CCR4 antagonist 4
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C24H27Cl2N7O |
|---|---|
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone |
InChI |
InChI=1S/C24H27Cl2N7O/c25-17-7-6-16(19(26)14-17)15-29-22-18-4-3-9-28-21(18)30-24(31-22)33-12-10-32(11-13-33)23(34)20-5-1-2-8-27-20/h3-4,6-7,9,14,20,27H,1-2,5,8,10-13,15H2,(H,28,29,30,31)/t20-/m1/s1 |
Clave InChI |
GDQQUDANFRCFMF-HXUWFJFHSA-N |
SMILES |
O=C(N1CCN(C2=NC(NCC3=CC=C(Cl)C=C3Cl)=C(C=CC=N4)C4=N2)CC1)[C@@H]5NCCCC5 |
SMILES isomérico |
C1CCN[C@H](C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=N4)C(=N3)NCC5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
C1CCNC(C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=N4)C(=N3)NCC5=C(C=C(C=C5)Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CCR4-IN-22; CCR4 IN-22; CCR4IN-22 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of CCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in a range of diseases, including allergic inflammatory conditions like asthma and atopic dermatitis, as well as in the field of immuno-oncology. CCR4 is a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells, regulatory T cells (Tregs), and some cancer cells. Its primary endogenous ligands are CCL17 (TARC) and CCL22 (MDC). The interaction between CCR4 and its ligands mediates the migration of these immune cells to sites of inflammation and into the tumor microenvironment (TME). In the TME, the accumulation of Tregs, which suppress the anti-tumor immune response, is a major mechanism of immune evasion by cancer cells. Consequently, the development of CCR4 antagonists to block this migration is a promising strategy for both inflammatory diseases and cancer immunotherapy. This guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of small molecule CCR4 antagonists.
CCR4 Signaling Pathways
Upon ligand binding, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling cascades. Like other GPCRs, CCR4 couples to heterotrimeric G proteins, primarily of the Gαi subtype. This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the dissociation of the Gβγ subunits from Gαi activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which are crucial for initiating cellular responses like chemotaxis.[1]
Receptor signaling is tightly regulated. Following activation, CCR4 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization of the receptor. β-arrestin also acts as a scaffold protein, facilitating receptor internalization via clathrin-coated pits and initiating G protein-independent signaling pathways.
Discovery of Small Molecule CCR4 Antagonists
The discovery of small molecule CCR4 antagonists has largely been driven by high-throughput screening (HTS) campaigns followed by medicinal chemistry optimization. Several distinct chemical scaffolds have been identified and developed, with 2-aminoquinazolines and pyrido[2,3-d]pyrimidines being among the most prominent.
A general workflow for the discovery and preclinical development of a CCR4 antagonist is outlined below.
References
An In-depth Technical Guide to CCR4 Antagonist Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the C-C chemokine receptor 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking, making it an attractive therapeutic target for a range of diseases, including inflammatory conditions and cancer.[1] This document summarizes key quantitative binding data, details common experimental protocols for their determination, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts in CCR4 Antagonism
CCR4 is primarily expressed on Th2 cells, regulatory T cells (Tregs), and some other immune cell types. Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The interaction between these chemokines and CCR4 mediates the migration of these cells to sites of inflammation and into the tumor microenvironment.[2] Antagonists of CCR4 aim to block this interaction, thereby inhibiting the recruitment of these immune cells and modulating the immune response.
Quantitative Binding Affinity of CCR4 Antagonists
The binding affinity of a CCR4 antagonist is a critical parameter that quantifies the strength of its interaction with the receptor. It is typically expressed in terms of the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the equilibrium dissociation constant (Kd). A lower value for these parameters indicates a higher binding affinity.
The following tables summarize the reported binding affinities for several notable CCR4 antagonists.
Table 1: Binding Affinities of Small Molecule CCR4 Antagonists
| Compound | Assay Type | Ligand/Tracer | Cell Line/System | IC50 / pIC50 | Reference(s) |
| C-021 | [³⁵S]GTPγS binding | hCCL22 | CHO-K1 cells | 18 nM | [3] |
| C-021 | Chemotaxis Assay | Not specified | Human and mouse cells | 140 nM (human), 39 nM (mouse) | [3] |
| K777 | CCL17 Binding Assay | CCL17 | Hut78 cells | 57 nM | [3] |
| K777 | Chemotaxis Assay | CCL17 | Hut78 cells | 8.9 nM | |
| AZD2098 | Not specified | Not specified | Human CCR4 | pIC50 = 7.8 | |
| GSK2239633A | [¹²⁵I]-TARC Binding | [¹²⁵I]-TARC | Human CCR4 | pIC50 = 7.96 | |
| CCR4 antagonist 3 | [¹²⁵I]-TARC Binding | [¹²⁵I]-TARC | CEM cells | 1.7 µM | |
| CCR4 antagonist 4 | Not specified | Not specified | Not specified | 0.02 µM | |
| RPT193 (Zelnecirnon) | Chemotaxis Assay | Not specified | Th2 cells | ~370 nM |
Table 2: Binding Characteristics of Biologic CCR4 Antagonists
| Compound | Description | Binding Affinity | Reference(s) |
| Mogamulizumab (KW-0761) | Humanized anti-CCR4 monoclonal antibody | High affinity |
Note: Specific Kd values for Mogamulizumab are not publicly available in the reviewed literature, but it is consistently described as a high-affinity antibody.
Binding Kinetics of CCR4 Antagonists
Binding kinetics describe the rate at which an antagonist associates with and dissociates from its target receptor. These parameters, the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic understanding of the drug-receptor interaction than affinity alone. The residence time (1/koff) of a drug on its target is emerging as a critical parameter for predicting in vivo efficacy.
Unfortunately, detailed kinetic data (kon, koff, and residence time) for the majority of CCR4 antagonists are not widely published in the public domain. The development of such datasets is an ongoing area of research in the field.
Experimental Protocols
The determination of binding affinity and kinetics relies on a variety of in vitro assays. Below are detailed methodologies for commonly employed techniques.
Radioligand Binding Assay (Competition)
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to CCR4.
Objective: To determine the Ki of a CCR4 antagonist.
Materials:
-
Cells or membranes expressing CCR4 (e.g., CHO-CCR4, Hut78)
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17, [¹²⁵I]-CCL22)
-
Unlabeled CCR4 antagonist (test compound)
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
Preparation: Prepare a dilution series of the unlabeled antagonist.
-
Incubation: In a 96-well plate, combine the CCR4-expressing membranes or cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the unlabeled antagonist concentration. The IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events, enabling the determination of both affinity and kinetics.
Objective: To determine the kon, koff, and Kd of a CCR4 antagonist.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified CCR4 protein (solubilized in a suitable detergent)
-
CCR4 antagonist (analyte)
-
Running buffer (e.g., HBS-P+)
-
Regeneration solution (e.g., low pH glycine)
Protocol:
-
Immobilization: Covalently immobilize the purified CCR4 protein onto the sensor chip surface.
-
Association: Inject a series of concentrations of the CCR4 antagonist over the sensor surface and monitor the change in the SPR signal in real-time.
-
Dissociation: Replace the antagonist solution with running buffer and monitor the decrease in the SPR signal as the antagonist dissociates from the receptor.
-
Regeneration: Inject the regeneration solution to remove any remaining bound antagonist.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and subsequently calculate the Kd (koff/kon).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR4 signaling pathway and the general workflows for the binding assays described above.
Caption: CCR4 signaling is initiated by ligand binding, leading to G protein activation and β-arrestin recruitment.
Caption: Workflow for a competitive radioligand binding assay to determine antagonist affinity.
Caption: General workflow for an SPR experiment to determine binding kinetics and affinity.
Conclusion
The development of potent and selective CCR4 antagonists is a promising therapeutic strategy for a variety of diseases. This guide provides a summary of the currently available binding affinity data for several key antagonists and outlines the standard experimental procedures used to generate this data. While quantitative kinetic data remains limited in the public domain, the methodologies described herein provide the framework for its generation. The continued characterization of the binding properties of novel CCR4 antagonists will be crucial for the successful development of new and effective therapies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of CCR4 Antagonist 4
Introduction
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of various leukocyte subsets, including Type 2 helper T (Th2) cells and regulatory T cells (Tregs).[1][2][3] Its natural ligands, CCL17 (TARC) and CCL22 (MDC), are often found in the tumor microenvironment and at sites of allergic inflammation.[2][3] The recruitment of these immune cells, particularly Tregs, can suppress anti-tumor immune responses, making CCR4 an attractive therapeutic target in immuno-oncology. Furthermore, the role of CCR4 in Th2 cell migration has prompted interest in its potential as a target for treating asthma and other allergic diseases.
This document provides a comprehensive technical overview of the in vitro characterization of a potent and selective small molecule, this compound (also referred to as compound 22). We will detail its pharmacological profile, the experimental protocols used for its characterization, and the underlying signaling pathways.
Pharmacological Profile of this compound
This compound is a selective and potent antagonist of the CC chemokine receptor-4. Its inhibitory activity has been quantified across several key functional assays, demonstrating its ability to effectively block the primary downstream effects of CCR4 activation.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand/Stimulus | Measured Effect | IC50 (µM) |
|---|---|---|---|
| Receptor Binding | - | Inhibition of CCR4 | 0.02 |
| Chemotaxis | MDC (CCL22) | Blockade of cell migration | 0.007 |
| Calcium Mobilization | MDC (CCL22) | Blockade of Ca²+ flux | 0.003 |
CCR4 Signaling Pathway
CCR4, upon binding its cognate chemokines CCL17 or CCL22, initiates a cascade of intracellular signaling events. As a GPCR, it couples to G proteins, leading to downstream effects such as calcium mobilization and chemotaxis. The receptor can also signal through β-arrestin pathways, which can lead to receptor internalization. Antagonists block these initial activation steps, thereby inhibiting the subsequent cellular responses.
Caption: CCR4 signaling cascade initiated by ligand binding and inhibited by an antagonist.
Key In Vitro Assays and Experimental Protocols
The characterization of this compound involves a suite of in vitro assays designed to measure its binding affinity and functional inhibition of receptor-mediated responses.
Radioligand Binding Assay
This assay quantifies the ability of an antagonist to compete with a radiolabeled ligand for binding to the CCR4 receptor, typically expressed in a stable cell line.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing human CCR4 (CHO-CCR4).
-
Assay Buffer: The assay is performed in a binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine CHO-CCR4 membranes (approx. 20-50 µg protein/well), a constant concentration of radioligand (e.g., [¹²⁵I]-CCL17), and serial dilutions of this compound.
-
Nonspecific Binding (NSB): To determine NSB, a parallel set of wells is prepared in the presence of a high concentration (e.g., 10 µM) of an unlabeled CCR4 ligand.
-
Incubation: The plate is incubated for 2 hours at room temperature (20-22°C) to reach equilibrium.
-
Separation & Detection: Bound radioligand is separated from free radioligand using a filtration method or a scintillation proximity assay (SPA). Radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting NSB from total binding. The concentration of antagonist required to inhibit 50% of specific binding (IC₅₀) is determined by nonlinear regression analysis.
Chemotaxis Assay
This functional assay measures the ability of the antagonist to inhibit the directional migration of CCR4-expressing cells towards a chemokine gradient.
Caption: Workflow for a Transwell chemotaxis assay.
Detailed Protocol:
-
Cell Culture: Human T-cell lines that endogenously express CCR4, such as HUT78 cells, are used.
-
Assay Setup: A 96-well Transwell plate with a porous membrane (e.g., 5 µm pores) is used. The lower chamber is filled with assay medium containing a chemoattractant, typically the EC₅₀ concentration of CCL22 (MDC).
-
Antagonist Treatment: Cells are harvested, washed, and resuspended in assay medium. They are then pre-incubated with various concentrations of this compound for 30 minutes at 37°C.
-
Cell Migration: The antagonist-treated cells are added to the upper chamber of the Transwell plate.
-
Incubation: The plate is incubated for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells with a fluorescent dye (e.g., Hoechst 33342) and counting them using an image cytometer.
-
Data Analysis: The percentage of migration inhibition is calculated relative to a vehicle control (no antagonist). An IC₅₀ value is determined by plotting inhibition versus antagonist concentration.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon GPCR activation. The antagonist's ability to block this signal is quantified.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Detailed Protocol:
-
Cell Plating: CCR4-expressing cells are plated in a 96- or 384-well black-walled, clear-bottom plate and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., HHBS). The incubation is typically for 1 hour at 37°C.
-
Antagonist Addition: After dye loading, serial dilutions of this compound are added to the wells.
-
Measurement: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured before the automated addition of a CCR4 agonist (e.g., CCL22).
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately following agonist addition. The peak fluorescence signal, corresponding to the maximum intracellular calcium concentration, is recorded.
-
Data Analysis: The agonist-induced calcium flux in the presence of the antagonist is compared to the response with agonist alone. The IC₅₀ value is calculated from the concentration-response curve.
References
CCR4 Antagonist Target Validation in T Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation for C-C chemokine receptor 4 (CCR4) antagonists in T cells. CCR4 has emerged as a critical therapeutic target in various T-cell-mediated diseases, most notably in cutaneous T-cell lymphomas (CTCL). This document details the underlying biology of CCR4, the mechanism of action of its antagonists, and the experimental protocols required to validate their efficacy and mechanism of action.
Introduction to CCR4 as a Therapeutic Target
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on several subsets of T lymphocytes, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T cells.[1][2] Its natural ligands, CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC), play a crucial role in T-cell trafficking to inflammatory sites and the tumor microenvironment.[3][4]
In the context of pathology, particularly in cutaneous T-cell lymphomas like mycosis fungoides (MF) and Sézary syndrome (SS), malignant T cells often overexpress CCR4. This overexpression facilitates their migration to and accumulation in the skin, a hallmark of the disease.[5] Furthermore, the infiltration of CCR4-expressing Tregs into the tumor microenvironment can suppress anti-tumor immune responses, contributing to disease progression. These factors establish CCR4 as a compelling target for therapeutic intervention.
Two primary strategies for antagonizing CCR4 are currently being explored: monoclonal antibodies and small molecule inhibitors. The humanized anti-CCR4 monoclonal antibody, Mogamulizumab, has been approved for the treatment of relapsed or refractory MF and SS, validating CCR4 as a clinical target. Small molecule antagonists offer an alternative therapeutic modality with the potential for oral administration and different pharmacological profiles.
Quantitative Data on CCR4 Antagonists
The validation of CCR4 antagonists involves quantifying their binding affinity, potency in functional assays, and clinical efficacy. The following tables summarize key quantitative data for both a monoclonal antibody and various small molecule CCR4 antagonists.
Table 1: Potency of Small Molecule CCR4 Antagonists
| Compound | Assay Type | Target/Cell Line | Ligand | IC50 / pIC50 | Reference |
| C021 | [35S]GTPγS Binding | Human CCR4 | CCL22 | IC50: 18 nM | |
| Chemotaxis | Human T cells | CCL17/CCL22 | IC50: 140 nM | ||
| Chemotaxis | Mouse T cells | CCL17/CCL22 | IC50: 39 nM | ||
| AZD2098 | Binding | Human CCR4 | CCL17/CCL22 | pIC50: 7.8 | |
| Calcium Influx | hCCR4-CHO cells | CCL22 | pIC50: 7.5 | ||
| Chemotaxis | Human Th2 cells | CCL17/CCL22 | pIC50: 6.3 | ||
| FLX475 | Calcium Flux | CCR4-expressing cells | CCL22 | IC50: 22 nM | |
| Chemotaxis | Human T cells | CCL22 | IC50: 50 nM | ||
| K777 | Binding | Hut78 cells | CCL17 | IC50: 57 nM | |
| Chemotaxis | Hut78 cells | CCL17 | IC50: 8.9 nM | ||
| CCR4 antagonist 4 | Binding | CCR4 | - | IC50: 0.02 µM | |
| Chemotaxis | - | MDC | IC50: 0.007 µM | ||
| Calcium Mobilization | - | - | IC50: 0.003 µM |
Table 2: Clinical Efficacy of Mogamulizumab in Cutaneous T-Cell Lymphoma (CTCL)
| Clinical Trial | Patient Population | Treatment Arm | Overall Response Rate (ORR) | Reference |
| Phase 1/2 (NCT00888927) | Relapsed/Refractory CTCL | Mogamulizumab | 36.8% | |
| Mycosis Fungoides (MF) | Mogamulizumab | 28.6% | ||
| Sézary Syndrome (SS) | Mogamulizumab | 47.1% | ||
| MAVORIC (Phase 3) | Relapsed/Refractory CTCL | Mogamulizumab | 28% (MF), 37% (SS) | |
| Relapsed/Refractory CTCL | Vorinostat | 5% (MF), 7% (SS) | ||
| OMEGA (Real-world) | Relapsed/Refractory CTCL | Mogamulizumab | 58.7% | |
| Mycosis Fungoides (MF) | Mogamulizumab | 46.0% | ||
| Sézary Syndrome (SS) | Mogamulizumab | 69.5% |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding CCR4 antagonist validation. The following diagrams, rendered in Graphviz DOT language, illustrate the CCR4 signaling cascade and a typical workflow for antagonist validation.
CCR4 Signaling Pathway
Caption: CCR4 signaling cascade in T cells.
Experimental Workflow for CCR4 Antagonist Validation
Caption: Workflow for CCR4 antagonist validation.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to validate the function of CCR4 antagonists.
Chemotaxis Assay
This assay measures the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing T cells towards a chemoattractant gradient of CCL17 or CCL22.
Materials:
-
CCR4-expressing T-cell line (e.g., Hut78) or primary T cells
-
Chemoattractants: Recombinant human CCL17 and CCL22
-
CCR4 antagonist compound
-
Transwell inserts (5 µm pore size for T cells) and 24-well plates
-
Assay medium: RPMI 1640 with 1% BSA
-
Cell viability dye (e.g., Calcein-AM or Trypan Blue)
-
Plate reader or flow cytometer for quantification
Protocol:
-
Cell Preparation: Culture CCR4-expressing T cells to a sufficient density. On the day of the assay, harvest the cells, wash with assay medium, and resuspend at a concentration of 5 x 105 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of CCL17 or CCL22 in assay medium. A typical concentration range is 0.1 to 1000 nM. Add 600 µL of the chemokine dilutions to the lower chambers of the 24-well plate. Include a negative control with assay medium only.
-
Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of the CCR4 antagonist (or vehicle control) for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
Fluorescence-based methods: If cells were pre-labeled with a fluorescent dye like Calcein-AM, measure the fluorescence in the lower chamber using a plate reader.
-
Flow cytometry: Acquire a fixed volume from the lower chamber and count the number of cells.
-
-
-
Data Analysis: Plot the number of migrated cells against the chemokine concentration to generate a bell-shaped curve. For antagonist experiments, plot the percentage of inhibition of migration (compared to the vehicle control at the optimal chemokine concentration) against the antagonist concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the intracellular calcium flux induced by CCR4 activation.
Materials:
-
CCR4-expressing cells (e.g., CHO cells stably expressing human CCR4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit)
-
Probenecid (anion transport inhibitor, often required for dye retention)
-
Recombinant human CCL17 or CCL22
-
CCR4 antagonist compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed the CCR4-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay Procedure:
-
Place the cell plate into the fluorescence plate reader.
-
Add the CCR4 antagonist at various concentrations to the wells and incubate for a specified time (e.g., 10-30 minutes).
-
Establish a baseline fluorescence reading.
-
Add a pre-determined optimal concentration of CCL17 or CCL22 to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced calcium response against the antagonist concentration to determine the IC50 value.
Receptor Internalization Assay
This assay assesses whether the antagonist itself can induce CCR4 internalization or block ligand-induced internalization.
Materials:
-
CCR4-expressing T cells
-
Recombinant human CCL17 or CCL22
-
CCR4 antagonist compound
-
PE-conjugated anti-human CCR4 antibody
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Resuspend CCR4-expressing T cells in assay medium at 1 x 106 cells/mL.
-
Incubate the cells with the CCR4 antagonist at various concentrations (or vehicle control) for 30 minutes at 37°C.
-
Add CCL17 or CCL22 (at a concentration known to induce internalization, e.g., 100 nM) and incubate for another 30-60 minutes at 37°C.
-
-
Antibody Staining:
-
Place the cells on ice to stop the internalization process.
-
Wash the cells with cold FACS buffer.
-
Stain the cells with a PE-conjugated anti-CCR4 antibody or an isotype control antibody for 30-60 minutes at 4°C in the dark.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the mean fluorescence intensity (MFI) of CCR4 staining for each condition.
-
Calculate the percentage of CCR4 internalization relative to the untreated control. For antagonist experiments, determine the extent to which the antagonist blocks ligand-induced internalization.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay is specific for monoclonal antibody antagonists like Mogamulizumab and measures their ability to induce the killing of CCR4-expressing target cells by effector cells.
Materials:
-
Target cells: CCR4-expressing T-cell lymphoma cell line
-
Effector cells: Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Mogamulizumab or other anti-CCR4 antibody
-
Isotype control antibody
-
Assay medium: RPMI 1640 with 10% FBS
-
Target cell lysis detection reagent (e.g., LDH release assay kit, Calcein-AM release assay)
-
96-well V-bottom plate
Protocol:
-
Cell Preparation:
-
Target cells: Culture the CCR4-expressing target cells. If using a release assay, label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).
-
Effector cells: Isolate NK cells or PBMCs from healthy donor blood.
-
-
Assay Setup:
-
Add the target cells to a 96-well V-bottom plate at a determined concentration (e.g., 1 x 104 cells/well).
-
Add serial dilutions of Mogamulizumab or the isotype control antibody to the wells.
-
Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
-
Include control wells for:
-
Spontaneous release (target cells only)
-
Maximum release (target cells with lysis buffer)
-
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and then incubate for 4 hours at 37°C.
-
Detection of Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Measure the amount of released substance (e.g., LDH, Calcein-AM) in the supernatant according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the % specific lysis against the antibody concentration to determine the EC50 value.
-
Conclusion
The validation of CCR4 as a therapeutic target in T cells represents a significant advancement in the treatment of certain T-cell malignancies and potentially other inflammatory diseases. A thorough understanding of the CCR4 signaling pathway and the application of robust in vitro and in vivo assays are essential for the successful development of novel CCR4 antagonists. This guide provides a foundational framework for researchers and drug developers, outlining the key quantitative metrics, experimental procedures, and conceptual models necessary for the comprehensive evaluation of these promising therapeutic agents. The continued exploration of both monoclonal antibodies and small molecule inhibitors targeting CCR4 holds great promise for improving patient outcomes in diseases driven by aberrant T-cell function.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. rndsystems.com [rndsystems.com]
The Pharmacology of Small Molecule CCR4 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 4 (CCR4) has emerged as a critical therapeutic target in immuno-oncology and inflammatory diseases. Its role in mediating the trafficking of key immune cell populations, particularly regulatory T cells (Tregs) and T helper 2 (Th2) cells, has spurred the development of various inhibitory molecules. While monoclonal antibodies targeting CCR4 have seen clinical success, small molecule antagonists offer the potential for oral bioavailability and nuanced modulation of receptor function. This technical guide provides an in-depth exploration of the pharmacology of small molecule CCR4 antagonists, detailing their mechanisms of action, summarizing key quantitative data, outlining essential experimental protocols for their characterization, and visualizing the intricate signaling pathways they modulate.
Introduction to CCR4 Biology
CCR4, also known as CD194, is a G protein-coupled receptor (GPCR) predominantly expressed on Tregs, Th2 cells, and certain subsets of other immune cells.[1] Its primary endogenous ligands are the chemokines CCL17 (Thymus and Activation Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[2] The interaction between CCR4 and its ligands is a pivotal driver of immune cell migration to sites of inflammation and into the tumor microenvironment (TME).[3]
In the context of oncology, the infiltration of CCR4-expressing Tregs into the TME is a major mechanism of immune evasion, as these cells suppress the anti-tumor activity of cytotoxic T lymphocytes.[3] Consequently, blocking the CCR4-CCL17/22 axis is a promising strategy to enhance anti-tumor immunity.[1] In inflammatory conditions such as atopic dermatitis and asthma, CCR4 mediates the recruitment of Th2 cells, which are key drivers of allergic inflammation. Small molecule antagonists of CCR4 aim to disrupt these pathological processes by competitively inhibiting ligand binding and subsequent intracellular signaling.
Mechanism of Action of Small Molecule CCR4 Antagonists
Small molecule CCR4 antagonists primarily function by binding to the receptor and preventing the binding of its cognate chemokines, CCL17 and CCL22. This blockade inhibits the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and cell activation.
These antagonists can be broadly categorized into different classes based on their binding sites on the CCR4 receptor. For instance, some antagonists are allosteric inhibitors, binding to sites distinct from the orthosteric ligand-binding pocket. These allosteric sites can be located within the transmembrane domains or on the intracellular loops of the receptor. The specific binding site can influence the antagonist's pharmacological profile, with some compounds only blocking ligand-induced signaling, while others may also induce receptor internalization.
There are two main classes of small molecule CCR4 antagonists that have been described:
-
Class I Antagonists: These are typically lipophilic heteroarenes that bind to a transmembrane site on CCR4. An example of this class is C021.
-
Class II Antagonists: This class often consists of aryl sulfonamides that bind to an intracellular or C-terminal site of the receptor. AZD2098 is a representative of this class.
The differential binding modes of these classes can lead to distinct functional consequences. For example, some Class I antagonists have been shown to induce CCR4 internalization, which could lead to a more sustained inhibition of signaling.
Quantitative Pharmacology of Selected Small Molecule CCR4 Antagonists
The potency and efficacy of small molecule CCR4 antagonists are determined through a variety of in vitro assays. The most common parameters reported are the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the half-maximal effective concentration (EC50). The following tables summarize publicly available quantitative data for several representative small molecule CCR4 antagonists.
| Antagonist | Assay Type | Ligand | Cell Line/System | Potency (IC50/pIC50) | Reference(s) |
| C021 | Chemotaxis (human) | CCL22 | - | 140 nM | |
| Chemotaxis (mouse) | CCL22 | - | 39 nM | ||
| GTPγS Binding | CCL22 | - | 18 nM | ||
| Cell Proliferation (MJ cells) | - | MJ (Mycosis Fungoides) | 3.21 µM | ||
| Cell Proliferation (HuT 78 cells) | - | HuT 78 (Sézary Syndrome) | 5.98 µM | ||
| AZD2098 | Binding (human) | - | - | pIC50 = 7.8 | |
| Binding (rat) | - | - | pIC50 = 8.0 | ||
| Binding (mouse) | - | - | pIC50 = 8.0 | ||
| Binding (dog) | - | - | pIC50 = 7.6 | ||
| Chemotaxis (human Th2 cells) | CCL22 | Primary Human Th2 Cells | pIC50 = 6.3 | ||
| K777 | Binding | CCL17 | Hut78 cells | 57 nM | |
| Chemotaxis | CCL17 | Hut78 cells | 8.9 nM | ||
| FLX475 | Clinical Trial (Phase 1/2) | - | Advanced Cancer Patients | Recommended Phase 2 Dose: 100 mg | |
| RPT193 | Clinical Trial (Phase 1b) | - | Atopic Dermatitis Patients | - |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
CCR4 Signaling Pathways
Upon ligand binding, CCR4 can initiate signaling through two principal pathways: the canonical G protein-dependent pathway and a G protein-independent, β-arrestin-mediated pathway. Small molecule antagonists block the initiation of these cascades.
G Protein-Dependent Signaling
CCR4 primarily couples to the Gαi subunit of heterotrimeric G proteins. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits, upon dissociation from Gαi, can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These signaling events ultimately culminate in the activation of pathways that promote cell migration, such as the MAPK/ERK pathway.
β-Arrestin-Mediated Signaling
In addition to G protein coupling, ligand-activated CCR4 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. While β-arrestins are classically known for their role in receptor desensitization and internalization, they can also act as signal transducers. For CCR4, β-arrestin-2 has been shown to mediate a signaling pathway that contributes to chemotaxis. This pathway involves the activation of p38 mitogen-activated protein kinase (MAPK) and RhoA, a small GTPase that regulates the actin cytoskeleton.
Key Experimental Protocols
The characterization of small molecule CCR4 antagonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for three fundamental experiments.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to CCR4.
-
Objective: To determine the binding affinity (Ki) of a small molecule antagonist for the CCR4 receptor.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing human CCR4 (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).
-
Test compounds (small molecule antagonists) at various concentrations.
-
Non-specific binding control (a high concentration of an unlabeled CCR4 ligand).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled CCR4 ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of CCR4-expressing cells towards a chemokine gradient.
-
Objective: To determine the functional potency (IC50) of a small molecule antagonist in blocking CCR4-mediated cell migration.
-
Materials:
-
CCR4-expressing cells (e.g., Hut78, a human T-cell lymphoma line, or primary T cells).
-
Chemotaxis chambers (e.g., Transwell plates with a porous membrane, typically 5 µm pores for lymphocytes).
-
Chemoattractant (CCL17 or CCL22) at a concentration that elicits a sub-maximal response (EC80).
-
Test compounds at various concentrations.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability/quantification reagent (e.g., Calcein AM or a cell counter).
-
-
Procedure:
-
Place the chemoattractant in the lower chamber of the Transwell plate.
-
In the upper chamber, add the CCR4-expressing cells that have been pre-incubated with varying concentrations of the test compound or vehicle control.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye, or by direct cell counting.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to CCR4 and is used to assess the functional antagonism of a test compound.
-
Objective: To determine the potency (IC50) of a small molecule antagonist in inhibiting agonist-induced G protein activation.
-
Materials:
-
Cell membranes from a CCR4-expressing cell line.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
CCR4 agonist (CCL17 or CCL22).
-
Test compounds at various concentrations.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well filter plates or SPA beads.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Add the CCR4 agonist to stimulate G protein activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration or by adding a stop solution if using SPA beads.
-
Quantify the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
Small molecule CCR4 antagonists represent a promising class of therapeutics with broad potential in oncology and inflammatory diseases. Their oral bioavailability and diverse mechanisms of action offer advantages over antibody-based therapies. A thorough understanding of their pharmacology, including their binding kinetics, functional potency, and interaction with the complex CCR4 signaling network, is crucial for their successful development.
Future research in this area will likely focus on the development of antagonists with improved selectivity and pharmacokinetic properties. Furthermore, a deeper understanding of the biased signaling potential of CCR4 and the development of antagonists that can selectively modulate specific downstream pathways may lead to more targeted and efficacious therapies with fewer side effects. The continued application of the robust experimental protocols outlined in this guide will be essential for the preclinical and clinical advancement of this exciting class of drugs.
References
- 1. Emerging and Investigational Systemic Therapies in Recurrent/Metastatic Head and Neck Cancer After Progression on Immunotherapy [mdpi.com]
- 2. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy [mdpi.com]
- 3. p38 MAPK and β-Arrestin 2 Mediate Functional Interactions between Endogenous μ-Opioid and α2A-Adrenergic Receptors in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
CCR4 as a Therapeutic Target in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C-C chemokine receptor 4 (CCR4) has emerged as a compelling therapeutic target in oncology due to its dual role in promoting tumor progression. It is frequently expressed on the surface of various cancer cells, particularly T-cell malignancies, and plays a crucial role in the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME). This guide provides an in-depth technical overview of CCR4 as a therapeutic target, summarizing the core biological principles, therapeutic strategies, clinical landscape, and key experimental protocols for research and development.
The Biology of CCR4 in Cancer
CCR4 and its Ligands
CCR4, also known as CD194, is a G protein-coupled receptor (GPCR) that is integral to immune cell trafficking.[1] Its primary ligands are the chemokines CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[2] In the context of cancer, tumor cells and associated stromal cells often secrete high levels of CCL17 and CCL22, creating a chemokine gradient that attracts CCR4-expressing cells to the TME.[3]
Role in the Tumor Microenvironment
A critical function of the CCR4/CCL17/CCL22 axis in oncology is the recruitment of Tregs (CD4+FOXP3+ T cells) into the tumor.[3] Tregs are potent suppressors of anti-tumor immunity, and their presence in the TME is often associated with a poor prognosis for cancer patients.[3] By attracting Tregs, tumors can effectively evade immune surveillance and destruction. In addition to Tregs, CCR4 is also expressed on other immune cell subsets, including Th2 and Th17 cells, which can further contribute to an immunosuppressive TME.
Expression in Malignant Cells
Beyond its role in immune cell trafficking, CCR4 is directly expressed on the surface of various cancer cells, particularly hematologic malignancies. High CCR4 expression is a hallmark of Adult T-cell Leukemia/Lymphoma (ATL) and is also found in a significant subset of patients with Cutaneous T-cell Lymphoma (CTCL), including Mycosis Fungoides (MF) and Sézary Syndrome (SS). CCR4 expression has also been reported in various solid tumors, including breast, gastric, lung, and renal cancers, where it is often associated with metastasis and poor clinical outcomes.
CCR4 Signaling Pathway
Upon binding of its ligands, CCL17 or CCL22, CCR4 initiates a cascade of downstream signaling events. As a GPCR, it couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, ligand binding activates several key signaling pathways that promote cell migration, proliferation, and survival. These include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. In colorectal cancer, for instance, CCR4 has been shown to promote metastasis via an ERK/NF-κB/MMP13 signaling axis.
References
An In-depth Technical Guide to Allosteric and Orthosteric CCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of T helper type 2 (Th2) cells and regulatory T cells (Tregs). Its natural ligands, CCL17 (TARC) and CCL22 (MDC), bind to the orthosteric site of the receptor, initiating downstream signaling cascades that are implicated in the pathogenesis of various inflammatory diseases and cancers.[1][2] Consequently, the development of CCR4 antagonists has become a significant area of interest for therapeutic intervention. This guide provides a detailed technical overview of both orthosteric and allosteric CCR4 antagonists, focusing on their mechanisms of action, binding sites, and the experimental methodologies used for their characterization.
Orthosteric vs. Allosteric Antagonism of CCR4
Orthosteric Antagonists
Orthosteric antagonists directly compete with the endogenous ligands, CCL17 and CCL22, for binding to the same site on the CCR4 receptor.[3] This binding pocket is located in the extracellular domain and transmembrane regions of the receptor. By occupying this site, orthosteric antagonists prevent the natural ligands from binding and activating the receptor, thereby inhibiting downstream signaling. An example of an orthosteric antagonist is a N-terminally truncated version of CCL22, which has been shown to competitively inhibit CCR4.[4]
Allosteric Antagonists
Allosteric antagonists, or more broadly, allosteric modulators, bind to a site on the receptor that is topographically distinct from the orthosteric binding pocket.[5] This binding induces a conformational change in the receptor that can negatively modulate the binding or signaling of the orthosteric ligands. For CCR4, at least two distinct allosteric sites have been identified:
-
Site-1 (Extracellular/Transmembrane): This site is believed to be accessible from the extracellular space and is targeted by a class of lipophilic amine compounds. Antagonists binding to this site can induce receptor internalization.
-
Site-2 (Intracellular): This site is located on the intracellular side of the receptor and is targeted by aryl sulfonamide-based compounds. Antagonists that bind here do not typically induce receptor internalization.
Allosteric antagonists offer potential advantages over orthosteric antagonists, including higher subtype selectivity due to the lower conservation of allosteric sites across chemokine receptors, and a "saturable" effect, as their action is dependent on the presence of the endogenous ligand.
CCR4 Signaling Pathways
Upon activation by its ligands, CCR4 can signal through two main pathways: G protein-dependent and β-arrestin-dependent pathways. The specific G proteins coupled to CCR4 can be cell-type dependent, but it is primarily known to couple to Gαi.
G Protein-Dependent Signaling
Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream effectors that regulate actin polymerization and cell migration.
β-Arrestin-Dependent Signaling
Ligand-bound CCR4 is phosphorylated by G protein-coupled receptor kinases (GRKs), which recruits β-arrestins. β-arrestins play a dual role: they mediate receptor desensitization and internalization, and they can also act as signal transducers themselves. β-arrestin-2-dependent signaling in T-cells has been shown to promote CCR4-mediated chemotaxis through the activation of p38 MAPK and Rho-associated protein kinase (ROCK). Interestingly, some allosteric and even orthosteric antagonists can induce receptor internalization, a process typically mediated by β-arrestin.
Quantitative Data for CCR4 Antagonists
The following tables summarize publicly available quantitative data for a selection of orthosteric and allosteric CCR4 antagonists. This data is essential for comparing the potency and efficacy of different compounds.
Table 1: Orthosteric CCR4 Antagonists
| Compound | Assay Type | Species | Cell Line/System | pKi / pIC50 / pA2 | Reference |
| MDC67 (truncated CCL22) | Actin Polymerization | Human | PBMC | pA2 = 7.43 (vs CCL17) | |
| MDC67 (truncated CCL22) | Actin Polymerization | Human | PBMC | pA2 = 7.65 (vs CCL22) |
Table 2: Allosteric CCR4 Antagonists
| Compound | Binding Site | Assay Type | Species | Cell Line/System | pKi / pIC50 | Reference |
| Compound 1 | Site-1 | Radioligand Binding ([¹²⁵I]-CCL17) | Human | CHO-CCR4 | pKi = 8.70 | |
| Compound 2 | Site-1 | Radioligand Binding ([¹²⁵I]-CCL17) | Human | CHO-CCR4 | pKi = 9.10 | |
| Compound 3 | Site-2 | Radioligand Binding ([¹²⁵I]-CCL17) | Human | CHO-CCR4 | pKi = 9.04 | |
| Compound 4 | Site-2 | Radioligand Binding ([¹²⁵I]-CCL17) | Human | CHO-CCR4 | pKi = 8.74 | |
| GSK2239633A | Site-2 | β-arrestin recruitment | Human | HEK293 | pIC50 = 7.4 | |
| Z5367428075 | Site-1 | β-arrestin recruitment | Human | HEK293 | - | |
| C021 | Site-1 | Cell Proliferation | Human | MJ cells | IC50 = 3.21 µM | |
| C021 | Site-1 | Cell Proliferation | Human | HuT 78 cells | IC50 = 5.98 µM | |
| AZD2098 | Site-2 | Cell Proliferation | Human | MJ & HuT 78 cells | No inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of CCR4 antagonists. Below are protocols for key experiments.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR4 receptor, allowing for the determination of the inhibitor constant (Ki).
Materials:
-
CHO-K1 cells stably expressing human CCR4
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22)
-
Unlabeled test compounds
-
Non-specific binding control (e.g., high concentration of unlabeled CCL17 or CCL22)
-
96-well plates
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Prepare CCR4-expressing cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and serial dilutions of the test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of an unlabeled CCR4 ligand.
-
Initiate the binding reaction by adding a specific amount of cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following CCR4 activation, which is a hallmark of Gq/i-coupled GPCR signaling.
Materials:
-
CCR4-expressing cells (e.g., CHO-K1 or HEK293)
-
Black, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
CCR4 agonists (CCL17 or CCL22)
-
Test antagonist compounds
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)
Procedure:
-
Seed CCR4-expressing cells into the microplate and culture overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye in assay buffer (with probenecid, if necessary).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow dye loading.
-
During the incubation, prepare a compound plate containing serial dilutions of the test antagonist.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
To test for antagonist activity, add the test compounds to the cells and incubate for a short period.
-
Add a fixed concentration of a CCR4 agonist (typically the EC80) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time.
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
T-Cell Chemotaxis Assay
This assay directly measures the ability of an antagonist to block the migration of CCR4-expressing T-cells towards a chemoattractant gradient.
Materials:
-
CCR4-expressing T-cells (e.g., Hut78 cell line or primary T-cells)
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size)
-
24- or 96-well companion plates
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (CCL17 or CCL22)
-
Test antagonist compounds
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a cell viability reagent like Calcein AM)
Procedure:
-
Starve the T-cells in serum-free medium for several hours prior to the assay.
-
Prepare the chemoattractant solution in chemotaxis buffer and add it to the lower wells of the companion plate. For negative controls, add buffer only.
-
Pre-incubate the T-cells with various concentrations of the test antagonist or vehicle control.
-
Place the Transwell inserts into the wells of the companion plate.
-
Add the pre-incubated T-cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for significant cell migration (e.g., 2-4 hours).
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting or by using a fluorescence-based viability assay on the cells in the lower well.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Molecular Interactions at the Binding Sites
Understanding the specific molecular interactions between antagonists and CCR4 is crucial for structure-based drug design.
Orthosteric Binding Site
The orthosteric binding site for the natural chemokines involves residues in the N-terminal domain and the extracellular loops of CCR4. While a crystal structure of CCR4 with an orthosteric antagonist is not yet available, studies on other chemokine receptors like CXCR4 provide insights. These studies reveal that both small molecules and peptides bind in a pocket formed by the transmembrane helices, making key interactions with charged and aromatic residues.
Allosteric Binding Sites
-
Site-1 (Extracellular/Transmembrane): The precise residues defining this site are not fully elucidated, but it is thought to be in the transmembrane helical bundle, accessible from the extracellular side. Antagonists binding here are typically lipophilic amines.
-
Site-2 (Intracellular): Molecular modeling and mutagenesis studies have identified key residues for the binding of aryl sulfonamide antagonists to this intracellular site. For the antagonist GSK2239633A, residues M243 in transmembrane helix 6 (TM6), Y304 in TM7, and K310 in helix 8 have been shown to be crucial for its inhibitory activity. The binding of these antagonists is thought to stabilize an inactive conformation of the receptor, preventing the conformational changes required for G protein coupling.
Conclusion
The development of CCR4 antagonists represents a promising therapeutic strategy for a range of diseases. Both orthosteric and allosteric antagonists have been identified, each with distinct mechanisms of action and potential therapeutic advantages. The in-depth characterization of these compounds requires a suite of robust experimental assays, including radioligand binding, calcium mobilization, and chemotaxis assays. A thorough understanding of the CCR4 signaling pathways and the molecular details of antagonist binding is essential for the rational design and development of novel and effective CCR4-targeted therapies. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor.
References
- 1. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Small Molecule CCR4 Antagonists: Chemical Properties, IUPAC Nomenclature, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of selected small molecule antagonists targeting the C-C chemokine receptor 4 (CCR4). It includes detailed IUPAC nomenclature, a comparative analysis of physicochemical properties, and meticulously outlined experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the CCR4 signaling pathway.
Introduction to CCR4 and its Antagonists
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs)[1]. Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC)[2]. The CCR4-CCL17/CCL22 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression through the recruitment of immunosuppressive Tregs to the tumor microenvironment[1][3][4]. Consequently, the development of small molecule antagonists of CCR4 has emerged as a promising therapeutic strategy. This guide focuses on the chemical and experimental characterization of these antagonists.
Chemical Properties and IUPAC Nomenclature of Selected CCR4 Antagonists
The development of small molecule CCR4 antagonists has yielded a diverse range of chemical scaffolds. For the purpose of this guide, we will focus on a selection of well-characterized compounds: C021, AZD2098, AF-399/42018025, and a compound referred to herein as CCR4 antagonist 4.
IUPAC Names and Chemical Structures
-
AZD2098: The IUPAC name for AZD2098 is 2,3-Dichloro-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide.
-
AF-399/42018025: The IUPAC name for this antagonist is 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one.
-
This compound: The IUPAC name for this compound, identified by CAS number 668980-17-4, is (R)-(4-(4-((2,4-dichlorobenzyl)amino)pyrido[2,3-d]pyrimidin-2-yl)piperazin-1-yl)(piperidin-2-yl)methanone.
Tabulated Chemical Properties
The following table summarizes the key chemical and physical properties of the selected CCR4 antagonists. Please note that some data points are not publicly available and are marked as "Not Available."
| Property | C021 | AZD2098 | AF-399/42018025 | This compound |
| IUPAC Name | Not Available | 2,3-Dichloro-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide | 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one | (R)-(4-(4-((2,4-dichlorobenzyl)amino)pyrido[2,3-d]pyrimidin-2-yl)piperazin-1-yl)(piperidin-2-yl)methanone |
| CAS Number | Not Available | 566203-88-1 | 618865-88-6 | 668980-17-4 |
| Molecular Formula | Not Available | C₁₁H₉Cl₂N₃O₃S | C₂₆H₁₆ClN₃O₄S₂ | C₂₄H₂₇Cl₂N₇O |
| Molecular Weight ( g/mol ) | Not Available | 334.18 | 565.93 | 500.42 |
| Melting Point (°C) | Not Available | Not Available | Not Available | Not Available |
| Boiling Point (°C) | Not Available | Not Available | Not Available | Not Available |
| Solubility | Not Available | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | Not Available | Soluble in DMSO (≥ 100 mg/mL) |
| pKa | Not Available | Not Available | Not Available | Not Available |
| logP | Not Available | Not Available | Not Available | Not Available |
| IC₅₀ (Chemotaxis) | 140 nM (human), 39 nM (mouse) | Not Available | Not Available | 7 nM (MDC-mediated) |
| IC₅₀ (Ca²⁺ Mobilization) | Not Available | Not Available | Not Available | 3 nM |
| IC₅₀ (GTPγS Binding) | 18 nM (human CCL22-derived) | Not Available | Not Available | Not Available |
Core Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of CCR4 antagonists.
Chemotaxis Assay
This assay measures the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Materials:
-
CCR4-expressing cells (e.g., Hut78, CCRF-CEM, or primary T cells)
-
Chemoattractant: Recombinant human or mouse CCL17 or CCL22
-
Assay medium: RPMI 1640 supplemented with 1% BSA and 25 mM HEPES
-
Test compounds (CCR4 antagonists) dissolved in DMSO
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
96-well companion plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: a. Culture CCR4-expressing cells to a density of 1-2 x 10⁶ cells/mL. b. On the day of the assay, harvest cells and wash twice with assay medium. c. Resuspend cells in assay medium at a final concentration of 5 x 10⁶ cells/mL. d. Label cells with Calcein-AM according to the manufacturer's instructions.
-
Antagonist Pre-incubation: a. Prepare serial dilutions of the CCR4 antagonist in assay medium. The final DMSO concentration should be kept below 0.5%. b. Add an equal volume of the cell suspension to the antagonist dilutions. c. Incubate for 30 minutes at 37°C.
-
Chemotaxis Setup: a. Prepare serial dilutions of the chemokine (CCL17 or CCL22) in assay medium and add to the lower wells of the 96-well companion plate. Include a negative control with assay medium only. b. Place the Transwell inserts into the wells. c. Add the cell/antagonist mixture to the upper chamber of the Transwell inserts.
-
Incubation: a. Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migration: a. After incubation, carefully remove the Transwell inserts. b. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control (chemokine-induced migration without antagonist). b. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Calcium Flux Assay
This assay measures the ability of a CCR4 antagonist to block the transient increase in intracellular calcium concentration induced by chemokine binding.
Materials:
-
CCR4-expressing cells
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Test compounds (CCR4 antagonists)
-
Agonist (CCL17 or CCL22)
-
Fluorescence imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: a. Seed CCR4-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: a. Prepare the dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid (if used) in assay buffer. b. Remove the culture medium from the cell plate and add the dye loading solution. c. Incubate for 1 hour at 37°C.
-
Compound Addition: a. Prepare serial dilutions of the CCR4 antagonist in assay buffer. b. Add the antagonist dilutions to the cell plate.
-
Calcium Measurement: a. Place the cell plate into the fluorescence imaging plate reader. b. Establish a stable baseline fluorescence reading. c. Add a pre-determined concentration of the agonist (e.g., EC₈₀ of CCL17 or CCL22) to all wells. d. Immediately record the change in fluorescence over time.
-
Data Analysis: a. The response is typically measured as the peak fluorescence intensity or the area under the curve. b. Calculate the percentage of inhibition for each antagonist concentration. c. Determine the IC₅₀ value using a dose-response curve.
GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.
Materials:
-
Membranes prepared from CCR4-expressing cells
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Test compounds (CCR4 antagonists)
-
Agonist (CCL17 or CCL22)
-
Scintillation cocktail
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Assay Setup: a. In a 96-well plate, combine cell membranes, GDP, and serial dilutions of the CCR4 antagonist in assay buffer. b. Add the agonist (CCL17 or CCL22) to the wells. c. Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: a. Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: a. Terminate the reaction by rapid filtration through filter plates using a vacuum manifold. b. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: a. Dry the filter plates and add scintillation cocktail to each well. b. Count the radioactivity in a scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). b. Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each antagonist concentration. c. Determine the IC₅₀ value from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
CCR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of CCL17 or CCL22 to CCR4.
Caption: Simplified CCR4 signaling cascade upon ligand binding.
Experimental Workflow for CCR4 Antagonist Evaluation
The following diagram outlines a typical workflow for the in vitro characterization of a novel CCR4 antagonist.
Caption: A typical in vitro screening cascade for CCR4 antagonists.
Conclusion
This technical guide provides a foundational understanding of the chemical properties and in vitro evaluation of small molecule CCR4 antagonists. The tabulated data allows for a direct comparison of key compounds, while the detailed experimental protocols offer practical guidance for their characterization. The provided diagrams of the CCR4 signaling pathway and a typical experimental workflow serve as valuable visual aids for researchers in this field. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profiles of these and novel CCR4 antagonists is crucial for their successful clinical translation.
References
Initial Studies on CCR4 Antagonist Compound 22: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies on Compound 22, a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). The data presented herein summarizes the key in vitro and in vivo findings that highlight the therapeutic potential of this compound in inflammatory and autoimmune diseases.
Core Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data from initial studies on Compound 22, facilitating a clear comparison of its activity across different functional assays.
| Assay Type | Ligand/Stimulus | Cell Line | IC50 (µM) | Reference |
| CCR4 Binding | - | - | 0.02 | [1] |
| Chemotaxis | MDC/CCL22 | - | 0.007 | [1] |
| Ca2+ Mobilization | MDC/CCL22 | - | 0.003 | [1] |
Table 1: In Vitro Efficacy of Compound 22. This table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 22 in key in vitro functional assays.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments conducted to characterize Compound 22 are outlined below.
In Vitro Assays
1. Chemotaxis Assay
This assay evaluates the ability of Compound 22 to inhibit the migration of CCR4-expressing cells towards its cognate chemokines, CCL17 and CCL22.
-
Cell Line: CCRF-CEM, a human T lymphoblast cell line endogenously expressing CCR4.
-
Apparatus: Boyden chamber or 96-well Transwell plates with a polycarbonate membrane (5 µm pore size).
-
Protocol:
-
CCRF-CEM cells are harvested and resuspended in assay medium (RPMI-1640 with 0.5% BSA).
-
The lower chamber of the transwell plate is filled with assay medium containing various concentrations of recombinant human CCL17 or CCL22.
-
CCRF-CEM cells are pre-incubated with different concentrations of Compound 22 or vehicle control for 30 minutes at 37°C.
-
The cell suspension is then added to the upper chamber of the transwell plate.
-
The plate is incubated for 3 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
The number of cells that have migrated to the lower chamber is quantified using a cell counter or by a fluorescent-based method (e.g., staining with Calcein-AM).
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of Compound 22.[2]
-
2. Calcium Mobilization Assay
This assay measures the ability of Compound 22 to block the intracellular calcium flux induced by the binding of chemokines to CCR4.
-
Cell Line: CCRF-CEM cells or other cell lines engineered to express CCR4.
-
Reagents:
-
Fluo-4 AM, a calcium-sensitive fluorescent dye.
-
Pluronic F-127 for aiding dye loading.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Protocol:
-
Cells are harvested and washed with HBSS.
-
The cells are then incubated with Fluo-4 AM and Pluronic F-127 in HBSS for 1 hour at 37°C in the dark to allow for dye loading into the cytoplasm.
-
After loading, the cells are washed to remove extracellular dye and resuspended in HBSS.
-
The cell suspension is placed in a 96-well plate.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FlexStation).
-
Cells are pre-incubated with various concentrations of Compound 22 or vehicle control.
-
The chemokine ligand (CCL22) is then added to the wells to stimulate calcium mobilization.
-
The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured kinetically.
-
The IC50 value is determined by quantifying the inhibition of the chemokine-induced calcium signal at different concentrations of Compound 22.[3]
-
In Vivo Models
1. Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a widely used animal model for human multiple sclerosis, employed to assess the in vivo efficacy of Compound 22 in a T-cell-mediated autoimmune disease.
-
Animal Model: Female C57BL/6 mice (wild-type and CCR4-knockout), 8-12 weeks old.
-
Induction of EAE:
-
Mice are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
-
Treatment Protocol:
-
Compound 22 is dissolved in a vehicle such as dimethyl sulfoxide (DMSO).
-
The compound is administered daily to the mice, typically starting from the day of immunization or at the onset of clinical signs.
-
-
Assessment of Disease:
-
Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
At the end of the experiment, spinal cords are collected for histological analysis to assess inflammation and demyelination (e.g., using hematoxylin and eosin and Luxol fast blue staining).
-
2. Atopic Dermatitis (AD) Model
This model is used to evaluate the effect of Compound 22 on allergic skin inflammation, a condition where CCR4 and its ligands play a significant role.
-
Animal Model: BALB/c mice.
-
Induction of AD-like Skin Lesions:
-
Mice are sensitized by an intraperitoneal injection of ovalbumin (OVA) in alum.
-
A hydrogel patch containing OVA and dibutyl phthalate (DBP), a TSLP inducer, is topically applied to the ear skin to induce an inflammatory response.
-
-
Treatment Protocol:
-
Compound 22 is formulated for cutaneous administration.
-
The compound is applied topically to the inflamed ear skin daily.
-
-
Assessment of Disease:
-
Ear thickness is measured as an indicator of skin swelling.
-
Skin biopsies are taken for histological examination to assess the infiltration of inflammatory cells such as eosinophils and mast cells.
-
Serum levels of total IgE are measured by ELISA.
-
The number of Th2 cells (CD4+ IL-4+) in the skin is quantified by flow cytometry.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes related to the initial studies of Compound 22.
Figure 1: Simplified signaling pathway of CCR4 and the antagonistic action of Compound 22.
Figure 2: Experimental workflow for the in vitro chemotaxis assay.
Figure 3: Workflow for the in vivo Experimental Autoimmune Encephalomyelitis (EAE) model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of CCR4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 4 (CCR4) has emerged as a critical therapeutic target in a spectrum of diseases, most notably in oncology and inflammatory disorders. This technical guide provides a comprehensive overview of the core principles underlying CCR4 inhibition, from its fundamental role in cellular signaling to the clinical application of targeted therapies. We delve into the mechanism of action of CCR4 antagonists, detail key experimental protocols for their evaluation, and present a synthesis of quantitative data from pivotal preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the exploration of CCR4-targeted therapeutics.
Introduction: The Role of CCR4 in Pathophysiology
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in directing the migration of various immune cells, particularly T-helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2][3] Its natural ligands, CCL17 (TARC) and CCL22 (MDC), are often overexpressed in inflammatory tissues and the tumor microenvironment.[4][5] This ligand-receptor interaction orchestrates the trafficking of CCR4-expressing cells to sites of inflammation or malignancy, thereby contributing to the pathogenesis of numerous diseases.
Oncology: In the context of cancer, CCR4 is highly expressed on malignant T cells in certain hematological malignancies, such as adult T-cell leukemia/lymphoma (ATLL) and cutaneous T-cell lymphoma (CTCL). Furthermore, the recruitment of CCR4-positive Tregs into the tumor microenvironment suppresses the host's anti-tumor immune response, facilitating tumor growth and immune evasion. Inhibition of CCR4 can therefore exert a dual anti-tumor effect by directly targeting malignant cells and by alleviating Treg-mediated immunosuppression.
Inflammatory and Autoimmune Diseases: In allergic and autoimmune conditions like atopic dermatitis, asthma, and rheumatoid arthritis, the CCR4-CCL17/CCL22 axis is instrumental in the recruitment of pathogenic Th2 cells and other inflammatory cells to affected tissues. By blocking this pathway, CCR4 inhibitors can mitigate the inflammatory cascade and ameliorate disease symptoms.
Mechanism of Action of CCR4 Inhibitors
CCR4 inhibitors can be broadly categorized into two main classes: small molecule antagonists and monoclonal antibodies.
-
Small Molecule Antagonists: These orally bioavailable compounds typically function as allosteric inhibitors, binding to a site on the CCR4 receptor distinct from the ligand-binding pocket. This binding event induces a conformational change in the receptor that prevents the binding of CCL17 and CCL22, thereby blocking downstream signaling and cell migration.
-
Monoclonal Antibodies: The most prominent example is mogamulizumab, a humanized IgG1 kappa monoclonal antibody. Mogamulizumab binds directly to the extracellular domain of CCR4, leading to a multi-faceted anti-tumor effect. It blocks ligand binding, thus inhibiting cell migration and proliferation. Crucially, its defucosylated Fc region enhances its binding affinity to Fcγ receptors on natural killer (NK) cells, leading to potent antibody-dependent cell-mediated cytotoxicity (ADCC) of CCR4-expressing cells. This dual mechanism of action makes it a highly effective therapeutic agent.
Signaling Pathways
The binding of CCL17 or CCL22 to CCR4 initiates a cascade of intracellular signaling events. As a GPCR, CCR4 couples to G proteins, leading to the activation of downstream effectors. However, studies have also highlighted the importance of β-arrestin-mediated pathways in CCR4 signaling.
Below are diagrams illustrating the key signaling pathways associated with CCR4 activation and the points of intervention for CCR4 inhibitors.
Quantitative Data Summary
The efficacy of CCR4 inhibitors has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for both small molecule antagonists and the monoclonal antibody mogamulizumab.
Table 1: Preclinical Efficacy of Small Molecule CCR4 Antagonists
| Compound | Assay Type | Cell Line/Model | Target | IC50 / EC50 | Reference |
| K777 | CCL17 Binding | Hut78 | CCR4 | 57 nM | |
| CCL17-induced Chemotaxis | Hut78 | CCR4 | 8.9 nM | ||
| C021 | Chemotaxis to CCL17 (100nM) | MJ | CCR4 | ~1 µM | |
| Chemotaxis to CCL22 (10nM) | MJ | CCR4 | ~0.5 µM | ||
| Chemotaxis to CCL17 (100nM) | HuT 78 | CCR4 | ~1 µM | ||
| Chemotaxis to CCL22 (10nM) | HuT 78 | CCR4 | ~0.5 µM | ||
| AZD2098 | Chemotaxis to CCL17 (100nM) | MJ | CCR4 | ~5 µM | |
| Chemotaxis to CCL22 (10nM) | MJ | CCR4 | ~1 µM | ||
| Chemotaxis to CCL17 (100nM) | HuT 78 | CCR4 | ~5 µM | ||
| Chemotaxis to CCL22 (10nM) | HuT 78 | CCR4 | ~1 µM | ||
| Anti-CCL17 Ab | T-cell Migration Inhibition | CCR4+ T cells | CCL17 | 0.234 µg/mL | |
| Anti-CCL22 Ab | T-cell Migration Inhibition | CCR4+ T cells | CCL22 | 2.304 µg/mL |
Table 2: Clinical Efficacy of Mogamulizumab in Cutaneous T-Cell Lymphoma (MAVORIC Trial)
| Endpoint | Mogamulizumab (n=186) | Vorinostat (n=186) | Hazard Ratio (95% CI) | P-value | Reference |
| Progression-Free Survival (Median) | 7.7 months | 3.1 months | 0.53 (0.41-0.69) | <0.0001 | |
| Overall Response Rate (ORR) | 28.0% | 4.8% | - | <0.0001 | |
| ORR in Sézary Syndrome | 37.0% | 2.3% | - | - | |
| ORR in Mycosis Fungoides | 21.0% | 7.1% | - | - | |
| ORR in Blood | 66.9% | 18.4% | - | - | |
| ORR in Skin | 41.9% | 15.6% | - | - |
Table 3: Long-term Overall Response Rates with Mogamulizumab (MAVORIC Trial Post-Hoc Analysis)
| Duration of Response | Percentage of Patients |
| ≥4 months | 25.3% |
| ≥6 months | 21.0% |
| ≥8 months | 16.1% |
| ≥12 months | 10.8% |
| Reference: |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of CCR4 inhibitors.
Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the ability of a CCR4 inhibitor to block the migration of CCR4-expressing cells towards a chemoattractant gradient of CCL17 or CCL22.
Detailed Protocol:
-
Cell Preparation: Culture CCR4-expressing cells (e.g., Hut78, MJ, or primary T cells) under standard conditions. Harvest and resuspend cells in assay buffer (e.g., RPMI 1640 with 1% BSA). For fluorescent detection, label cells with Calcein-AM or Hoechst stain according to the manufacturer's protocol.
-
Inhibitor Preparation: Prepare a dilution series of the CCR4 antagonist in assay buffer.
-
Chemotaxis Setup:
-
Add CCL17 or CCL22 (e.g., 0.3-0.5 nM) to the lower wells of a 96-well Transwell plate.
-
In separate tubes, pre-incubate the labeled cells with the CCR4 antagonist dilutions or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Transwell inserts (e.g., 5 µm pore size).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 3 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a fluorescence plate reader or an image cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Receptor Occupancy (RO) Assay
This assay measures the extent to which a CCR4 inhibitor binds to and occupies the CCR4 receptor on target cells.
Detailed Protocol:
-
Sample Collection: Obtain whole blood samples from healthy donors or patients.
-
Inhibitor Incubation: Incubate whole blood with varying concentrations of the CCR4 antagonist.
-
Ligand Binding: Add a fluorescently labeled CCR4 ligand (e.g., Alexa 647-labeled human CCL22) to the blood samples.
-
Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to identify the target cell population (e.g., CD4+ T cells or Tregs).
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the binding of the fluorescently labeled ligand to the target cells. A decrease in fluorescent signal in the presence of the inhibitor indicates receptor occupancy.
-
Data Analysis: Calculate the percentage of receptor occupancy at each inhibitor concentration.
Calcium Flux Assay
This assay measures the ability of a CCR4 inhibitor to block the intracellular calcium mobilization that occurs upon ligand binding to the receptor.
Detailed Protocol:
-
Cell Preparation: Load CCR4-expressing cells (e.g., CCRF-CEM) with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Inhibitor Incubation: Incubate the dye-loaded cells with the CCR4 antagonist or vehicle control.
-
Ligand Stimulation: Stimulate the cells with CCL17 or CCL22.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates calcium flux.
-
Data Analysis: Quantify the area under the curve (AUC) of the fluorescence signal. Calculate the percentage of inhibition of calcium flux by the antagonist.
Conclusion and Future Directions
The inhibition of CCR4 represents a highly promising therapeutic strategy for a range of cancers and inflammatory diseases. The clinical success of mogamulizumab in CTCL has validated CCR4 as a therapeutic target, and the ongoing development of small molecule inhibitors offers the potential for oral administration and a different safety profile.
Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of CCR4 inhibitors with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immunity.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CCR4-targeted therapies.
-
Expansion to Other Indications: Investigating the therapeutic potential of CCR4 inhibition in a broader range of solid tumors and autoimmune diseases.
-
Understanding Resistance Mechanisms: Elucidating the mechanisms by which tumors may develop resistance to CCR4 inhibition to inform the development of next-generation therapies.
This technical guide provides a foundational understanding of the therapeutic potential of CCR4 inhibition. As research in this field continues to evolve, the development of novel and improved CCR4-targeted therapies holds the promise of significant clinical benefit for patients with a variety of challenging diseases.
References
- 1. Table 10, Summary of the Clinical Data and Statistical Distribution for the Extrapolation of Observed Effects in the Sponsor’s Base Case - Mogamulizumab (Poteligeo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CCR4 - Wikipedia [en.wikipedia.org]
- 3. Targeting chemokine receptors in disease – a case study of CCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Technical Guide to Core Basic Research on CCR4 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core signaling pathways associated with the C-C chemokine receptor 4 (CCR4), a key regulator of immune cell trafficking. CCR4 and its ligands, primarily CCL17 and CCL22, are implicated in a variety of physiological and pathological processes, including allergic inflammation, autoimmune diseases, and cancer. Understanding the intricate signaling cascades initiated by CCR4 is paramount for the development of novel therapeutics targeting this receptor.
Ligands and Receptor Binding
CCR4 is a G-protein coupled receptor (GPCR) with two primary high-affinity ligands: CCL17 (also known as Thymus and Activation Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC). While both chemokines bind to CCR4, they can elicit distinct downstream signaling events and cellular responses. Notably, CCL22 is generally a more potent inducer of receptor internalization and β-arrestin recruitment compared to CCL17.[1][2] Some studies also suggest that other chemokines, such as CCL2, may interact with CCR4, although this is less well-characterized.
Core Signaling Pathways
Upon ligand binding, CCR4 initiates intracellular signaling through two principal pathways: the canonical G-protein-dependent pathway and the β-arrestin-dependent pathway.
G-protein Dependent Signaling
CCR4 primarily couples to the Gαi subunit of heterotrimeric G-proteins.[3] Activation of Gαi leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of various downstream effectors. A key consequence of this pathway is the mobilization of intracellular calcium. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a critical second messenger that regulates a wide array of cellular processes, including enzyme activation, gene transcription, and cell migration.
β-arrestin Dependent Signaling
In addition to G-protein-mediated signaling, CCR4 activation recruits cytosolic β-arrestin proteins (β-arrestin-1 and -2). This process is initiated by the phosphorylation of the intracellular C-terminal tail of the receptor by G-protein coupled receptor kinases (GRKs). Phosphorylated CCR4 then serves as a docking site for β-arrestins.
β-arrestin binding to CCR4 has two major consequences. First, it sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal. Second, β-arrestin acts as a scaffold protein, recruiting a distinct set of signaling molecules to the receptor complex and initiating G-protein-independent signaling cascades. For CCR4, β-arrestin-dependent signaling is particularly important for chemotaxis. This pathway has been shown to involve the activation of the p38 mitogen-activated protein kinase (MAPK) and RhoA/Rho-kinase (ROCK) pathways. The precise mechanism of how β-arrestin activates these downstream kinases is an area of active research, but it is thought to involve the formation of a multi-protein "signalosome" at the receptor.
Other Signaling Pathways
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has been shown to be activated downstream of CCR4, particularly in response to CCL22. This pathway is crucial for cell survival, proliferation, and growth.
-
NF-κB Pathway: There is evidence suggesting that the CCL17/CCR4 axis can activate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer progression.
Quantitative Data on CCR4 Signaling
The following tables summarize key quantitative parameters for the interaction of CCL17 and CCL22 with CCR4 and their functional potencies in various cellular assays.
Table 1: Ligand Binding Affinities (Kd)
| Ligand | Receptor | Cell Type/System | Kd Value | Reference(s) |
| CCL17 | CCR4 | K562 cells expressing CCR4 | 0.5 nM | |
| CCL22 | CCR4 | CHO cells expressing human CCR4 | ~2 µM (weak binding of an anti-CCL17 antibody that also binds CCL22) |
Note: Definitive and directly comparable Kd values for both ligands are not consistently reported across the literature, and experimental conditions can significantly influence these values.
Table 2: Functional Potencies (EC50)
| Assay | Ligand | Cell Type | EC50 Value | Reference(s) |
| Chemotaxis | CCL17 | CCR4+ T cells | 0.163 nM | |
| CCL22 | CCR4+ T cells | 0.339 nM | ||
| CCL17 | HUT78 cells | pEC50 = 10.20 ± 0.19 | ||
| CCL22 | HUT78 cells | pEC50 = 9.79 ± 0.13 | ||
| Calcium Flux | CCL17 | Human Th2 cells | 1.6 nM | |
| CCL22 | Human Th2 cells | 2.5 nM | ||
| β-arrestin Recruitment | CCL22 | HUT78 cells transfected with CCR4 | - | |
| CCL17 | HUT78 cells transfected with CCR4 | No recruitment observed |
pEC50 is the negative logarithm of the EC50 value.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CCR4 signaling.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). Upon ligand stimulation, the release of calcium from intracellular stores leads to an increase in fluorescence, which is measured over time using a fluorescence microplate reader or a flow cytometer.
Protocol:
-
Cell Preparation:
-
Culture CCR4-expressing cells (e.g., Jurkat T-cells, primary T-cells, or a transfected cell line) to the desired density.
-
On the day of the assay, harvest and wash the cells with a physiological buffer such as Hanks' Balanced Salt Solution (HBSS).
-
Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%).
-
Add an equal volume of the loading buffer to the cell suspension.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at the final desired concentration for the assay.
-
-
Measurement:
-
Aliquot the cell suspension into a 96-well plate.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Inject the CCR4 ligand (CCL17 or CCL22) at various concentrations.
-
Immediately begin kinetic reading of fluorescence intensity for 3-5 minutes.
-
As a positive control, use a calcium ionophore like ionomycin to elicit a maximal response.
-
Transwell Chemotaxis Assay
This assay quantifies the migration of cells in response to a chemoattractant gradient.
Principle: A two-chamber system separated by a porous membrane (Transwell insert) is used. Cells are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.
Protocol:
-
Assay Setup:
-
Place Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm for lymphocytes) into the wells of a 24- or 96-well plate.
-
Add serum-free medium containing various concentrations of the chemoattractant (CCL17 or CCL22) to the lower chamber. Include a negative control with medium alone.
-
-
Cell Preparation:
-
Starve the CCR4-expressing cells in serum-free medium for 2-4 hours prior to the assay.
-
Resuspend the cells in serum-free medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Migration:
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM or DAPI) and measuring the fluorescence.
-
Using a flow cytometer to count the cells.
-
-
β-arrestin Recruitment Assay
This assay measures the interaction between CCR4 and β-arrestin upon ligand stimulation.
Principle: Several commercial assays are available, often based on enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). In EFC-based assays (e.g., PathHunter®), CCR4 is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Ligand-induced interaction brings the fragments together, forming an active enzyme that generates a detectable signal.
Protocol (Example using an EFC-based assay):
-
Cell Culture:
-
Use a stable cell line co-expressing the tagged CCR4 and β-arrestin constructs.
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of the CCR4 ligands (CCL17 and CCL22).
-
Add the ligands to the cells and incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagents provided with the assay kit.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the ligand concentration to generate dose-response curves and determine EC50 values.
-
Western Blotting for Phosphorylated Kinases
This technique is used to detect the activation of downstream kinases like p38 MAPK.
Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (i.e., activated) form of the kinase of interest. A separate blot is probed with an antibody against the total kinase as a loading control.
Protocol:
-
Cell Stimulation and Lysis:
-
Treat CCR4-expressing cells with CCL17 or CCL22 for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated kinase (e.g., anti-phospho-p38 MAPK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total kinase to ensure equal loading.
-
Conclusion
The signaling pathways initiated by CCR4 are complex and multifaceted, involving both G-protein-dependent and β-arrestin-dependent mechanisms that lead to a variety of cellular responses. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals seeking to modulate CCR4 activity for therapeutic benefit. This guide provides a foundational framework for conducting core basic research on CCR4 signaling, paving the way for future discoveries in this important area of immunology and pharmacology.
References
- 1. Dominance of CCL22 over CCL17 in induction of chemokine receptor CCR4 desensitization and internalization on human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CCL17/CCL22–CCR4 Axis in Pain Pathogenesis: A Comprehensive Review of Immune-Mediated Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Characterization of CCR4 Antagonist 4 using a Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemokine receptor 4 (CCR4), a G protein-coupled receptor (GPCR), is a key mediator in the immune system, primarily involved in the migration of T-cells to sites of inflammation.[1] Its natural ligands, CC-chemokine ligand 17 (CCL17) and CC-chemokine ligand 22 (CCL22), activate signaling pathways that are implicated in various pathological conditions, including allergic inflammation, autoimmune diseases, and several types of cancer.[1][2][3] Upon ligand binding, CCR4, typically a Gi-protein coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium (Ca2+), a crucial second messenger for cellular responses like chemotaxis.[2]
CCR4 antagonists are designed to block the binding of these chemokines, thereby inhibiting the receptor's function. This makes them promising therapeutic agents. "CCR4 antagonist 4" is a selective and potent small molecule inhibitor of CCR4. This application note provides a detailed protocol for characterizing the potency of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing CCR4. The assay is performed using a fluorescent imaging plate reader (FLIPR), which provides a robust and high-throughput method for quantifying changes in intracellular calcium.
Principle of the Assay
The calcium mobilization assay leverages a calcium-sensitive fluorescent dye that is pre-loaded into CCR4-expressing cells. When an agonist like CCL22 binds to the CCR4 receptor, it triggers a G-protein signaling cascade that results in the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum, into the cytoplasm. This transient increase in intracellular Ca2+ concentration is detected by the dye, leading to a measurable increase in fluorescence intensity.
In the antagonist mode, the cells are pre-incubated with varying concentrations of this compound before the addition of a fixed, sub-maximal concentration of the agonist (e.g., CCL22). The antagonist binds to CCR4, preventing the agonist from binding and activating the receptor. This results in a dose-dependent inhibition of the agonist-induced calcium flux, allowing for the determination of the antagonist's inhibitory concentration (IC50).
Materials and Equipment
Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human CCR4
-
Cell Culture Medium: F-12K Medium or DMEM, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye kit: FLIPR Calcium 5 or equivalent no-wash dye kit.
-
Probenecid (if required by the dye kit to prevent dye extrusion).
-
CCR4 Agonist: Recombinant Human CCL22/MDC (macrophage-derived chemokine).
-
Test Compound: this compound.
-
Control Antagonist: A known CCR4 antagonist (optional).
-
Vehicle: DMSO.
Equipment:
-
Fluorescent Imaging Plate Reader (FLIPR), FlexStation, or equivalent instrument capable of kinetic reading and liquid handling.
-
Sterile, black-walled, clear-bottom 96-well or 384-well microplates.
-
CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Multichannel pipettes.
-
Automated plate washer (optional).
-
Centrifuge.
Experimental Protocols
The following protocol is optimized for a 96-well format. Volumes should be adjusted for other plate formats (e.g., 384-well).
Step 1: Cell Preparation (Day 1)
-
Culture CCR4-expressing cells according to standard procedures.
-
On the day before the assay, harvest cells using a non-enzymatic dissociation solution or gentle trypsinization.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
Perform a cell count and assess viability.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000–60,000 cells/well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Step 2: Dye Loading (Day 2)
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer’s instructions (e.g., FLIPR Calcium 5 Assay Kit). If required, supplement the buffer with probenecid.
-
Remove the cell plates from the incubator and discard the culture medium.
-
Add 100 µL of the prepared dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light.
Step 3: Compound Plate Preparation (During Dye Incubation)
-
Antagonist Plate:
-
Prepare a serial dilution of this compound in assay buffer. Typically, an 11-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 10 µM).
-
The final concentrations should be prepared at 4X the final desired assay concentration.
-
Include a vehicle control (e.g., DMSO diluted in assay buffer).
-
-
Agonist Plate:
-
Prepare a solution of CCL22 in assay buffer at a concentration that is 4X its predetermined EC80 value (the concentration that gives 80% of the maximal response). This value should be determined in a separate agonist dose-response experiment.
-
For the negative control (no agonist stimulation), fill wells with assay buffer only.
-
Step 4: Assay Execution on FLIPR
-
Set up the FLIPR instrument protocol. A typical protocol includes:
-
A baseline fluorescence reading for 10-20 seconds.
-
A 50 µL addition from the antagonist plate, followed by a 15-30 minute incubation.
-
A second fluorescence reading for 10-20 seconds.
-
A 50 µL addition from the agonist plate.
-
A final kinetic read for 90-180 seconds to capture the calcium flux.
-
-
Place the dye-loaded cell plate and the prepared compound plates into the FLIPR instrument.
-
Start the experiment. The instrument will automatically add the reagents and record the fluorescence data.
Data Presentation and Analysis
The primary data output is a kinetic trace of fluorescence intensity over time for each well. The response is typically quantified as the peak fluorescence signal minus the baseline signal.
-
Agonist Potency (EC50): To determine the potency of the agonist (CCL22), a separate experiment is run where a serial dilution of the agonist is added to the cells. The resulting dose-response curve is fitted to a four-parameter logistic equation to calculate the EC50 value.
-
Antagonist Potency (IC50):
-
Normalize the data: Set the average response of the vehicle control (agonist only) as 100% activity and the response of the no-agonist control as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Table 1: Agonist (CCL22) Potency in Calcium Mobilization Assay
| Parameter | Value |
|---|---|
| Cell Line | CHO-hCCR4 |
| Agonist | CCL22 |
| EC50 | 5.2 nM |
| Signal / Background | 8.1 |
| Assay Conditions | 96-well, FLIPR Calcium 5 Kit |
(Note: Data are representative examples)
Table 2: this compound Potency in Calcium Mobilization Assay
| Parameter | Value |
|---|---|
| Cell Line | CHO-hCCR4 |
| Antagonist | This compound |
| Agonist Used | CCL22 (at EC80) |
| IC50 | 3.0 nM (0.003 µM) |
| Assay Conditions | 96-well, FLIPR Calcium 5 Kit |
(Note: IC50 value is based on published data.)
Summary
This application note details a robust method for characterizing CCR4 inhibitors using a cell-based calcium mobilization assay. The protocol describes the inhibition of CCL22-induced calcium flux by this compound, yielding a potent IC50 value of 3.0 nM. This no-wash, fluorescence-based assay is highly amenable to high-throughput screening and is a critical tool for the discovery and development of novel CCR4-targeting therapeutics for inflammatory diseases and oncology.
References
- 1. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCR4 Antagonist 4 for Treg Migration Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs), characterized by the expression of CD4, CD25, and the transcription factor FOXP3, are critical mediators of immune suppression.[1][2] While essential for preventing autoimmunity, their accumulation within the tumor microenvironment (TME) can dampen anti-tumor immune responses and contribute to therapeutic resistance.[1][3][4] A key mechanism governing Treg trafficking to the TME is the interaction between the C-C chemokine receptor 4 (CCR4) on the surface of Tregs and its ligands, CCL17 and CCL22, which are often secreted by tumor cells and other cells in the TME.
CCR4 is a G protein-coupled receptor (GPCR) highly expressed on the most immunosuppressive subset of Tregs. This makes the CCR4-CCL17/CCL22 axis a compelling target for cancer immunotherapy. Small molecule antagonists of CCR4, such as CCR4 Antagonist 4, represent a promising therapeutic strategy to inhibit the recruitment of Tregs into the tumor, thereby shifting the balance of the TME towards an anti-tumor phenotype. Unlike antibody-based approaches that may lead to systemic depletion of Tregs, small molecule antagonists offer the potential to specifically block their migration into the tumor without affecting their presence in other tissues, which could be a safety advantage.
This document provides detailed application notes and protocols for the use of a representative CCR4 antagonist, referred to herein as "this compound," in studies focused on the inhibition of Treg migration.
Mechanism of Action
This compound is a small molecule inhibitor that non-competitively binds to an allosteric site on the CCR4 receptor. This binding prevents the conformational changes necessary for receptor activation by its natural ligands, CCL17 and CCL22. By blocking the downstream signaling cascade, this compound effectively inhibits the chemotactic response of Tregs towards a CCL17/CCL22 gradient, thereby reducing their infiltration into the TME. This targeted inhibition of Treg migration is expected to enhance the efficacy of other immunotherapies, such as checkpoint inhibitors, by increasing the ratio of effector T cells to immunosuppressive Tregs within the tumor.
Data Presentation
Table 1: In Vitro Potency of Representative CCR4 Antagonists
| Compound | Target | Assay Type | Cell Type | Ligand | IC50 | Reference |
| CCR4-351 | CCR4 | Chemotaxis | Human iTregs | CCL22 | ~40 nM | |
| CCR4-351 | CCR4 | Chemotaxis | Mouse iTregs | CCL22 | ~40 nM | |
| FLX475 | CCR4 | Chemotaxis | Primary Human Tregs | CCL22 | Low double-digit nM | |
| C021 | CCR4 | Chemotaxis | MJ (CTCL cell line) | CCL17 | 186 nM | |
| AZD2098 | CCR4 | Chemotaxis | MJ (CTCL cell line) | CCL17 | 418 nM | |
| Anti-CCL17 Ab | CCL17 | Chemotaxis | CCR4+ T cells | CCL17 | 1.56 nM | |
| Anti-CCL22 Ab | CCL22 | Chemotaxis | CCR4+ T cells | CCL22 | 15.36 nM |
Table 2: In Vivo Efficacy of CCR4 Antagonism in Mouse Tumor Models
| Tumor Model | Treatment | Key Findings | Reference |
| Pan02 (high CCR4 ligand) | CCR4-351 | Reduced Treg infiltration, enhanced anti-tumor activity as a single agent. | |
| CT26 (low CCR4 ligand) | CCR4-351 + anti-CTLA-4 | Upregulation of CCR4 ligands post-CPI. Combination therapy reduced Treg frequency and potentiated anti-tumor effects. | |
| CT26 | CCR4-351 + anti-CD137 | Combination therapy reduced intratumoral Tregs and increased effector T cell to Treg ratio. |
Experimental Protocols
Protocol 1: In Vitro Treg Chemotaxis Assay
This protocol details a transwell migration assay to assess the ability of this compound to inhibit the migration of Tregs towards a CCL17 or CCL22 gradient.
Materials:
-
Human or mouse Tregs (isolated or cultured)
-
RPMI 1640 with 0.1% BSA
-
Recombinant human/mouse CCL17 and CCL22 (PeproTech)
-
This compound
-
Transwell plates (5 µm pore size)
-
Calcein-AM or other fluorescent cell dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Isolate or culture Tregs. For induced Tregs (iTregs), culture naive CD4+ T cells with anti-CD3/CD28 beads, IL-2, and TGF-β for 3-7 days.
-
Resuspend Tregs in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
If desired, label cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
-
Antagonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the antagonist in RPMI 1640 with 0.1% BSA to achieve the desired final concentrations.
-
-
Chemotaxis Setup:
-
Add 600 µL of RPMI 1640 with 0.1% BSA containing either CCL17 (e.g., 0.1-10 nM) or CCL22 (e.g., 0.1-10 nM) to the lower chamber of the transwell plate. Include a negative control with no chemokine.
-
In a separate plate, pre-incubate 100 µL of the Treg suspension with 100 µL of the this compound dilutions for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated Treg/antagonist mixture to the upper chamber of the transwell.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
Carefully remove the upper chamber.
-
Quantify the migrated cells in the lower chamber. If cells are fluorescently labeled, read the plate on a fluorescence plate reader. Alternatively, cells can be detached and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.
-
Plot the percentage of migration against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Flow Cytometry for Treg Identification
This protocol provides a method for identifying and quantifying Tregs within a mixed cell population (e.g., from peripheral blood, spleen, or tumor tissue) based on the expression of key surface and intracellular markers.
Materials:
-
Single-cell suspension from tissue of interest
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD4
-
Anti-CD25
-
Anti-CD127
-
Anti-FOXP3
-
-
Fixation/Permeabilization Buffer (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set)
-
Flow cytometer
Procedure:
-
Surface Staining:
-
Resuspend up to 1 x 10^6 cells in 100 µL of FACS buffer.
-
Add the appropriate dilutions of anti-CD4, anti-CD25, and anti-CD127 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer.
-
Add the anti-FOXP3 antibody.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Within the lymphocyte gate, identify CD4+ T cells.
-
From the CD4+ population, identify Tregs as CD25high and FOXP3+. The additional marker of CD127low can further refine the Treg population.
-
Protocol 3: In Vivo Mouse Tumor Model for Treg Migration Inhibition
This protocol outlines a general procedure for evaluating the efficacy of this compound in inhibiting Treg migration into tumors in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Mouse tumor cell line (e.g., Pan02 or CT26)
-
This compound formulated for in vivo administration (e.g., in a vehicle suitable for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Materials for tissue processing and flow cytometry (as in Protocol 2)
Procedure:
-
Tumor Cell Implantation:
-
Inject a defined number of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, combination with checkpoint inhibitor).
-
Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
-
Endpoint Analysis:
-
At the end of the study (or at defined time points), euthanize the mice.
-
Excise tumors and spleens.
-
Process the tissues into single-cell suspensions.
-
Perform flow cytometry (as in Protocol 2) to quantify the frequency of Tregs (CD4+FOXP3+) and other immune cell populations (e.g., CD8+ effector T cells) within the tumor and spleen.
-
-
Data Analysis:
-
Compare tumor growth curves between treatment groups.
-
Analyze the percentage and absolute numbers of different immune cell populations in the tumor and spleen to assess the effect of the CCR4 antagonist on Treg infiltration and the overall immune landscape.
-
Mandatory Visualizations
CCR4 Signaling Pathway
Caption: CCR4 signaling pathway leading to Treg migration and its inhibition by this compound.
Experimental Workflow for In Vitro Treg Chemotaxis Assay
Caption: Workflow for the in vitro Treg chemotaxis assay with this compound.
Logical Relationship of CCR4 Antagonism in the Tumor Microenvironment
Caption: How this compound disrupts Treg-mediated immune suppression in the TME.
References
Application of CCR4 Antagonists in Cutaneous T-Cell Lymphoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cutaneous T-cell lymphomas (CTCL) are a group of non-Hodgkin lymphomas characterized by the infiltration of malignant T-cells into the skin. A key mediator in the trafficking of these malignant cells to the skin is the C-C chemokine receptor 4 (CCR4), which is highly expressed on the surface of CTCL cells.[1][2][3][4] The interaction between CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), plays a crucial role in the pathogenesis and progression of CTCL.[1] This makes CCR4 a prime therapeutic target. This document provides detailed application notes and protocols for studying the effects of CCR4 antagonists in preclinical CTCL models, with a focus on the small molecule inhibitor C021 and the monoclonal antibody mogamulizumab.
Mechanism of Action of CCR4 Antagonists in CTCL
CCR4 antagonists function through distinct mechanisms to inhibit the progression of cutaneous T-cell lymphoma. Small molecule inhibitors, such as C021, act by directly blocking the CCR4 receptor, thereby inhibiting downstream signaling pathways that lead to chemotaxis, proliferation, and survival of malignant T-cells. In contrast, monoclonal antibodies like mogamulizumab target CCR4-expressing cells for destruction through antibody-dependent cellular cytotoxicity (ADCC). In this process, the Fab portion of the antibody binds to CCR4 on the tumor cell, while the Fc portion engages with Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the lysis of the malignant T-cell.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of CCR4 antagonists in preclinical CTCL models.
In Vitro Efficacy of Small Molecule CCR4 Antagonists
| Antagonist | Cell Line | Assay | IC50 (µM) | Reference |
| C021 | MJ (Mycosis Fungoides) | Chemotaxis (CCL17) | 0.186 | |
| Chemotaxis (CCL22) | 1.3 | |||
| Proliferation (MTS) | 3.21 | |||
| HuT 78 (Sézary Syndrome) | Chemotaxis (CCL17) | Not Reported | ||
| Chemotaxis (CCL22) | Not Reported | |||
| Proliferation (MTS) | 5.98 | |||
| AZD2098 | MJ (Mycosis Fungoides) | Chemotaxis (CCL17) | Not Reported | |
| Chemotaxis (CCL22) | Not Reported | |||
| Proliferation (MTS) | No Inhibition | |||
| HuT 78 (Sézary Syndrome) | Chemotaxis (CCL17) | 0.120 | ||
| Chemotaxis (CCL22) | 0.866 | |||
| Proliferation (MTS) | No Inhibition |
In Vivo Efficacy of C021 in a CTCL Xenograft Model
| Treatment Group | Dose | Route | Schedule | Tumor Growth Inhibition | Reference |
| Control | Vehicle | Intraperitoneal (i.p.) | Twice a week | - | |
| C021 | 5 mg/kg | Intraperitoneal (i.p.) | Twice a week | Significant | |
| C021 | 2 mg/kg | Intraperitoneal (i.p.) | Daily, 3x a week | Significant | |
| C021 | 5 mg/kg | Subcutaneous (s.c.) | Twice a week | Significant |
Note: The referenced study demonstrated significant tumor growth inhibition with C021 but did not provide specific percentage values in the abstract.
Clinical Efficacy of Mogamulizumab (MAVORIC Trial)
| Endpoint | Mogamulizumab | Vorinostat | p-value | Reference |
| Overall Response Rate | 28% | 5% | <0.0001 | |
| Progression-Free Survival | 7.7 months | 3.1 months | <0.0001 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
Mycosis fungoides (MJ) and Sézary syndrome (HuT 78) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Transwell Chemotaxis Assay
This assay evaluates the ability of CCR4 antagonists to inhibit the migration of CTCL cells towards CCR4 ligands.
Materials:
-
24-well Transwell plates (5 µm pore size)
-
CTCL cells (MJ or HuT 78)
-
Serum-free RPMI-1640
-
Recombinant human CCL17 and CCL22
-
CCR4 antagonist (e.g., C021)
-
Cell counting solution (e.g., trypan blue) or a plate reader for colorimetric assays
Protocol:
-
CTCL cells are harvested and resuspended in serum-free RPMI-1640.
-
Cells are pre-incubated with various concentrations of the CCR4 antagonist or vehicle control for 30 minutes at 37°C.
-
The lower chambers of the Transwell plate are filled with serum-free RPMI-1640 containing either CCL17 or CCL22.
-
1 x 10^5 pre-treated cells are added to the upper chamber of the Transwell insert.
-
The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cells that have migrated to the lower chamber are collected and counted.
-
The percentage of inhibition of chemotaxis is calculated relative to the vehicle-treated control.
Cell Proliferation (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of CCR4 antagonists on cell proliferation.
Materials:
-
96-well plates
-
CTCL cells (MJ or HuT 78)
-
Complete culture medium
-
CCR4 antagonist (e.g., C021)
-
MTS reagent
Protocol:
-
CTCL cells are seeded in a 96-well plate at a density of 2.5 x 10^4 cells/well in complete culture medium.
-
Cells are treated with various concentrations of the CCR4 antagonist or vehicle control.
-
The plate is incubated for 24-72 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, 20 µL of MTS reagent is added to each well.
-
The plate is incubated for an additional 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
CTCL cells (MJ or HuT 78)
-
CCR4 antagonist (e.g., C021)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
CTCL cells are treated with the CCR4 antagonist or vehicle for the desired time.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in 1X Binding Buffer provided in the kit.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
CTCL cells (MJ or HuT 78)
-
CCR4 antagonist (e.g., C021)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
CTCL cells are treated with the CCR4 antagonist or vehicle for the desired time.
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed with PBS and then incubated with PI staining solution containing RNase A for 30 minutes at room temperature in the dark.
-
The DNA content of the cells is analyzed by flow cytometry.
In Vivo CTCL Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CCR4 antagonists in a living organism.
Materials:
-
NOD scid gamma (NSG) mice
-
HuT 78 cells
-
Matrigel (optional)
-
CCR4 antagonist (e.g., C021)
-
Calipers for tumor measurement
Protocol:
-
5 x 10^6 HuT 78 cells are resuspended in PBS or a mixture of PBS and Matrigel.
-
The cell suspension is injected subcutaneously into the flank of NSG mice.
-
Once tumors are established (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Mice are treated with the CCR4 antagonist or vehicle according to the specified dose, route, and schedule.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, tumors are excised and weighed, and further analysis (e.g., immunohistochemistry) can be performed.
Conclusion
The targeting of CCR4 presents a promising therapeutic strategy for cutaneous T-cell lymphoma. Both small molecule inhibitors and monoclonal antibodies have demonstrated significant anti-tumor activity in preclinical models and clinical trials. The protocols and data presented in this document provide a comprehensive resource for researchers and drug development professionals working on the application of CCR4 antagonists in CTCL. Further investigation into the nuanced mechanisms of these agents and their potential in combination therapies will continue to advance the treatment landscape for this disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. "Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma" by José S Enriquez, Xiaohong Wang et al. [digitalcommons.library.tmc.edu]
- 4. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for dissolving and storing CCR4 antagonist 4"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of CCR4 antagonist 4, a selective and potent inhibitor of the CC chemokine receptor-4 (CCR4). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.
Product Information
| Property | Value | Reference |
| Compound Name | This compound (compound 22) | MedchemExpress |
| Molecular Weight | 500.42 g/mol | MedchemExpress[1] |
| Appearance | White to off-white solid | MedchemExpress[1] |
| Purity | >98% (if available) | Supplier Dependent |
| Biological Activity | IC₅₀ of 0.02 µM for CCR4 | MedchemExpress[1] |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (199.83 mM) | Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL (5.00 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (5.00 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
Note: "≥" indicates that the solubility may be higher, but saturation was not determined.
Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For short-term storage. | |
| Stock | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | For short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the antagonist powder into the tube.
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1/1000 L/mL) * 500.42 g/mol * 1000 mg/g = 5.0042 mg
-
-
-
Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the compound is fully dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Long-term Storage: Store the aliquots at -80°C for up to 6 months. For short-term use, aliquots can be stored at -20°C for up to 1 month.
Protocol 2: Preparation of an In Vivo Formulation
This protocol details the preparation of a ready-to-use formulation for in vivo experiments, based on the solvent system provided by MedchemExpress.
Materials:
-
10 mM DMSO stock solution of this compound
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (sterile)
-
Sterile tubes
Procedure:
-
Prepare the Vehicle Components: In a sterile tube, prepare the vehicle by adding the solvents in the following order and mixing thoroughly after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Add the Antagonist: To the prepared vehicle, add 100 µL of the 10 mM DMSO stock solution of this compound. This will result in a 10% DMSO concentration in the final formulation.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix Thoroughly: Vortex the solution until it is clear and homogenous.
-
Use Immediately: It is recommended to prepare this formulation fresh on the day of use.
Visualizations
CCR4 Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the C-C chemokine receptor 4 (CCR4). Ligands such as CCL17 and CCL22 bind to CCR4, a G protein-coupled receptor, initiating a cascade of intracellular events that lead to cellular responses like chemotaxis.
Caption: Simplified CCR4 signaling cascade.
Experimental Workflow for Stock Solution Preparation
This workflow outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing antagonist stock solution.
References
Application Notes and Protocols for Determining the Dose-Response Curve of CCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[2][3] The interaction between CCR4 and its ligands mediates the migration of these immune cells to sites of inflammation and tumors.[1] Consequently, CCR4 has emerged as a significant therapeutic target for a range of diseases, including allergic inflammatory conditions like asthma and atopic dermatitis, as well as various cancers where Treg infiltration suppresses anti-tumor immunity.
CCR4 antagonists are molecules designed to block the binding of CCL17 and CCL22 to the CCR4 receptor, thereby inhibiting the downstream signaling pathways that lead to chemotaxis. Determining the potency and efficacy of these antagonists is a critical step in their development as therapeutic agents. This is achieved by generating dose-response curves from various in vitro assays, which allow for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50).
These application notes provide detailed protocols for the most common and robust assays used to determine the dose-response relationship of CCR4 antagonists.
CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This primarily involves the activation of G proteins, which in turn can lead to downstream events such as calcium mobilization and the activation of pathways involved in cell migration. Additionally, CCR4 signaling can also mediate β-arrestin recruitment. CCR4 antagonists prevent these signaling events by competitively or allosterically inhibiting ligand binding.
Figure 1: Simplified CCR4 Signaling Pathway and Antagonist Action.
Experimental Protocols
To accurately determine the dose-response curve of a CCR4 antagonist, a panel of functional assays is recommended. Below are detailed protocols for three key experiments: a receptor binding assay, a calcium mobilization assay, and a chemotaxis assay.
Receptor Binding Assay
This assay directly measures the ability of a CCR4 antagonist to compete with a radiolabeled natural ligand for binding to the receptor. It is fundamental for determining the antagonist's binding affinity (Ki).
Objective: To determine the concentration-dependent inhibition of radiolabeled CCL17 or CCL22 binding to CCR4-expressing cells or membranes by a test antagonist.
Materials:
-
CCR4-expressing cells (e.g., Hut78, CHO-CCR4) or membrane preparations from these cells.
-
Radiolabeled ligand: [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22.
-
Unlabeled CCL17 or CCL22 (for determining non-specific binding).
-
Test CCR4 antagonist.
-
Binding Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates (e.g., glass fiber).
-
Scintillation fluid and a microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of the CCR4 antagonist in Binding Buffer. A typical concentration range would be from 1 pM to 100 µM.
-
In a 96-well filter plate, add the following to each well:
-
50 µL of CCR4-expressing cell membranes (e.g., 5-20 µg protein/well).
-
50 µL of the antagonist dilution or vehicle control.
-
50 µL of radiolabeled ligand (e.g., [¹²⁵I]-CCL17 at a final concentration near its Kd).
-
For non-specific binding control wells, add a high concentration of unlabeled ligand (e.g., 1 µM unlabeled CCL17).
-
-
Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.
-
Wash the wells by vacuum filtration with ice-cold Binding Buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each antagonist concentration.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This is a functional assay that measures the antagonist's ability to block the intracellular calcium release induced by a CCR4 agonist. It is a widely used method for high-throughput screening of GPCR antagonists.
Objective: To measure the dose-dependent inhibition of agonist-induced calcium flux in CCR4-expressing cells by a test antagonist.
Materials:
-
CCR4-expressing cells (e.g., CHO-CCR4, HEK293-CCR4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
CCR4 agonist (CCL17 or CCL22).
-
Test CCR4 antagonist.
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Protocol:
-
Plate the CCR4-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of the CCR4 antagonist in Assay Buffer and add them to the cell plate. Incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader.
-
Initiate fluorescence reading and, after establishing a baseline, inject the CCR4 agonist (at a concentration that elicits a sub-maximal response, e.g., EC80) into the wells.
-
Continue to monitor the fluorescence intensity for a few minutes to capture the peak calcium response.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.
-
Plot the percentage of agonist response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Chemotaxis Assay
This assay directly assesses the primary biological function of CCR4 signaling: cell migration. It measures the ability of an antagonist to inhibit the directed movement of CCR4-expressing cells towards a chemokine gradient.
Objective: To determine the dose-dependent inhibition of CCR4-mediated cell migration by a test antagonist.
Materials:
-
CCR4-expressing cells capable of migration (e.g., Hut78, primary T cells).
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
-
CCR4 agonist (CCL17 or CCL22).
-
Test CCR4 antagonist.
-
Transwell inserts (typically with 5 µm pores for lymphocytes).
-
24-well or 96-well companion plates.
-
A method for cell quantification (e.g., cell counting with a hemocytometer, a fluorescent dye like Calcein-AM, or flow cytometry).
Protocol:
-
Prepare serial dilutions of the CCR4 antagonist in chemotaxis medium.
-
Resuspend the CCR4-expressing cells in the antagonist dilutions or vehicle control and incubate for 30 minutes at 37°C.
-
In the lower chambers of the companion plate, add chemotaxis medium containing the CCR4 agonist (at a concentration that induces optimal migration, typically determined from a prior agonist dose-response experiment). For a negative control, add medium without agonist.
-
Place the Transwell inserts into the wells of the companion plate.
-
Add the cell suspension (pre-incubated with the antagonist) to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
After incubation, remove the Transwell inserts. Quantify the number of cells that have migrated to the lower chamber.
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to obtain the IC50 value.
Figure 2: General Experimental Workflow for Dose-Response Determination.
Data Presentation
Summarizing the quantitative data from these assays in a structured table allows for easy comparison of the potency and efficacy of different CCR4 antagonists.
| Assay Type | Parameter Measured | Units | Antagonist A | Antagonist B | Antagonist C |
| Receptor Binding | Ki (vs. [¹²⁵I]-CCL22) | nM | 15.2 ± 2.1 | 5.8 ± 0.9 | 25.6 ± 3.5 |
| Calcium Mobilization | IC50 (vs. CCL22) | nM | 45.7 ± 5.3 | 12.3 ± 1.8 | 89.1 ± 10.2 |
| Chemotaxis | IC50 (vs. CCL22) | nM | 60.1 ± 8.7 | 18.9 ± 2.5 | 115.4 ± 15.6 |
Table 1: Example Data Summary for Three Hypothetical CCR4 Antagonists. Values are presented as mean ± standard deviation.
Conclusion
The determination of a dose-response curve is a cornerstone in the preclinical evaluation of CCR4 antagonists. The protocols outlined above for receptor binding, calcium mobilization, and chemotaxis assays provide a robust framework for characterizing the potency of these compounds. Consistent and reproducible data generated from these methods are essential for making informed decisions in the drug development process, ultimately leading to the identification of promising new therapies for CCR4-mediated diseases.
References
Application Notes and Protocols for Flow Cytometry Analysis of CCR4 Expression After Antagonist Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-C Motif Chemokine Receptor 4 (CCR4), a G protein-coupled receptor (GPCR), plays a pivotal role in immune cell trafficking, particularly of Th2 lymphocytes, and is implicated in various inflammatory diseases and cancers.[1] Consequently, CCR4 has emerged as a significant therapeutic target. CCR4 antagonists function by blocking the binding of its natural ligands, such as CCL17 (TARC) and CCL22 (MDC), thereby inhibiting downstream signaling pathways that mediate cell migration.[1][2] A key mechanism of action for some CCR4 antagonists is the induction of receptor internalization, leading to a reduction of CCR4 on the cell surface.[3][4] Flow cytometry is a powerful and quantitative technique to assess the cell surface expression of CCR4 following antagonist treatment, providing valuable insights into the pharmacodynamics and efficacy of these therapeutic agents.
These application notes provide detailed protocols for analyzing CCR4 expression by flow cytometry after antagonist treatment, guidance on data presentation, and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation
Quantitative analysis of CCR4 expression is crucial for evaluating the effect of antagonist treatment. Data should be summarized in clear, structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of Antagonist Treatment on CCR4 Surface Expression
| Treatment Group | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) of CCR4 | % CCR4 Positive Cells | % Receptor Internalization |
| Vehicle Control | - | 30 | 1500 ± 120 | 95 ± 2.1 | 0 |
| Antagonist A | 0.1 | 30 | 1250 ± 98 | 92 ± 3.5 | 16.7 |
| Antagonist A | 1 | 30 | 800 ± 65 | 75 ± 4.2 | 46.7 |
| Antagonist A | 10 | 30 | 450 ± 40 | 40 ± 5.1 | 70.0 |
| Antagonist B | 1 | 30 | 1400 ± 115 | 93 ± 2.8 | 6.7 |
| Positive Control (CCL22) | 0.1 | 30 | 600 ± 55 | 55 ± 3.9 | 60.0 |
% Receptor Internalization is calculated relative to the vehicle control.
Table 2: Time-Course of CCR4 Internalization with Antagonist A (1 µM)
| Incubation Time (min) | MFI of CCR4 | % Receptor Internalization |
| 0 | 1500 ± 120 | 0 |
| 15 | 1100 ± 90 | 26.7 |
| 30 | 800 ± 65 | 46.7 |
| 60 | 650 ± 58 | 56.7 |
| 120 | 500 ± 45 | 66.7 |
Experimental Protocols
Protocol 1: General Flow Cytometry Analysis of CCR4 Surface Expression
This protocol provides a general method for staining cells to analyze the surface expression of CCR4.
Materials:
-
Cells expressing CCR4 (e.g., Hut78, MJ, or primary T-cells)
-
Complete cell culture medium
-
CCR4 antagonist of interest
-
Vehicle control (e.g., DMSO)
-
Positive control ligand (e.g., recombinant human CCL22)
-
FACS Buffer (PBS with 1-5% BSA or FBS)
-
PE-conjugated anti-human CCR4 antibody (e.g., Clone 1G1)
-
PE-conjugated isotype control antibody (e.g., Mouse IgG1)
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture CCR4-expressing cells to the desired density.
-
Harvest and resuspend cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Add the CCR4 antagonist at various concentrations to the cell suspension. Include a vehicle control and a positive control (e.g., CCL22).
-
Incubate the cells for the desired time (e.g., 30 minutes) at 37°C in a humidified incubator.
-
-
Staining:
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) at 4°C.
-
Wash the cells once with ice-cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of ice-cold FACS buffer.
-
Add the PE-conjugated anti-human CCR4 antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Washing and Viability Staining:
-
Wash the cells twice with 2 mL of ice-cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
If using a non-fixable viability dye like Propidium Iodide, add it to the samples immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the geometric mean fluorescence intensity (MFI) of the CCR4 staining in the treated samples compared to the vehicle control.
-
Protocol 2: CCR4 Internalization Assay
This protocol is specifically designed to quantify the internalization of CCR4 from the cell surface following antagonist treatment.
Materials:
-
Same as Protocol 1
-
Optional: 3-4% Paraformaldehyde (PFA) in PBS for cell fixation.
Procedure:
-
Cell Treatment:
-
Prepare and treat cells with the antagonist, vehicle, and positive control as described in Protocol 1, Step 1.
-
-
Antibody Staining:
-
Following treatment, wash the cells with ice-cold FACS buffer.
-
Stain the cells with PE-conjugated anti-CCR4 antibody on ice for 30-60 minutes to label the remaining surface receptors.
-
-
Washing and Fixation (Optional):
-
Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.
-
If samples are not to be analyzed immediately, fix the cells with 1-4% PFA for 10-15 minutes at room temperature. Wash once more with FACS buffer after fixation.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Calculate the percentage of receptor internalization using the following formula: % Internalization = [1 - (MFI of treated sample / MFI of vehicle control)] x 100
-
Visualizations
CCR4 Signaling Pathway
Caption: Simplified CCR4 signaling cascade upon ligand or antagonist binding.
Experimental Workflow for CCR4 Internalization Assay
Caption: Step-by-step workflow for assessing CCR4 internalization via flow cytometry.
Logical Relationship of Antagonist Action
Caption: Mechanism of CCR4 antagonist action and its assessment by flow cytometry.
References
- 1. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization of CCR4 and inhibition of chemotaxis by K777, a potent and selective CCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of CCR4 Antagonists in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of C-C chemokine receptor 4 (CCR4) antagonists in various mouse models, drawing from preclinical research in oncology, inflammation, and neuropathic pain. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies with CCR4 inhibitors.
Introduction to CCR4 and its Antagonism
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a critical role in the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2][3] Its ligands, CCL17 and CCL22, are often overexpressed in the tumor microenvironment and at sites of inflammation, promoting the recruitment of these immunosuppressive and pro-inflammatory cell types.[1][4] Consequently, antagonizing the CCR4 signaling pathway has emerged as a promising therapeutic strategy for a range of diseases, including cancer, allergic diseases, and neuropathic pain. CCR4 antagonists can be broadly categorized into small molecule inhibitors and monoclonal antibodies.
CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 on the cell surface initiates a signaling cascade that leads to chemotaxis, cell proliferation, and survival. This process is central to the pathological recruitment of immune cells in various diseases.
Caption: CCR4 signaling cascade upon ligand binding.
Quantitative Data Summary of In Vivo Studies
The following tables summarize key quantitative data from various in vivo studies administering CCR4 antagonists in mouse models.
Table 1: Small Molecule CCR4 Antagonists
| Antagonist | Mouse Model | Cancer/Disease Type | Dosing Regimen | Key Findings |
| C021 | Chronic Constriction Injury (CCI) | Neuropathic Pain | 10, 20, 30 µg/5 µl (i.t.), single dose; 1, 5, 10, 20 mg/kg (i.p.), single dose | Dose-dependent reduction in hypersensitivity. |
| C021 | Cutaneous T-cell Lymphoma (CTCL) Xenograft | Cutaneous T-cell Lymphoma | Daily administration more effective than twice weekly (subcutaneous injection) | Inhibited tumor growth. |
| AZD2098 | CTCL Xenograft | Cutaneous T-cell Lymphoma | Not specified | Did not inhibit tumor growth in vivo. |
| K327 | Ovalbumin-induced Allergic Airway Inflammation | Allergic Asthma | 44 mg/kg (p.o.), twice daily (ID50) | Inhibited recruitment of CCR4+CD4+ T cells. |
| CCR4-351 | Pan02 and CT26 syngeneic models | Pancreatic and Colon Cancer | Not specified | Reduced Treg trafficking into tumors and enhanced anti-tumor immunity, especially in combination with checkpoint inhibitors. |
| FLX475 | Various tumor models | Cancer | Not specified | Blocks Treg migration to the tumor microenvironment. |
Table 2: Monoclonal Antibody CCR4 Antagonists
| Antagonist | Mouse Model | Cancer/Disease Type | Dosing Regimen | Key Findings |
| Mogamulizumab (KW-0761) | Humanized NOD/Shi-scid, IL-2Rgamma(null) with primary ATLL cells | Adult T-cell Leukemia/Lymphoma (ATLL) | Not specified | Potent antitumor activity. |
| Mogamulizumab | CTCL mouse model (HH cells subcutaneously in ear) | Cutaneous T-cell Lymphoma | Not specified | Combination with PUVA therapy showed greater antitumor activity than monotherapy. |
| Affi-5 | RENCA syngeneic model | Renal Cell Carcinoma | Not specified | Inhibited tumor growth and required an adaptive immune system for its effect. |
| Human anti-CCR4 antibodies | Human T-cell lymphoma xenograft | T-cell Lymphoma | Not specified | Significant survival benefit. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of CCR4 antagonists.
Protocol 1: Evaluation of a Small Molecule CCR4 Antagonist (C021) in a Neuropathic Pain Model
Objective: To assess the effect of the CCR4 antagonist C021 on hypersensitivity in a mouse model of neuropathic pain.
Mouse Model:
-
Strain: Male C57BL/6 mice.
-
Model: Chronic Constriction Injury (CCI) of the sciatic nerve.
Experimental Workflow:
Caption: Workflow for C021 administration in a neuropathic pain model.
Materials:
-
C021 dihydrochloride (Tocris)
-
Sterile, pyrogen-free saline or water for injection
-
Hamilton syringe
-
Standard laboratory equipment for behavioral testing (von Frey filaments, cold plate)
Procedure:
-
Induction of CCI: On day 0, induce chronic constriction injury of the sciatic nerve in anesthetized mice according to established protocols.
-
Drug Preparation: Dissolve C021 in sterile saline or water for injection to the desired concentrations.
-
Drug Administration (Day 7):
-
Intrathecal (i.t.) injection: Administer 10, 20, or 30 µg of C021 in a 5 µl volume between the L5 and L6 vertebrae using a Hamilton syringe.
-
Intraperitoneal (i.p.) injection: Administer 1, 5, 10, or 20 mg/kg of C021.
-
-
Behavioral Assessment:
-
Measure tactile hypersensitivity using the von Frey test at 1, 4, and 24 hours post-C021 administration.
-
Measure thermal hypersensitivity using the cold plate test at the same time points.
-
-
Data Analysis: Analyze the data to determine the dose-dependent effects of C021 on neuropathic pain behaviors.
Protocol 2: Evaluation of a CCR4 Antagonist in a Syngeneic Mouse Tumor Model
Objective: To assess the anti-tumor efficacy of a CCR4 antagonist alone or in combination with checkpoint inhibitors.
Mouse Model:
-
Strain: C57BL/6 mice (for Pan02 pancreatic cancer model) or BALB/c mice (for CT26 colon cancer model).
-
Tumor Cells: Pan02 or CT26 murine cancer cell lines.
Experimental Workflow:
Caption: General workflow for in vivo efficacy studies of CCR4 antagonists in cancer.
Materials:
-
CCR4 antagonist (e.g., CCR4-351, FLX475)
-
Checkpoint inhibitor antibody (e.g., anti-PD-1, anti-CTLA-4)
-
Vehicle control
-
Tumor cells (Pan02 or CT26)
-
Appropriate mouse strain
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell phenotyping
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Treatment Initiation: Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control
-
CCR4 antagonist
-
Checkpoint inhibitor
-
Combination of CCR4 antagonist and checkpoint inhibitor
-
-
Drug Administration: Administer drugs according to the desired schedule and route (e.g., daily oral gavage for small molecules, bi-weekly i.p. injections for antibodies).
-
Tumor Growth and Survival Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal health and survival.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors and spleens.
-
Immunophenotyping: Prepare single-cell suspensions from tumors and spleens and perform flow cytometry to analyze the frequency and phenotype of immune cell populations, particularly Tregs (e.g., CD4+FoxP3+) and effector T cells (e.g., CD8+).
-
Data Analysis: Compare tumor growth curves, survival rates, and immune cell populations between the different treatment groups.
Concluding Remarks
The in vivo administration of CCR4 antagonists has demonstrated therapeutic potential in a variety of preclinical mouse models. The protocols and data summarized in these application notes provide a foundation for researchers to further investigate the role of CCR4 in disease and to develop novel CCR4-targeted therapies. It is crucial to carefully select the appropriate mouse model, antagonist, and dosing regimen to effectively address the specific research question. Further studies are warranted to translate these promising preclinical findings into clinical applications.
References
Measuring CCR4 Antagonist IC50 in Functional Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune responses. Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] The CCR4 signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[2] Developing antagonists that can effectively block CCR4 activity is a key focus in drug discovery.
These application notes provide a comprehensive guide to measuring the half-maximal inhibitory concentration (IC50) of CCR4 antagonists using various functional assays. The IC50 value is a critical parameter for quantifying the potency of an antagonist.[3] Detailed protocols for radioligand binding, chemotaxis, and calcium mobilization assays are presented, along with guidelines for data analysis and presentation.
CCR4 Signaling Pathway
Upon binding of its ligands, CCL17 or CCL22, CCR4 can initiate downstream signaling through two main pathways: G-protein dependent and β-arrestin dependent pathways.[4][5] The G-protein pathway, typically involving Gαi, leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. These events ultimately culminate in cellular responses such as chemotaxis. The β-arrestin pathway is primarily involved in receptor desensitization and internalization.
Data Presentation: IC50 Values of Known CCR4 Antagonists
The following table summarizes the reported IC50 values for several well-characterized CCR4 antagonists across different functional assays. These values can serve as a reference for researchers validating their own assays.
| Antagonist | Assay Type | Ligand | Cell Line | IC50 (nM) | pIC50 | Reference |
| K777 | Radioligand Binding | [125I]-CCL17 | Hut78 | 57 | 7.24 | |
| Chemotaxis | CCL17 | Hut78 | 8.9 | 8.05 | ||
| AZD2098 | Radioligand Binding | - | hCCR4 | - | 7.8 | |
| Calcium Mobilization | CCL22 | hCCR4-CHO | - | 7.5 | ||
| Chemotaxis | CCL17/CCL22 | Human Th2 cells | - | 6.3 | ||
| Chemotaxis | CCL17 | HuT 78 | 120 | 6.92 | ||
| Chemotaxis | CCL22 | HuT 78 | 866 | 6.06 | ||
| Chemotaxis | CCL17 | MJ | 418 | 6.38 | ||
| Chemotaxis | CCL22 | MJ | 350 | 6.46 | ||
| GSK2239633A | Radioligand Binding | [125I]-TARC | Human CCR4 | - | 7.96 | |
| F-actin Polymerization | TARC | Human CD4+ CCR4+ T-cells | - | pA2: 7.11 | ||
| C-021 | [35S]GTPγS Binding | CCL22 | - | 18 | 7.74 | |
| Chemotaxis | - | Human | 140 | 6.85 | ||
| Chemotaxis | CCL17 | MJ | 186 | 6.73 | ||
| Chemotaxis | CCL22 | MJ | 1300 | 5.89 |
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR4 receptor.
Materials:
-
CHO cells stably expressing human CCR4 (CHO-CCR4)
-
[125I]-CCL17 (radioligand)
-
Test CCR4 antagonist
-
Binding Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
Scintillation cocktail and vials
-
Microplate harvester and filter mats
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare membranes from CHO-CCR4 cells as previously described.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding Buffer
-
Serial dilutions of the test antagonist
-
[125I]-CCL17 (final concentration ~0.1 nM)
-
CHO-CCR4 cell membranes (20 µg protein/well)
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Harvest the plate contents onto filter mats using a microplate harvester. Wash the filters with ice-cold wash buffer (Binding Buffer without BSA) to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled CCL17) from total binding. Plot the percent inhibition of specific binding against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Materials:
-
CCR4-expressing cells (e.g., Hut78, primary T-cells)
-
Recombinant human CCL17 or CCL22
-
Test CCR4 antagonist
-
Assay Medium: RPMI 1640 with 1% BSA
-
Transwell plates (e.g., 5 µm pore size)
-
Fluorescent dye for cell counting (e.g., Calcein AM) or flow cytometer/image cytometer
Protocol:
-
Cell Preparation: Resuspend CCR4-expressing cells in Assay Medium at a concentration of 1 x 106 cells/mL.
-
Antagonist Treatment: Pre-incubate the cells with various concentrations of the test antagonist for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add Assay Medium containing CCL17 or CCL22 (at a pre-determined EC50 concentration) to the lower chambers of the Transwell plate.
-
Add the antagonist-treated cell suspension to the upper chambers (Transwell inserts).
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
Flow Cytometry/Image Cytometry: Collect the cells that have migrated to the lower chamber and count them using a flow cytometer or an image cytometer.
-
Fluorescence-based: Add a fluorescent dye like Calcein AM to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the antagonist and determine the IC50 value using a four-parameter logistic model.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration ([Ca2+]i) induced by chemokine binding to CCR4.
Materials:
-
HEK293 or CHO cells stably expressing human CCR4
-
Recombinant human CCL17 or CCL22
-
Test CCR4 antagonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed CCR4-expressing cells into a black, clear-bottom 96- or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to the cells. Incubate for 1 hour at 37°C.
-
Antagonist Addition: Wash the cells with Assay Buffer. Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically inject a pre-determined EC80 concentration of CCL17 or CCL22 into the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: Calculate the peak fluorescence response minus the baseline fluorescence. Normalize the data to the response of the chemokine alone (100% activity) and buffer alone (0% activity). Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value using a four-parameter logistic model.
Data Analysis: IC50 Determination
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.
Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y: The measured response (e.g., % inhibition)
-
X: The logarithm of the antagonist concentration
-
Top: The maximum response (plateau)
-
Bottom: The minimum response (plateau)
-
LogIC50: The logarithm of the antagonist concentration that produces a response halfway between the Top and Bottom. The IC50 is 10^LogIC50.
-
HillSlope: The steepness of the curve.
Software: Software such as GraphPad Prism, XLfit, or custom scripts in R or Python can be used for non-linear regression analysis to fit the data and calculate the IC50 value.
Procedure:
-
Data Transformation: Transform the antagonist concentrations to their logarithm.
-
Normalization: Normalize the response data. For inhibition assays, this is typically expressed as a percentage of the control response (e.g., chemokine alone).
-
Curve Fitting: Fit the transformed and normalized data to the four-parameter logistic equation using non-linear regression.
-
IC50 Value: The software will provide the best-fit value for the LogIC50, from which the IC50 can be calculated. It will also provide the 95% confidence interval for the IC50, which is a measure of the precision of the estimate.
References
Application Notes and Protocols for Studying the Tumor Microenvironment with a CCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) has emerged as a critical regulator of immune cell trafficking within the tumor microenvironment (TME).[1][2] It is highly expressed on various immune cell populations, most notably on regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[3] The ligands for CCR4, CCL17 and CCL22, are often secreted by tumor cells and other cells within the TME, leading to the recruitment of CCR4-expressing cells, particularly Tregs.[3] This influx of Tregs creates an immunosuppressive shield that protects the tumor from immune-mediated destruction.
Antagonists targeting the CCR4 receptor represent a promising therapeutic strategy to counteract this immunosuppressive TME. These antagonists can be broadly categorized into two main classes:
-
Monoclonal Antibodies: These antibodies, such as Mogamulizumab, primarily function by binding to CCR4 on the cell surface, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of CCR4-expressing cells, including Tregs.[4]
-
Small Molecule Inhibitors: These molecules act as allosteric antagonists, binding to the CCR4 receptor and preventing its interaction with its ligands, thereby inhibiting the downstream signaling that mediates cell migration.
By blocking the CCR4 signaling pathway, these antagonists can inhibit the recruitment of Tregs to the tumor, thereby shifting the balance of the TME from an immunosuppressive to an immunostimulatory state. This can enhance the efficacy of other immunotherapies, such as checkpoint inhibitors. These application notes provide an overview of the use of a generic CCR4 antagonist, referred to as "CCR4 Antagonist 4," for studying and modulating the tumor microenvironment.
Mechanism of Action: CCR4 Signaling in the Tumor Microenvironment
The binding of CCL17 or CCL22 to CCR4 on the surface of a regulatory T cell triggers a cascade of intracellular signaling events. This process is initiated by the activation of G-proteins, which in turn leads to the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades ultimately result in chemotaxis, the directed migration of the Treg towards the source of the chemokines within the tumor.
Caption: CCR4 signaling pathway and the mechanism of action of a CCR4 antagonist.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of CCR4 antagonists on the tumor microenvironment.
Table 1: In Vivo Efficacy of CCR4 Antagonists in Murine Tumor Models
| Tumor Model | Antagonist Type | Dosing Regimen | Outcome | Reference |
| RENCA (Renal Carcinoma) | Anti-CCR4 Antibody (Affi-5) | 20 mg/kg, twice weekly | Significant reduction in tumor growth | |
| CTCL Xenograft (MJ cells) | Small Molecule (C021) | 10 mg/kg, daily | Significant inhibition of tumor growth | |
| B16 Melanoma | Anti-CCR4 Antibody | Not Specified | Altered phenotype of tumor-associated macrophages |
Table 2: Effect of CCR4 Antagonists on Tumor-Infiltrating Immune Cells
| Tumor Model | Antagonist | Cell Population | Change | Reference |
| RENCA | Anti-CCR4 Antibody | CD4+ T cells | Increased number per mg of tumor | |
| RENCA | Anti-CCR4 Antibody | CD8+ T cells | Increased number per mg of tumor | |
| RENCA | Anti-CCR4 Antibody | Regulatory T cells (Tregs) | Higher number per mg of tumor, but ratio to effector T cells unchanged | |
| RENCA | Anti-CCR4 Antibody | Natural Killer (NK) cells | Increased number per mg of tumor | |
| Solid Tumors (Clinical Trial) | Mogamulizumab (anti-CCR4) | Regulatory T cells (Tregs) | Significant reduction in peripheral blood | |
| Solid Tumors (Clinical Trial) | Mogamulizumab (anti-CCR4) | Central Memory CD8+ T cells | Reduction in peripheral blood |
Table 3: Effect of CCR4 Antagonists on Cytokine and Chemokine Levels
| Tumor Model | Antagonist | Cytokine/Chemokine | Change in TME/Serum | Reference |
| RENCA | Anti-CCR4 Antibody | Th1 Cytokines | Increased levels | |
| RENCA | Anti-CCR4 Antibody | CCL17 | Significant reduction in serum | |
| Various Cancers | General CCR4 Antagonism | Pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) | General increase expected due to reduced Treg suppression | |
| Various Cancers | General CCR4 Antagonism | Immunosuppressive cytokines (e.g., IL-10, TGF-β) | General decrease expected due to reduced Treg activity |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Murine Tumor Model
This protocol describes a general workflow for evaluating the efficacy of "this compound" in a syngeneic mouse tumor model, such as the RENCA model.
Caption: Experimental workflow for an in vivo murine tumor model.
Materials:
-
RENCA (or other appropriate) tumor cell line
-
BALB/c mice (or other appropriate syngeneic strain)
-
"this compound"
-
Vehicle control (e.g., PBS)
-
Cell culture reagents
-
Calipers or in vivo imaging system
-
Surgical tools for tumor excision
Procedure:
-
Tumor Cell Implantation:
-
Culture RENCA cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer "this compound" or vehicle control according to the desired dosing regimen (e.g., intraperitoneal injection, twice weekly).
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring for a defined period or until tumors in the control group reach the endpoint size.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Process the tumors for downstream analysis, such as flow cytometry, immunohistochemistry, and cytokine analysis.
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
This protocol outlines the steps for preparing a single-cell suspension from tumors and analyzing the immune cell populations by flow cytometry.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fluorescently conjugated antibodies (see Table 4)
-
Flow cytometer
Table 4: Example Flow Cytometry Panel for Murine TME Analysis
| Target | Fluorochrome | Clone | Cell Population |
| CD45 | AF700 | 30-F11 | All leukocytes |
| CD3e | PE-Cy7 | 145-2C11 | T cells |
| CD4 | APC | GK1.5 | Helper T cells |
| CD8a | FITC | 53-6.7 | Cytotoxic T cells |
| FoxP3 | PE | FJK-16s | Regulatory T cells |
| CD11b | PerCP-Cy5.5 | M1/70 | Myeloid cells |
| F4/80 | BV421 | BM8 | Macrophages |
| Gr-1 | BV510 | RB6-8C5 | Myeloid-derived suppressor cells |
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue into small pieces in RPMI-1640.
-
Digest the tissue in RPMI-1640 containing collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers with the antibody cocktail for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then stain with the intracellular antibody.
-
Wash the cells and resuspend them in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the cell populations of interest.
-
Protocol 3: Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol provides a general method for staining formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize immune cell infiltration.
Materials:
-
FFPE tumor sections
-
Xylene and ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-CD4, anti-CD8, anti-FoxP3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded ethanol series to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Image the slides using a microscope.
-
Quantify the number of positive cells per field of view.
-
Protocol 4: In Vitro T-cell Chemotaxis Assay
This protocol describes how to assess the ability of "this compound" to inhibit the migration of CCR4-expressing T cells towards their ligands.
Caption: Workflow for an in vitro T-cell chemotaxis assay.
Materials:
-
CCR4-expressing T cells (e.g., Hut78 cell line or isolated primary T cells)
-
"this compound"
-
Recombinant human CCL17 and CCL22
-
Transwell plates (5 µm pore size)
-
Assay medium (e.g., RPMI + 1% BSA)
-
Cell counting method (e.g., hemocytometer, automated cell counter, or flow cytometry)
Procedure:
-
Cell Preparation:
-
Culture and harvest CCR4-expressing T cells.
-
Wash and resuspend the cells in assay medium.
-
Pre-incubate the cells with various concentrations of "this compound" or vehicle for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add assay medium containing CCL17 or CCL22 to the lower chambers of the Transwell plate.
-
Add the pre-incubated T cells to the upper chambers.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a suitable method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the vehicle control.
-
Conclusion
The use of CCR4 antagonists provides a powerful tool for investigating the complex interplay of immune cells within the tumor microenvironment. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding and therapeutically targeting the CCR4-CCL17/CCL22 axis in cancer. By modulating the TME, CCR4 antagonists hold the potential to enhance anti-tumor immunity and improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. "Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma" by José S Enriquez, Xiaohong Wang et al. [digitalcommons.library.tmc.edu]
- 3. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"CCR4 antagonist 4 solubility and stability issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of CCR4 antagonists. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Precipitation of CCR4 Antagonist During In Vitro Experiments
Q1: My CCR4 antagonist, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue for many small molecule CCR4 antagonists due to their often hydrophobic nature. The precipitation occurs because the compound is less soluble in the aqueous buffer than in the highly organic DMSO stock solution. This is often referred to as "shock precipitation."
Here are several troubleshooting steps you can take:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the antagonist in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, its final concentration in cell-based assays should ideally be kept below 0.5% (v/v) to avoid cytotoxicity. However, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve the solubility of your compound without significantly impacting the cells. Always run a vehicle control with the corresponding DMSO concentration.
-
Modify Dilution Method: Instead of a single large dilution, try a stepwise dilution. First, create an intermediate dilution in a mixture of your aqueous buffer and an organic solvent (like ethanol or additional DMSO), and then perform the final dilution into the assay buffer. Also, adding the stock solution dropwise to the assay buffer while vortexing can aid in dispersion and prevent immediate precipitation.
-
Adjust Buffer pH: For ionizable CCR4 antagonists, the pH of the aqueous buffer can significantly influence solubility. For weakly basic compounds, a slightly acidic pH may increase solubility. Conversely, for weakly acidic compounds, a more basic pH might be beneficial.
-
Incorporate Solubilizing Agents: If compatible with your experimental setup, consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic® F-68 or Tween® 80) or a cyclodextrin (e.g., HP-β-CD) to your assay buffer to enhance the solubility of the antagonist.
Q2: My CCR4 antagonist appears soluble initially but then precipitates over the course of a long incubation period. What could be the cause?
A2: This phenomenon, known as "time-dependent precipitation," can occur for several reasons:
-
Supersaturation: The initial dilution may create a supersaturated solution, which is thermodynamically unstable. Over time, the compound will begin to crystallize or precipitate out of solution to reach its equilibrium solubility.
-
Temperature Fluctuations: Changes in temperature during incubation can affect the solubility of the compound. Ensure your incubator maintains a stable temperature.
-
Compound Instability: The antagonist may be degrading over time in the aqueous buffer, and the degradation products could be less soluble. Refer to the Stability Issues section for more details.
To address this, you can try the same strategies as for immediate precipitation, with a particular focus on using a final concentration that is below the determined thermodynamic solubility of the compound.
Frequently Asked Questions (FAQs)
Solubility
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Both kinetic and thermodynamic solubility provide important, but different, information about your CCR4 antagonist.
-
Kinetic Solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration at which precipitation occurs. It's a high-throughput method that is useful in early drug discovery for quickly assessing the solubility of many compounds.[1]
-
Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[1] This is considered the "true" solubility and is determined by incubating an excess of the solid compound in a buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. This measurement is crucial for formulation development and for understanding the biopharmaceutical properties of a drug candidate.
For initial in vitro screening, kinetic solubility is often sufficient. For later-stage development, including formulation and in vivo studies, thermodynamic solubility data is essential.
Q4: Are there any formulation strategies to improve the oral bioavailability of poorly soluble CCR4 antagonists?
A4: Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. The choice of strategy depends on the physicochemical properties of the specific CCR4 antagonist. Some common approaches include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug particles, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. Amorphous forms generally have higher solubility and dissolution rates than their crystalline counterparts.
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, or lipids can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its apparent solubility.
Stability
Q5: How can I assess the stability of my CCR4 antagonist?
A5: The stability of a CCR4 antagonist can be evaluated through forced degradation studies and long-term stability testing according to ICH guidelines.
-
Forced Degradation (Stress Testing): This involves subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and degradation pathways. This is crucial for developing stability-indicating analytical methods.
-
Long-Term Stability Testing: This involves storing the compound under specific temperature and humidity conditions for an extended period (e.g., 12 months or longer) and monitoring its purity and potency at regular intervals.
Q6: What are common degradation pathways for small molecule CCR4 antagonists?
A6: The specific degradation pathways will depend on the chemical structure of the antagonist. However, common degradation mechanisms for small organic molecules include:
-
Hydrolysis: Cleavage of chemical bonds by water, often catalyzed by acidic or basic conditions. Esters and amides are particularly susceptible to hydrolysis.
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
Data on CCR4 Antagonists
The following tables summarize available data on the solubility and stability of selected CCR4 antagonists. Note: Comprehensive, directly comparable public data is limited. The information below is compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: Solubility Data for Selected CCR4 Antagonists
| Compound Name | Chemical Class | Aqueous Solubility | DMSO Solubility | Notes |
| GSK2239633A | Aryl sulfonamide | 0.02 mg/mL | Not specified | Low aqueous solubility may contribute to its limited oral bioavailability. |
| Zelnecirnon (RPT193) | Piperidinyl-azetidine derivative | Soluble to at least 2.5 mg/mL in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | Not specified | Formulation significantly improves solubility. |
| C-021 | Diaminoquinazoline | Not specified | Not specified | In vitro metabolic stability (CLint) in human liver microsomes is 17,377 mL/h/kg, indicating rapid clearance.[2] |
| CCR4 antagonist 4 | Not specified | Not specified | ≥ 100 mg/mL | High solubility in DMSO. |
Table 2: Stability Information for Selected CCR4 Antagonists
| Compound Name | Stability Profile | Storage Recommendations |
| GSK2239633A | Stable in preclinical studies, allowing for oral dosing in rats and dogs with good bioavailability in those species. | Store as a solid at -20°C. |
| Zelnecirnon (RPT193) | Development was placed on clinical hold due to a serious adverse event of liver failure, the cause of which is under investigation. | Store as a solid at -20°C. |
| C-021 | Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C. | Store as a solid at -20°C. |
| This compound | Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C. | Store as a solid at -20°C. |
Experimental Protocols & Workflows
CCR4 Signaling Pathway
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking of T-helper 2 (Th2) cells and regulatory T cells (Tregs). Its primary ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).
Caption: CCR4 signaling cascade leading to cell migration.
Kinetic Solubility Assay Workflow
This assay provides a high-throughput method for assessing the solubility of a compound from a DMSO stock solution.
Caption: Workflow for determining kinetic solubility.
Detailed Protocol for Kinetic Solubility Assay:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the CCR4 antagonist in 100% anhydrous DMSO.
-
Dilution: In a 96-well plate, add a small volume of the stock solution (e.g., 2 µL) to the aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4) to achieve the desired highest concentration and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Filtration: Filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Determine the kinetic solubility by comparing the measured concentration to a standard curve.
Thermodynamic Solubility Assay Workflow
This assay determines the equilibrium solubility of a compound.
Caption: Workflow for determining thermodynamic solubility.
Detailed Protocol for Thermodynamic Solubility Assay:
-
Sample Preparation: Add an excess amount of the solid CCR4 antagonist to a vial containing the aqueous buffer of interest (e.g., PBS, Simulated Gastric Fluid).
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate and quantify the concentration of the dissolved antagonist using a validated analytical method like HPLC-UV.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Forced Degradation Study Workflow
This workflow outlines the process for identifying potential degradation products and pathways.
Caption: Workflow for conducting forced degradation studies.
Detailed Protocol for Forced Degradation Studies:
-
Sample Preparation: Prepare solutions of the CCR4 antagonist in various stress media.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample in 0.1N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the sample in 0.1N NaOH at room temperature or slightly elevated temperature.
-
Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound or a solution to light as specified in ICH guideline Q1B.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate the parent compound from its degradation products.
-
Data Evaluation: Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. Characterize the structure of significant degradation products to understand the degradation pathways.
References
Technical Support Center: CCR4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CCR4 Antagonist 4 in their experiments. The information is designed to help address specific issues and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the primary mechanism of action for this compound? | This compound is a selective and potent antagonist of the C-C chemokine receptor 4 (CCR4).[1] It functions by blocking the binding of the native chemokines, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[2] This inhibition disrupts the downstream signaling pathways that mediate the migration of immune cells, such as T-helper 2 (Th2) cells and regulatory T cells (Tregs).[3][4] |
| 2. What are the known on-target effects of this compound? | By blocking the CCR4 signaling pathway, the antagonist is expected to inhibit the chemotaxis of CCR4-expressing cells.[5] This can lead to a reduction in the recruitment of these immune cells to sites of inflammation or to the tumor microenvironment. In preclinical models, this has been shown to be efficacious in allergic inflammation. |
| 3. What are the potential off-target effects of this compound? | While designed to be selective for CCR4, like many small molecule inhibitors, there is a possibility of off-target activity. Potential off-target effects could involve interactions with other G protein-coupled receptors (GPCRs), particularly other chemokine receptors with structural similarities to CCR4. Such interactions could lead to unintended biological responses. It is crucial to experimentally verify the selectivity of the antagonist in your system. |
| 4. How can I assess the selectivity of this compound in my experiments? | A selectivity panel screening against a broad range of GPCRs is the most comprehensive approach. This typically involves radioligand binding assays or functional assays for a panel of receptors. Comparing the potency (IC50 or Ki) of the antagonist at CCR4 with its potency at other receptors will determine its selectivity window. |
| 5. What are common issues that can arise when using this compound in cell-based assays? | Common issues include lower than expected potency, high background signal, or inconsistent results. These can be caused by a variety of factors such as incorrect compound concentration, issues with cell health and receptor expression levels, problems with the assay reagents, or the presence of serum components that may bind to the compound. |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Chemotaxis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Antagonist Concentration: | Verify the stock concentration and perform a fresh serial dilution. Ensure the final concentration in the assay is within the expected inhibitory range (e.g., based on the reported IC50 of 0.02 µM for this compound). |
| Cell Health and Receptor Expression: | Ensure cells are healthy and in the logarithmic growth phase. Confirm CCR4 expression on your target cells using flow cytometry or qPCR. Low or variable receptor expression will lead to inconsistent results. |
| Ligand (CCL17/CCL22) Activity: | Confirm the activity of your chemokine stocks. Use a fresh aliquot or test a new batch. The concentration used should be at or near the EC50 for chemotaxis in your cell line. |
| Assay Conditions: | Optimize the incubation time for the antagonist with the cells before adding the chemokine. Ensure the assay buffer composition is appropriate and does not interfere with the antagonist's activity. |
Issue 2: Suspected Off-Target Effects Observed
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Interaction with Other GPCRs: | Profile the antagonist against a panel of related chemokine receptors (e.g., CCR1, CCR2, CCR5) or a broader GPCR panel using radioligand binding or functional assays. This will help identify any significant off-target binding. |
| Non-specific Compound Activity: | High concentrations of any compound can cause non-specific effects. Perform dose-response curves to ensure the observed effect is concentration-dependent and occurs at relevant concentrations for CCR4 inhibition. Include appropriate vehicle controls. |
| Activation of Alternative Signaling Pathways: | Even if the antagonist blocks one signaling pathway (e.g., G-protein-mediated), it might not block others (e.g., β-arrestin recruitment). Utilize orthogonal assays to investigate different downstream signaling events. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (compound 22) based on available literature.
| Parameter | Value | Assay Type | Reference |
| IC50 (CCR4 binding) | 0.02 µM | Radioligand Binding Assay | |
| IC50 (MDC-mediated chemotaxis) | 0.007 µM | Chemotaxis Assay | |
| IC50 (Ca2+ mobilization) | 0.003 µM | Calcium Mobilization Assay |
Experimental Protocols
Radioligand Binding Assay for Off-Target Assessment
This protocol is a generalized method to assess the binding of this compound to a panel of GPCRs.
Materials:
-
Cell membranes expressing the target GPCRs.
-
Radiolabeled ligand specific for each target GPCR.
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the different concentrations of this compound.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the antagonist and determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Gq-coupled GPCR signaling.
Materials:
-
Cells expressing the target Gq-coupled GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist for the target GPCR.
-
This compound stock solution.
-
Fluorometric plate reader with injectors.
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye like Fluo-4 AM for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add different concentrations of this compound to the wells and incubate for a predetermined time.
-
Place the plate in the fluorometric reader and establish a baseline fluorescence reading.
-
Inject the agonist for the target GPCR and immediately record the change in fluorescence intensity over time.
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium flux and calculate the IC50.
β-Arrestin Recruitment Assay
This assay assesses the potential for the antagonist to affect GPCR desensitization pathways.
Materials:
-
Cell line engineered to express the target GPCR and a β-arrestin reporter system (e.g., PathHunter).
-
Agonist for the target GPCR.
-
This compound stock solution.
-
Detection reagents for the reporter system.
-
Luminometer or fluorometer.
Procedure:
-
Seed the engineered cells in a 96-well plate and culture overnight.
-
Add serial dilutions of this compound to the cells and incubate.
-
Add the agonist for the target GPCR at a concentration that gives a robust signal (e.g., EC80).
-
Incubate for a time sufficient for β-arrestin recruitment to occur (typically 60-90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition of agonist-induced β-arrestin recruitment and determine the IC50 of the antagonist.
Visualizations
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico identified CCR4 antagonists target regulatory T cells and exert adjuvant activity in vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Flow Cytometry for CCR4 Internalization Assays
Welcome to the technical support center for CCR4 internalization assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their flow cytometry experiments for studying C-C chemokine receptor type 4 (CCR4) internalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary ligand for inducing robust CCR4 internalization?
A1: CCL22 (also known as Macrophage-Derived Chemokine or MDC) is a potent and rapid inducer of CCR4 internalization.[1][2] While CCL17 (TARC) also binds to CCR4, it is significantly less effective at inducing receptor endocytosis.[3][4][5] In many cell types, CCL22 can induce almost complete downregulation of surface CCR4, whereas CCL17 may only internalize around 50% of the receptors.
Q2: What is the underlying mechanism of CCL22-induced CCR4 internalization?
A2: CCL22-induced CCR4 internalization is a complex process. Upon ligand binding, CCR4 couples with β-arrestin, leading to receptor endocytosis. This process is dependent on the integrity of lipid rafts and the functionality of clathrin-coated pits. Interestingly, this internalization does not strictly require G protein coupling.
Q3: How can I distinguish between true receptor internalization and the ligand blocking the antibody binding site?
A3: This is a critical consideration. To confirm that the observed decrease in fluorescence is due to internalization and not epitope masking, you can perform a control experiment where cells are permeabilized after ligand stimulation. If the total fluorescence (surface + intracellular) remains constant in permeabilized cells with and without ligand treatment, it indicates that the antibody can still bind to the internalized receptor and the initial observation was indeed internalization.
Q4: How quickly does CCR4 internalize after ligand stimulation, and does it recycle back to the surface?
A4: CCR4 internalization is a rapid process, with significant reduction in surface expression observed within 30 minutes of stimulation with an effective ligand like CCL22. The disappearance of CCR4 from the cell surface can be reversed upon removal of the ligand, indicating that the receptor recycles back to the surface. However, replenishment of surface CCR4 can be slow and may depend on de novo protein synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low CCR4 internalization observed after ligand stimulation. | 1. Ineffective Ligand: Using CCL17, which is a weak inducer of internalization. 2. Low Ligand Concentration: Insufficient ligand concentration to stimulate internalization. 3. Incorrect Incubation Temperature: Internalization is an active process and is temperature-dependent. Performing the incubation at 4°C will inhibit internalization. 4. Cell Type: The cell line or primary cells being used may have low CCR4 expression or different internalization kinetics. | 1. Use CCL22: Switch to or include CCL22 as a positive control for robust internalization. 2. Optimize Ligand Concentration: Perform a dose-response experiment to determine the optimal concentration of your ligand. Concentrations around 50-100 nM for CCL22 are often effective. 3. Incubate at 37°C: Ensure the ligand stimulation step is performed at 37°C to allow for cellular processes to occur. Antibody staining should then be done at 4°C to prevent further trafficking. 4. Confirm CCR4 Expression: Verify CCR4 expression on your cells using a positive control cell line (e.g., HUT78 cells) or by comparing with an isotype control. |
| High background fluorescence or poor signal-to-noise ratio. | 1. Antibody Concentration Too High: Excess antibody can lead to non-specific binding. 2. Dead Cells: Dead cells can non-specifically bind antibodies, increasing background. 3. Fc Receptor Binding: Some immune cells express Fc receptors that can bind the Fc portion of your antibody non-specifically. | 1. Titrate Your Antibody: Perform an antibody titration to determine the optimal concentration that gives the best stain index (separation between positive and negative populations). 2. Use a Viability Dye: Include a viability dye in your staining panel to exclude dead cells from your analysis. 3. Use an Fc Block: Pre-incubate your cells with an Fc receptor blocking solution before adding your primary antibody. |
| Inconsistent results between experiments. | 1. Variable Cell Numbers: Inconsistent cell numbers can affect staining and results. 2. Variable Incubation Times: Inconsistent timing for ligand stimulation or antibody staining. 3. Reagent Variability: Differences between lots of antibodies or ligands. | 1. Standardize Cell Numbers: Use a consistent number of cells for each sample (e.g., 0.5 x 10^6 to 1 x 10^6 cells/ml). 2. Standardize Incubation Times: Use a timer to ensure consistent incubation periods for all steps. 3. Validate New Reagents: When using a new lot of antibody or ligand, it is advisable to re-titrate and validate its performance. |
| Difficulty distinguishing surface vs. internalized CCR4. | Fluorescence from surface-bound antibody is obscuring the signal from internalized receptors. | Use a Quenching Agent: After ligand stimulation and antibody staining, a quenching agent like Trypan Blue can be used to quench the fluorescence of the antibody bound to the cell surface, allowing for more specific detection of the internalized fluorescent signal. Alternatively, an acid wash can be used to strip surface-bound antibodies. |
Experimental Protocols & Data Presentation
General Protocol for CCR4 Internalization Assay
This protocol provides a general framework. Specific timings and concentrations should be optimized for your particular cell type and experimental conditions.
-
Cell Preparation:
-
Resuspend cells in an appropriate assay buffer at a concentration of 1 x 10^6 cells/ml.
-
-
Ligand Stimulation:
-
Add the CCR4 agonist (e.g., CCL22) at the desired concentration. For a negative control, use a vehicle-treated sample.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) to induce internalization.
-
-
Staining:
-
Wash the cells with cold PBS or FACS buffer to remove the ligand.
-
Incubate the cells with a fluorochrome-conjugated anti-CCR4 antibody at a pre-titrated optimal concentration. This step should be performed at 4°C for 30-60 minutes in the dark to prevent further receptor trafficking.
-
For multi-color experiments, other surface markers can be included in the antibody cocktail.
-
-
Washing and Fixation:
-
Wash the cells to remove unbound antibody.
-
Cells can be fixed with a suitable fixative like 1-4% paraformaldehyde (PFA) if not analyzing immediately.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population of interest.
-
Measure the Mean Fluorescence Intensity (MFI) of the CCR4 signal.
-
Calculate the percentage of internalization relative to the vehicle-treated control.
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| CCL22 Concentration for Internalization | 50-200 nM | CHO-CCR4 | |
| CCL17 Concentration for Internalization | ~200 nM (for maximal effect) | CHO-CCR4 | |
| Ligand Incubation Time | 30 minutes | HUT78, CHO-CCR4, Human Th2 cells | |
| Antibody Incubation Time | 30-60 minutes | General/PBMCs | |
| Antibody Incubation Temperature | 4°C | General | |
| Cell Concentration | 1 x 10^6 cells/ml | General |
Visual Guides
CCR4 Signaling and Internalization Pathway
Caption: Ligand-induced CCR4 signaling and internalization pathway.
Experimental Workflow for CCR4 Internalization Assay
References
- 1. Dominance of CCL22 over CCL17 in induction of chemokine receptor CCR4 desensitization and internalization on human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of CCR4 Antagonist 4
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the selectivity of CCR4 antagonist 4. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the characterization and optimization of this compound's selectivity.
Issue 1: Low Potency or Lack of Inhibition in Functional Assays
Question: My this compound is showing lower than expected potency or no inhibition in our functional assay (e.g., chemotaxis, calcium flux). What are the possible causes and solutions?
Answer: Low potency can stem from several factors, ranging from reagent integrity to assay setup. Here is a step-by-step troubleshooting guide:
-
Step 1: Verify Compound Integrity and Concentration.
-
Is the compound correctly solubilized? Ensure the antagonist is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitation.
-
Has the compound degraded? Minimize freeze-thaw cycles of stock solutions. If degradation is suspected, use a freshly prepared stock or a new batch of the compound.
-
-
Step 2: Check Cell Health and Receptor Expression.
-
Are the cells healthy? Use cells in the logarithmic growth phase with high viability. Stressed or overly passaged cells can exhibit altered receptor expression and signaling.
-
Is CCR4 expression adequate? Confirm CCR4 expression levels on your cell line (e.g., Hut78, CEM, or a recombinant cell line) using flow cytometry or qPCR. Low receptor density can lead to a small assay window.
-
-
Step 3: Optimize Assay Conditions.
-
Is the agonist concentration appropriate? For antagonist assays, use an agonist (CCL17 or CCL22) concentration at or near the EC80. An excessively high agonist concentration can overcome the antagonist's inhibitory effect.
-
Are incubation times optimal?
-
Antagonist Pre-incubation: Pre-incubate the cells with the antagonist for a sufficient time (typically 15-30 minutes) to allow it to bind to the receptor before adding the agonist.
-
Agonist Stimulation: The duration of agonist stimulation should be optimized to capture the peak response.
-
-
-
Step 4: Review Assay-Specific Parameters.
-
Chemotaxis Assay: Ensure the Transwell® membrane pore size is appropriate for your cells. Also, confirm that the chemoattractant gradient is properly established and that cells are not resuspended in a medium containing serum, which can act as a chemoattractant and mask the effect of CCL17/CCL22.
-
Calcium Flux Assay: Ensure proper loading of the calcium indicator dye and allow for complete de-esterification to reduce background fluorescence.
-
Issue 2: Discrepancy Between Binding Affinity (IC50) and Functional Potency (EC50)
Question: The binding affinity of my this compound is high (low IC50), but its functional potency is significantly lower (high EC50). Why is this happening?
Answer: This is a common observation in GPCR pharmacology. Several factors can contribute to this discrepancy:
-
Allosteric Mechanism of Action: CCR4 has multiple allosteric binding sites.[1] An antagonist binding to an allosteric site may effectively displace a radioligand in a binding assay but be less efficient at preventing the conformational change required for G-protein coupling and downstream signaling in a functional assay.
-
Assay Conditions:
-
Binding assays are often performed with membrane preparations in simplified buffer systems.
-
Functional assays use whole cells in more complex media, where factors like protein binding can reduce the effective concentration of the antagonist.
-
-
Receptor Reserve: The functional response may not be linearly proportional to receptor occupancy. If there is a high receptor reserve, a significant proportion of receptors may need to be occupied by the antagonist before a decrease in the functional response is observed.
-
Ligand-Specific Effects: The natural ligands for CCR4, CCL17 and CCL22, can induce different signaling pathways and receptor internalization rates. The antagonist's ability to inhibit these distinct downstream effects may vary.
Issue 3: High Background Signal in Assays
Question: I am observing a high background signal in my negative control wells in the calcium flux assay. What could be the cause?
Answer: High background in a calcium flux assay can be due to:
-
Poor Cell Health: Damaged or dying cells have compromised membrane integrity, leading to higher basal intracellular calcium levels.
-
Incomplete Dye De-esterification: This results in a high baseline fluorescence. Ensure sufficient incubation time at room temperature after dye loading.
-
Autofluorescence: Some cell lines or compounds may be naturally fluorescent. Always include a "cells only" and "compound only" control.
-
Assay Buffer Components: Phenol red in the media can contribute to background fluorescence. Use phenol red-free media for the assay.
-
Contamination: Bacterial or yeast contamination can interfere with the assay.
Quantitative Data Presentation
The following tables summarize the potency of selected CCR4 antagonists. Note that IC50 and pIC50 values can vary depending on the specific assay conditions.
| Compound | Assay Type | Cell Line/System | Ligand | IC50 (nM) | pIC50 | Reference |
| FLX475 | Treg Migration | Human Tregs | - | IC90 at ~75mg PO QD | - | [2] |
| C021 | GTPγS Binding | Human CCR4 | CCL22 | 18 | - | [3][4] |
| Chemotaxis | Human CCR4-expressing cells | - | 140 | - | [3] | |
| Chemotaxis | Mouse CCR4-expressing cells | - | 39 | - | ||
| Chemotaxis (vs CCL17) | MJ cells | CCL17 | 186 | - | ||
| Chemotaxis (vs CCL22) | MJ cells | CCL22 | 1300 | - | ||
| AZD2098 | - | Human CCR4 | - | - | 7.8 | |
| - | Rat CCR4 | - | - | 8.0 | ||
| - | Mouse CCR4 | - | - | 8.0 | ||
| - | Dog CCR4 | - | - | 7.6 | ||
| Chemotaxis (vs CCL17) | HuT 78 cells | CCL17 | 120 | - | ||
| Chemotaxis (vs CCL22) | HuT 78 cells | CCL22 | 866 | - |
Experimental Protocols
Chemotaxis Assay (Transwell® Plate Method)
This protocol is for measuring the inhibition of CCR4-mediated cell migration.
Materials:
-
CCR4-expressing cells (e.g., Hut78, human Tregs)
-
Transwell® plate (e.g., 96-well with 5 µm pores)
-
Chemoattractants: Human CCL17 and CCL22
-
This compound
-
Serum-free cell culture medium (e.g., RPMI 1640 with 1% BSA)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or an image cytometer
Procedure:
-
Cell Preparation:
-
If required by your cell line, starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Label the cells with Calcein-AM according to the manufacturer's protocol, if using a fluorescence-based readout.
-
Resuspend the cells in serum-free medium at a predetermined optimal concentration.
-
-
Antagonist Treatment:
-
In a separate plate, pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add serum-free medium containing either CCL17 or CCL22 at its EC80 concentration to the lower wells of the Transwell® plate. Include a negative control with medium only.
-
Carefully place the Transwell® insert into the wells.
-
Add the cell suspension (pre-incubated with the antagonist) to the top chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined optimal time (e.g., 90 minutes to 4 hours).
-
-
Quantification of Migration:
-
Fluorescence Method: Carefully remove the non-migrated cells from the top of the insert. Measure the fluorescence of the migrated cells in the bottom well using a plate reader.
-
Image Cytometry: Directly count the migrated cells on the bottom of the lower reservoir using an image cytometer.
-
Calcium Flux Assay
This protocol measures the antagonist's ability to block agonist-induced intracellular calcium mobilization.
Materials:
-
CCR4-expressing cells
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Agonists: CCL17 and CCL22
-
This compound
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well black-walled, clear-bottom plate at an optimized density and allow them to adhere if necessary.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, gently wash the cells with HBSS to remove excess dye.
-
Add back HBSS and allow the cells to rest for at least 15-30 minutes at room temperature for de-esterification of the dye.
-
-
Antagonist Incubation:
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
-
Calcium Measurement:
-
Place the plate in the microplate reader.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add the agonist (CCL17 or CCL22) at its EC80 concentration.
-
Continue recording the fluorescence intensity for at least 3-5 minutes to capture the calcium signal.
-
Radioligand Binding Assay
This protocol determines the antagonist's affinity for CCR4 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparation from CCR4-expressing cells
-
Radioligand (e.g., [¹²⁵I]-CCL17)
-
This compound
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, the cell membrane preparation, various concentrations of the unlabeled this compound (competitor), and a fixed concentration of the radioligand.
-
Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled CCR4 ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Simplified CCR4 signaling pathway upon ligand binding.
Caption: Logical workflow for troubleshooting low antagonist potency.
References
Technical Support Center: CCR4 Antagonist Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of CCR4 antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures involving CCR4 antagonist delivery in animal models.
1. Formulation and Administration
Q1: My CCR4 antagonist is poorly soluble in aqueous solutions. What vehicle should I use for in vivo administration?
A: The choice of vehicle is critical for poorly soluble compounds to ensure consistent and effective delivery. It is essential to perform tolerability studies for any new vehicle or formulation.-
Commonly Used Vehicles: A frequent formulation for in vivo studies of poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Other options include aqueous sodium chloride (0.9%), carboxymethylcellulose (CMC) 0.5%, polyethylene glycol (PEG)-400, and propylene glycol (PG).[2][3]
-
Toxicity Considerations: Be aware that some vehicles can cause toxicity. For instance, vehicles consisting solely of DMSO have been shown to cause significant motor impairment in mice.[2][3] Similarly, propylene glycol and PEG-400 have been associated with neuromotor toxicity at early evaluation time points.
-
Formulation Strategies: To enhance solubility and bioavailability, consider the following approaches:
-
pH modification: Many drug compounds are acidic or basic, and adjusting the pH of the formulation can improve solubility.
-
Co-solvents: Water-miscible organic solvents can increase the solubility of poorly soluble compounds.
-
Surfactants: These can help solubilize hydrophobic compounds by forming micelles.
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems can improve absorption.
-
Particle size reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can enhance the dissolution rate.
-
Q2: I am observing high variability in plasma concentrations of my CCR4 antagonist between individual animals after oral administration. What could be the cause?
A: High pharmacokinetic variability is a common issue in preclinical studies and can be attributed to several factors.-
Inconsistent Dosing Technique: Variability in oral gavage technique can lead to inconsistent drug exposure. Ensure all personnel are thoroughly trained on a standardized procedure.
-
Formulation Issues: If the antagonist is not fully solubilized or forms an unstable suspension, it can lead to variable absorption. Ensure the formulation is homogenous before each administration.
-
Physicochemical Properties of the Compound: Low solubility, high dose, and pH-dependent solubility are all associated with high variability in exposure.
-
Animal Health and Genetics: Underlying health issues can affect drug metabolism. Using the same inbred strain of mice for all studies can help minimize genetic variability.
-
Food Effects: The presence or absence of food in the stomach can significantly impact drug absorption. To maximize gavage volume and consistency, food can be removed a few hours before the procedure, with appropriate ethical approval.
Q3: I am having difficulty with the oral gavage procedure in mice. What are some best practices to minimize stress and ensure accurate dosing?
A: Proper technique is crucial for successful oral gavage and animal welfare.-
Proper Restraint: A firm and confident restraint is the most critical step. The "fist" method is often recommended for a tighter restraint, which minimizes head movement.
-
Correct Needle/Tube Selection and Placement: Use a ball-tipped or flexible plastic gavage needle to reduce the risk of injury. The length of the tube should be from the mouth to the last rib to ensure it reaches the stomach. Insert the tube to the side of the midline to prevent the animal from biting it.
-
Procedure: Advance the tube slowly and gently down the esophagus; there should be minimal resistance. If resistance is felt, you may have entered the trachea; withdraw and reposition. Dispense the substance slowly to avoid aspiration.
-
Monitoring: Observe the animal for at least 15-30 minutes post-procedure for any signs of distress, such as coughing or labored breathing.
Q4: What are the potential complications of intraperitoneal (IP) injections and how can I avoid them?
A: While common, IP injections are an unreliable technique due to the risk of injecting into the gut, abdominal fat, or subcutaneous tissue.-
Potential Complications:
-
Bleeding at the injection site.
-
Peritonitis (inflammation or infection of the peritoneal cavity).
-
Laceration of abdominal organs, leading to internal bleeding.
-
Injection into the gastrointestinal tract or bladder.
-
-
Best Practices to Minimize Complications:
-
Proper Restraint: Tilt the mouse with its head slightly toward the ground to shift the abdominal organs cranially.
-
Injection Site: Inject into the lower right quadrant of the abdomen to avoid the urinary bladder and cecum.
-
Needle Insertion: Insert the needle at a 30-40 degree angle.
-
Aspirate: Pull back on the plunger before injecting to ensure you have not entered a blood vessel or organ.
-
Use a New Needle for Each Animal: This reduces discomfort and the risk of infection.
-
2. Efficacy and Inconsistent Results
Q5: I am not observing the expected tumor growth inhibition in my xenograft model after treatment with a CCR4 antagonist. What are the possible reasons?
A: A lack of efficacy can stem from several factors related to the drug, the model, or the experimental design.-
Suboptimal Dosing or Schedule: The dose or frequency of administration may be insufficient to achieve and maintain therapeutic concentrations at the tumor site.
-
Poor Bioavailability: Issues with the formulation or the animal's absorption of the drug can lead to low systemic exposure. It's important to correlate pharmacokinetic data with efficacy studies.
-
Primary or Acquired Resistance: The tumor model may be intrinsically resistant to the CCR4 antagonist, or it may have developed resistance over the course of the study.
-
Incorrect Model Selection: The chosen xenograft model may not be dependent on the CCR4 signaling pathway for its growth and survival.
-
Tumor Heterogeneity: The cancer cell line or patient-derived xenograft (PDX) model may be heterogeneous, leading to varied responses.
Q6: My results are inconsistent between different experiments, even when using the same protocol. What could be the cause of this variability?
A: Inconsistent results can be frustrating and can arise from subtle variations in experimental execution.-
Tumor Implantation Technique: Variations in the number of cells injected, the injection site, and the technique can lead to differences in initial tumor take and growth rates. The use of Matrigel can sometimes improve tumor take and consistency.
-
Animal-to-Animal Variability: Even within the same strain, individual animals can exhibit different responses. Increasing the sample size per group can help to statistically mitigate this variability.
-
Drug Formulation: Ensure the drug suspension is homogenous before each administration to avoid variability in dosing.
-
Dropout Bias: In xenograft studies, animals with the largest tumors are often removed from the study due to ethical tumor burden limits. This can lead to an underestimation of the average tumor size in the control group and, consequently, an underestimation of the treatment effect. Statistical methods that account for this dropout are available and can provide a more accurate assessment of efficacy.
Quantitative Data Summary
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle | Administration Route | Species | Notes |
| 0.9% Sodium Chloride | Intraperitoneal | Mouse | Generally well-tolerated with no observed motor impairment. |
| 0.5% Carboxymethylcellulose (CMC) | Intraperitoneal | Mouse | Generally well-tolerated with no observed motor impairment. |
| Dimethyl sulfoxide (DMSO) | Intraperitoneal | Mouse | Can cause significant motor impairment. Use in combination with other vehicles is common. |
| Polyethylene glycol (PEG)-400 | Intraperitoneal | Mouse | Can cause strong neuromotor toxicity at early time points. |
| Propylene glycol (PG) | Intraperitoneal | Mouse | Can cause strong neuromotor toxicity at early time points. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal | Mouse | A common vehicle for in vivo studies of poorly soluble compounds. |
Experimental Protocols & Methodologies
Protocol 1: Representative Pharmacokinetic Study of a CCR4 Antagonist in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of a CCR4 antagonist.
-
Animal Model:
-
Species: Mouse
-
Strain: CD-1 or other appropriate strain. Consistency is key.
-
Sex: Male or female (be consistent within a study).
-
Age: 8-10 weeks.
-
Weight: 20-25 g.
-
Acclimation: Acclimate animals for at least 7 days prior to the study.
-
-
CCR4 Antagonist Formulation:
-
Vehicle: A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Preparation: Prepare the dosing solution fresh on the day of administration and ensure the antagonist is fully dissolved.
-
-
Dosing:
-
Dose: To be determined based on in vitro potency and preliminary tolerability studies.
-
Route of Administration: Intraperitoneal (IP) injection or oral gavage.
-
Volume: Typically 10 mL/kg.
-
-
Blood Sampling:
-
Timepoints: A typical schedule might include pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collection: Collect blood (e.g., via tail vein or retro-orbital sinus) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Processing: Centrifuge to separate plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Method: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentration of the CCR4 antagonist in plasma samples.
-
-
Data Analysis:
-
Software: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: CCR4 signaling cascade upon ligand binding.
Caption: Workflow for preclinical CCR4 antagonist evaluation.
References
Technical Support Center: Refining Experimental Design for CCR4 Antagonist Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR4 antagonists. The information is designed to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Assays
Question 1: My CCR4 antagonist shows low potency or efficacy in a chemotaxis assay. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to the apparent low potency or efficacy of a CCR4 antagonist in a chemotaxis assay. Here’s a systematic approach to troubleshooting:
-
Cell Health and CCR4 Expression:
-
Cell Viability: Ensure the cells (e.g., Hut78, primary T-cells) are healthy and viable. High cell death will compromise the assay.
-
Receptor Expression Levels: Verify the surface expression of CCR4 on your target cells using flow cytometry. Low or variable CCR4 expression will lead to a weak and inconsistent chemotactic response. Passage number can affect receptor expression; it's advisable to use cells within a defined passage range.
-
Endogenous Ligand Production: Cell cultures might produce endogenous CCR4 ligands (CCL17/CCL22), which can interfere with the assay. Consider washing cells thoroughly before the experiment.
-
-
Ligand Concentration and Activity:
-
Optimal Ligand Concentration: It is crucial to use a concentration of CCL17 or CCL22 that induces a submaximal chemotactic response (typically EC80). If the ligand concentration is too high, it can overcome the antagonist's inhibitory effect. Perform a full dose-response curve for your chemokine to determine the optimal concentration.[1]
-
Ligand Potency: Be aware that CCL22 is generally a more potent chemoattractant for CCR4-expressing cells than CCL17.[1] The choice of ligand could influence the apparent potency of your antagonist.
-
Ligand Quality: Ensure the chemokine used is of high quality and has not undergone multiple freeze-thaw cycles, which can reduce its activity.
-
-
Assay Setup and Incubation Times:
-
Antagonist Pre-incubation: Pre-incubate the cells with the CCR4 antagonist for a sufficient time (e.g., 30 minutes) before adding them to the upper chamber of the transwell plate.[1][2] This allows the antagonist to bind to the receptor and reach equilibrium.
-
Chemotaxis Duration: The incubation time for cell migration should be optimized. A 3-hour incubation is a common starting point.[1]
-
-
Antagonist-Specific Properties:
-
Binding Site and Mechanism: CCR4 antagonists can have different binding sites (transmembrane vs. intracellular) and mechanisms of action. Some antagonists may cause receptor internalization, which could affect the interpretation of the results. Consider the class of your antagonist when analyzing the data.
-
Troubleshooting Workflow for Chemotaxis Assays
Caption: Troubleshooting workflow for low CCR4 antagonist potency.
Question 2: I am not observing any antagonist effect in my radioligand binding assay. What could be wrong?
Answer:
A lack of effect in a radioligand binding assay can be due to several factors related to the assay components and protocol:
-
Membrane Preparation and Quality:
-
Ensure that the cell membranes used have a high enough concentration of CCR4.
-
Verify the integrity of the membrane preparation; improper storage can lead to receptor degradation.
-
-
Radioligand and Competitor:
-
Radioligand Concentration: Use a concentration of the radiolabeled ligand (e.g., [125I]-CCL17) that is at or below its Kd for optimal binding.
-
Non-Specific Binding (NSB): Ensure that non-specific binding is properly determined using a high concentration of an unlabeled ligand. High NSB can mask a real inhibitory effect.
-
Antagonist Concentration Range: Use a wide enough concentration range for your antagonist to generate a complete inhibition curve.
-
-
Assay Conditions:
-
Incubation Time: Allow sufficient time for the binding to reach equilibrium. A 2-hour incubation at room temperature is a common starting point.
-
Buffer Composition: The binding buffer composition, including the presence or absence of BSA, can influence binding characteristics.
-
-
Antagonist Binding Site:
-
Some CCR4 antagonists are allosteric and may not directly compete with the radioligand for the orthosteric binding site. In such cases, a competitive binding assay format may not be suitable. Consider using a functional assay to assess the activity of such compounds.
-
Question 3: My results from different functional assays (e.g., calcium flux, β-arrestin recruitment, chemotaxis) for the same CCR4 antagonist are inconsistent. Why is this happening?
Answer:
Inconsistent results across different functional assays can be attributed to the phenomenon of "biased agonism" or "functional selectivity," where a ligand can differentially activate downstream signaling pathways of a receptor.
-
Ligand-Specific Signaling: The natural ligands for CCR4, CCL17 and CCL22, can induce different downstream signaling events. For example, CCL22 is more potent at inducing β-arrestin recruitment and receptor internalization than CCL17.
-
Antagonist-Specific Effects: Your antagonist may preferentially block one signaling pathway over another. For instance, it might be a potent inhibitor of chemotaxis (a G-protein-mediated event) but have little effect on β-arrestin recruitment.
-
Cellular Context: The expression levels of signaling molecules (e.g., G-proteins, β-arrestins) can vary between different cell lines, leading to different responses to the same antagonist.
To address this, it is important to characterize your antagonist across a panel of functional assays to build a comprehensive picture of its pharmacological profile.
CCR4 Signaling Pathways
Caption: Simplified CCR4 signaling pathways.
In Vivo Studies
Question 4: I am designing an in vivo study for a CCR4 antagonist. What are the key considerations for the experimental design?
Answer:
A well-designed in vivo study is critical for evaluating the efficacy of a CCR4 antagonist. Key considerations include:
-
Animal Model Selection: Choose a model that is relevant to the disease indication. For example, in oncology, syngeneic tumor models are often used to assess the impact of the antagonist on the tumor microenvironment and anti-tumor immunity.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
PK Profile: Characterize the pharmacokinetic profile of your antagonist to determine the appropriate dose and dosing schedule to maintain target engagement.
-
PD Readouts: Develop robust pharmacodynamic assays to confirm that the antagonist is engaging with CCR4 in vivo. A receptor occupancy assay is a valuable tool for this purpose.
-
-
Dosing Regimen:
-
Prophylactic vs. Therapeutic: Consider whether to administer the antagonist prophylactically (before disease onset/tumor implantation) or therapeutically (after disease is established). The timing of administration can significantly impact the outcome.
-
-
Endpoint Analysis:
-
Tumor Growth and Survival: In oncology models, tumor growth and overall survival are key efficacy endpoints.
-
Immune Cell Infiltration: Analyze the immune cell populations within the tumor microenvironment or inflamed tissue using flow cytometry or immunohistochemistry. This can provide insights into the mechanism of action of your antagonist (e.g., reduction of regulatory T cells).
-
Data Presentation
Table 1: In Vitro Potency of Select CCR4 Antagonists
| Compound | Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |
| K777 | Chemotaxis | Hut78 | CCL17 | 8.9 | |
| K777 | Binding | Hut78 | [125I]-CCL17 | 57 | |
| C021 | Proliferation | MJ | - | 3210 | |
| C021 | Proliferation | Hut78 | - | 5980 | |
| AZD2098 | Chemotaxis | Hut78 | CCL17 | 120 | |
| AZD2098 | Chemotaxis | Hut78 | CCL22 | 866 |
Experimental Protocols
Protocol 1: Chemotaxis Assay
This protocol is adapted for measuring the inhibition of CCR4-mediated cell migration.
-
Cell Preparation:
-
Culture CCR4-expressing cells (e.g., Hut78) under standard conditions.
-
On the day of the assay, harvest cells and resuspend them in assay medium (e.g., RPMI with 1% FBS) at a concentration of 1 x 106 cells/mL.
-
-
Antagonist Incubation:
-
In a separate plate, pre-incubate the cells with various concentrations of the CCR4 antagonist or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add assay medium containing the CCR4 ligand (CCL17 or CCL22 at a pre-determined EC80 concentration) to the lower wells of a 96-well transwell plate (5 µm pore size).
-
Add the pre-incubated cell suspension to the upper chamber of the transwell plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
-
Quantification:
-
After incubation, collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell viability assay (e.g., CellTiter-Glo) or by counting using a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Receptor Internalization Assay
This protocol is for measuring antagonist-induced CCR4 internalization by flow cytometry.
-
Cell Preparation:
-
Harvest CCR4-expressing cells and resuspend them in assay buffer at a concentration of 1 x 106 cells/mL.
-
-
Antagonist/Agonist Incubation:
-
Incubate the cells with the CCR4 antagonist, agonist (e.g., CCL22 as a positive control), or vehicle for 30 minutes at 37°C.
-
-
Staining:
-
After incubation, wash the cells with cold PBS.
-
Stain the cells with a PE-conjugated anti-CCR4 antibody for 60 minutes at 4°C.
-
For primary cells, co-staining with other markers (e.g., anti-CD4) may be necessary.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer, gating on the cell population of interest.
-
Measure the mean fluorescence intensity (MFI) of the PE channel.
-
-
Data Analysis:
-
A decrease in the MFI of the anti-CCR4 antibody staining indicates receptor internalization.
-
Calculate the percentage of receptor internalization relative to the vehicle-treated control.
-
Protocol 3: Treg Suppression Assay
This protocol outlines an in vitro assay to assess the effect of a CCR4 antagonist on the suppressive function of regulatory T cells (Tregs).
-
Cell Isolation:
-
Isolate CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teff) from human PBMCs.
-
-
Teff Labeling:
-
Label the Teff cells with a proliferation dye such as CFSE or CellTrace Violet.
-
-
Co-culture Setup:
-
In a 96-well U-bottom plate, co-culture the labeled Teff cells with unlabeled Tregs at different ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff).
-
Include controls of Teff cells alone (no Tregs) and unstimulated Teff cells.
-
-
Stimulation and Treatment:
-
Stimulate the co-cultures with anti-CD3/CD28 beads or soluble anti-CD3 antibody in the presence of antigen-presenting cells.
-
Add the CCR4 antagonist at various concentrations to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Harvest the cells and analyze the proliferation of the Teff cells (gated on the proliferation dye) by flow cytometry.
-
A decrease in the proliferation of Teff cells in the presence of Tregs indicates suppression. The effect of the CCR4 antagonist on this suppression can then be quantified.
-
Treg Suppression Assay Workflow
Caption: Workflow for a Treg suppression assay.
References
Technical Support Center: Mitigating Degradation of CCR4 Antagonist 4 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of CCR4 Antagonist 4 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What should I do?
A1: Cloudiness or precipitation can indicate that the compound has exceeded its solubility limit in the current solvent or that it is degrading. First, confirm the recommended solvent and concentration for this compound. If the issue persists, consider the following troubleshooting steps:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Warming: Carefully warm the solution to a temperature that does not exceed the compound's thermal stability limits.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.
-
Co-solvents: Employing a co-solvent system, such as adding a small percentage of DMSO or ethanol to your aqueous buffer, can improve solubility.
Q2: I am concerned about the stability of my this compound stock solution. What are the recommended storage conditions?
A2: To ensure the integrity of your this compound stock solution, it is crucial to adhere to proper storage conditions. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for up to six months or at -20°C for up to one month. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.
Q3: What are the common degradation pathways for small molecule antagonists like this compound?
A3: Small molecule antagonists, particularly those with heterocyclic structures, are susceptible to several degradation pathways in solution:
-
Hydrolysis: The cleavage of chemical bonds by water. This is often influenced by the pH of the solution.
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents. This can be catalyzed by light, heat, or the presence of metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: Several strategies can be employed to mitigate degradation:
-
pH Control: Maintain the pH of your solution within a range that is optimal for the stability of the compound. This can be achieved using appropriate buffer systems.
-
Use of Antioxidants: For compounds prone to oxidation, the addition of antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be effective.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Keep solutions at the recommended storage temperature and avoid unnecessary exposure to elevated temperatures.
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Issue 1: Loss of Compound Activity Over Time
Possible Cause: Degradation of this compound in the experimental solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock and working solutions have been stored at the correct temperatures and protected from light.
-
Prepare Fresh Solutions: Prepare a fresh working solution from a new aliquot of the stock solution and repeat the experiment.
-
Perform a Stability Study: Conduct a simple stability study by incubating the compound in your experimental buffer at the assay temperature for various time points (e.g., 0, 2, 4, 8, 24 hours) and then measuring its activity.
-
Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC-UV, to analyze the solution for the presence of degradation products.
Issue 2: Inconsistent Experimental Results
Possible Cause: Inconsistent concentration of the active compound due to degradation or precipitation.
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the solution for any signs of precipitation before each use. If precipitation is observed, refer to the troubleshooting steps in FAQ Q1 .
-
Assess Solution Stability: Determine the stability of the compound in your specific experimental medium. It may be necessary to prepare fresh solutions more frequently.
-
Optimize Formulation: If stability issues persist, consider optimizing the formulation by adjusting the pH or adding stabilizing excipients like antioxidants or co-solvents.
Data Presentation
The following table provides illustrative quantitative data on the degradation of a hypothetical quinoline-based compound, which can serve as a proxy for understanding the potential degradation kinetics of this compound under different stress conditions.
Table 1: Illustrative Degradation of a Quinoline-Based Compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2% | Hydrolytic products |
| 0.1 M NaOH (RT) | 24 | 25.8% | Hydrolytic products |
| 3% H₂O₂ (RT) | 24 | 18.5% | N-oxide, hydroxylated derivatives |
| UV Light (254 nm) | 24 | 12.1% | Photolytic rearrangement products |
| Heat (80°C) | 24 | 8.5% | Thermally induced isomers |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the intrinsic stability of this compound and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve in acetonitrile to the stock solution concentration before analysis.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate buffer (10 mM, pH 4.5), HPLC grade
-
Degraded samples from Protocol 1
Chromatographic Conditions (Example):
-
Mobile Phase A: 10 mM Ammonium acetate buffer, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Method Development: Inject a mixture of the undegraded stock solution and the stressed samples to observe the separation of the parent peak from the degradation product peaks.
-
Method Optimization: Adjust the gradient, mobile phase composition, and pH to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Method Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: CCR4 signaling pathway upon ligand binding.
Validation & Comparative
A Comparative Guide to Small Molecule CCR4 Inhibitors: Focus on CCR4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "CCR4 antagonist 4" with other prominent small molecule inhibitors of the C-C chemokine receptor 4 (CCR4). CCR4 is a key therapeutic target in immunology and oncology, primarily due to its role in the migration of T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2][3] The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to CCR4 Inhibition
The C-C chemokine receptor 4 (CCR4) and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in immune cell trafficking.[1][4] This signaling axis is implicated in the pathogenesis of various allergic inflammatory diseases and the suppression of anti-tumor immunity. Small molecule antagonists of CCR4 offer a promising therapeutic strategy by inhibiting the function of this receptor without depleting the target cells, a potential advantage over antibody-based therapies. This guide focuses on the comparative pharmacology of several small molecule CCR4 inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other selected small molecule CCR4 inhibitors. The data is presented as IC50 or pIC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of a specific biological activity.
| Inhibitor | CCR4 Binding Affinity (IC50/pIC50) | MDC/CCL22-mediated Chemotaxis Inhibition (IC50/pIC50) | CCL17-mediated Chemotaxis Inhibition (IC50) | Calcium (Ca2+) Mobilization Inhibition (IC50/pIC50) |
| This compound | 0.02 µM | 0.007 µM | Not Reported | 0.003 µM |
| C-021 | 18 nM ([³⁵S]GTPγS binding) | 1300 nM (MJ cells), Not Reported (HuT 78 cells) | 186 nM (MJ cells), Not Reported (HuT 78 cells) | Not Reported |
| AZD-2098 | 7.8 (pIC50) | 6.3 (pIC50, Th2 cells) | 6.3 (pIC50, Th2 cells) | 7.5 (pIC50, CHO-hCCR4 cells) |
| K777 | 57 nM (CCL17 binding) | Not Reported | 8.9 nM (Hut78 cells) | No direct inhibition |
| FLX475 (Tivumecirnon) | Not Reported | ~370 nM (Th2 cells) | Not Reported | Not Reported |
| CCR4-351 | Not Reported | 50 nM | Not Reported | 22 nM |
IC50: Half maximal inhibitory concentration. A lower value indicates higher potency. pIC50: The negative logarithm of the IC50 value. A higher value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR4 receptor.
Materials:
-
CCR4-expressing cell membranes (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-TARC)
-
Test compounds (e.g., this compound)
-
Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the CCR4-expressing cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR4 ligand.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Chemotaxis Assay
This assay assesses the ability of an inhibitor to block the migration of CCR4-expressing cells towards a chemokine gradient.
Materials:
-
CCR4-expressing cells (e.g., Hut78, primary Th2 cells, or a CCR4-transfected cell line)
-
Chemoattractant: CCL17 or CCL22
-
Test compounds
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein-AM or Hoechst stain)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Starve the CCR4-expressing cells in serum-free medium for several hours prior to the assay.
-
Pre-incubate the cells with various concentrations of the test compound for 30-60 minutes at 37°C.
-
Add the chemoattractant (CCL17 or CCL22) to the lower chamber of the Transwell plate.
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for optimal cell migration (typically 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and quantifying a fluorescent dye (like Calcein-AM) using a plate reader, or by detaching the cells and counting them using a flow cytometer.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Calcium Mobilization Assay
This assay measures the inhibition of the transient increase in intracellular calcium concentration that occurs upon CCR4 activation.
Materials:
-
CCR4-expressing cells (e.g., CHO-hCCR4 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Agonist: CCL22
-
Test compounds
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Seed the CCR4-expressing cells in a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Place the cell plate into the fluorescence plate reader and measure the baseline fluorescence.
-
Automatically add the CCR4 agonist (CCL22) to the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the mobilization of intracellular calcium.
-
Calculate the percentage of inhibition of the calcium response for each concentration of the test compound and determine the IC50 value.
Visualizing Key Pathways and Processes
The following diagrams illustrate the CCR4 signaling pathway, a typical experimental workflow for a chemotaxis assay, and the logical relationship of inhibitor classification.
Caption: CCR4 Signaling Cascade
Caption: Chemotaxis Assay Workflow
Caption: Inhibitor Functional Logic
References
CCR4 Antagonists: A Comparative Guide to Inhibiting Treg Suppression
For Researchers, Scientists, and Drug Development Professionals
Regulatory T cells (Tregs) play a crucial role in maintaining immune homeostasis, but their presence within the tumor microenvironment (TME) can significantly dampen anti-tumor immune responses. The C-C chemokine receptor 4 (CCR4) is highly expressed on the most suppressive subset of Tregs and is instrumental in their recruitment to the TME via its ligands, CCL17 and CCL22.[1][2][3] Consequently, antagonizing the CCR4-CCL17/22 axis has emerged as a promising immunotherapeutic strategy to reduce Treg-mediated suppression and enhance anti-tumor immunity.
This guide provides a comparative overview of different CCR4 antagonists, focusing on their validated effects on Treg suppression. We will delve into the performance of various antagonists, supported by experimental data, and provide detailed methodologies for key validation assays.
Comparing CCR4 Antagonists: Small Molecules vs. Monoclonal Antibodies
CCR4 antagonists can be broadly categorized into two main classes: small molecule inhibitors and monoclonal antibodies. Each class presents a distinct mechanism of action and therapeutic profile.
A key advantage of small molecule antagonists is their ability to block Treg migration into the tumor without causing systemic depletion of Tregs or other beneficial immune cells.[2] In contrast, anti-CCR4 monoclonal antibodies, such as Mogamulizumab, primarily act by inducing antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the depletion of CCR4-expressing cells.[1]
| Antagonist Class | Mechanism of Action | Effect on Peripheral Tregs | Examples |
| Small Molecule Antagonists | Blockade of CCL17/CCL22 binding to CCR4, inhibiting cell migration. | Generally not depleted. | FLX475, RPT193, CCR4-351, C021, AZD2098 |
| Monoclonal Antibodies | Depletion of CCR4-expressing cells via ADCC. | Systemic depletion. | Mogamulizumab |
In Vitro Efficacy of Small Molecule CCR4 Antagonists
The potency of small molecule CCR4 antagonists is often evaluated through in vitro chemotaxis assays, which measure the ability of the compound to inhibit the migration of Tregs towards their chemoattractants, CCL17 and CCL22.
| Compound | Target | Assay | Ligand | IC50 | Reference |
| CCR4-351 | Human & Mouse Tregs | Chemotaxis | CCL22 | ~30-40 nM | |
| C021 | MJ cells (CTCL) | Chemotaxis | CCL17 | 186 nM | |
| CCL22 | 1300 nM | ||||
| AZD2098 | HuT 78 cells (CTCL) | Chemotaxis | CCL17 | 120 nM | |
| CCL22 | 866 nM |
These data highlight the potent inhibitory activity of these small molecules on Treg migration. For instance, CCR4-351 demonstrates a strong and comparable inhibition of both human and mouse Treg chemotaxis towards CCL22.
Experimental Protocols
In Vitro Treg Chemotaxis Assay
This assay is fundamental for assessing the potency of CCR4 antagonists in blocking Treg migration.
Objective: To determine the concentration-dependent inhibition of Treg migration towards a CCR4 ligand (CCL17 or CCL22) by a CCR4 antagonist.
Methodology:
-
Cell Preparation: Isolate human or mouse regulatory T cells (Tregs). Induced Tregs (iTregs) can also be generated.
-
Antagonist Pre-incubation: Incubate the Tregs with varying concentrations of the CCR4 antagonist in the presence of 100% serum.
-
Chemotaxis Setup:
-
Place a transwell insert with a porous membrane into a well of a multi-well plate.
-
Add the CCR4 ligand (e.g., CCL22 at a predetermined EC80 concentration) to the bottom chamber.
-
Add the pre-incubated Tregs to the top chamber (the transwell insert).
-
-
Incubation: Incubate the plate to allow for cell migration through the membrane towards the chemokine gradient.
-
Quantification: Count the number of migrated cells in the bottom chamber using a cell counter or flow cytometry.
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration to determine the half-maximal inhibitory concentration (IC50).
In Vivo Tumor Models
Syngeneic mouse tumor models are crucial for evaluating the in vivo efficacy of CCR4 antagonists.
Objective: To assess the effect of a CCR4 antagonist on tumor growth and the tumor microenvironment.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., CT26 colon carcinoma) subcutaneously into syngeneic mice.
-
Treatment: Once tumors are established, administer the CCR4 antagonist (e.g., orally) or a vehicle control. Treatment can be given as a monotherapy or in combination with other immunotherapies like anti-PD-L1 or anti-CTLA-4 antibodies.
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals.
-
Immunophenotyping: At the end of the study, harvest tumors, spleens, and blood to analyze the immune cell populations by flow cytometry. This is to assess the number and activation state of Tregs and effector T cells (Teff) in the tumor and peripheral tissues.
-
Data Analysis: Compare tumor growth curves and immune cell infiltration between treatment and control groups.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the CCR4 signaling pathway and a typical experimental workflow for validating a CCR4 antagonist.
Caption: CCR4 signaling pathway in Treg recruitment and suppression.
Caption: Experimental workflow for validating a CCR4 antagonist.
References
CCR4 Antagonist AZD2098: A Comparative Analysis of Cross-Reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the C-C Motif Chemokine Receptor 4 (CCR4) antagonist, AZD2098, focusing on its cross-reactivity with other chemokine receptors. The information presented is supported by experimental data to aid in the evaluation of its selectivity and potential applications in research and drug development.
Introduction to CCR4 and its Antagonist AZD2098
C-C Motif Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs). Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). Due to its involvement in inflammatory diseases and cancer, CCR4 has emerged as a significant therapeutic target.
AZD2098 is a potent and selective small molecule antagonist of CCR4.[1][2] It has been investigated for its potential in treating conditions such as asthma and has demonstrated anti-inflammatory effects.[1] A key aspect of its pharmacological profile is its selectivity, which is critical for minimizing off-target effects.
Comparative Analysis of AZD2098 Cross-Reactivity
The selectivity of AZD2098 has been evaluated against a panel of other human chemokine receptors. The following table summarizes the available quantitative and qualitative data on its activity.
| Receptor Target | AZD2098 Potency (pIC50) | Cross-Reactivity at 10 µM |
| CCR4 | 7.8 | - |
| CCR1 | Not Active | No significant activity |
| CCR2b | Not Active | No significant activity |
| CCR5 | Not Active | No significant activity |
| CCR7 | Not Active | No significant activity |
| CCR8 | Not Active | No significant activity |
| CXCR1 | Not Active | No significant activity |
| CXCR2 | Not Active | No significant activity |
Data sourced from publicly available information on AZD2098.
As the data indicates, AZD2098 demonstrates a high degree of selectivity for CCR4. At a concentration of 10 µM, a concentration significantly higher than its IC50 for CCR4, AZD2098 shows no significant antagonistic activity against a range of other chemokine receptors, including members of both the CC and CXC chemokine receptor families. This high selectivity is a desirable characteristic for a therapeutic candidate, as it reduces the likelihood of unintended biological effects mediated by other chemokine receptors.
Signaling Pathways
To understand the implications of CCR4 antagonism and the importance of selectivity, it is essential to consider the downstream signaling pathways.
Figure 1. Simplified CCR4 signaling pathway and the inhibitory action of AZD2098.
Experimental Protocols
The determination of antagonist potency and selectivity involves a combination of binding and functional assays. Below are representative protocols for key experiments used to characterize compounds like AZD2098.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki or IC50) of the antagonist for CCR4 and other chemokine receptors.
Materials:
-
Cell membranes prepared from cells expressing the chemokine receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled chemokine ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22 for CCR4).
-
Test compound (e.g., AZD2098) at various concentrations.
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a microplate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Data are analyzed using non-linear regression to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemokine gradient.
Objective: To measure the functional potency of the antagonist in blocking chemokine-induced cell migration.
Materials:
-
A cell line or primary cells expressing the chemokine receptor of interest (e.g., CCR4+ T cells).
-
Chemoattractant (e.g., CCL17 or CCL22 for CCR4).
-
Test compound (e.g., AZD2098).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell plate).
-
Cell culture medium.
Procedure:
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Place the chemoattractant in the lower chamber of the chemotaxis device.
-
Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the chamber at 37°C for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantify the number of cells that have migrated through the membrane to the lower chamber. This can be done by cell counting, fluorescent labeling, or other detection methods.
-
Calculate the percent inhibition of chemotaxis at each concentration of the antagonist and determine the IC50 value.
Figure 2. Workflow for a typical chemotaxis assay to evaluate antagonist activity.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the transient increase in intracellular calcium that occurs upon chemokine receptor activation.
Objective: To assess the functional antagonism of Gq-coupled chemokine receptor signaling.
Materials:
-
Cells expressing the chemokine receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Chemokine agonist.
-
Test compound (e.g., AZD2098).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Plate the loaded cells in a microplate.
-
Add various concentrations of the test compound to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Inject the chemokine agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Analyze the data to determine the inhibitory effect of the antagonist on the agonist-induced calcium flux and calculate the IC50 value.
Conclusion
The available data strongly supports that AZD2098 is a highly selective antagonist for CCR4. Its lack of significant activity against a panel of other chemokine receptors at high concentrations underscores its specificity. This high degree of selectivity, combined with its potent inhibition of CCR4-mediated signaling and function, makes AZD2098 a valuable tool for studying the biological roles of CCR4 and a promising candidate for therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other selective chemokine receptor antagonists.
References
Replicating In Vivo Efficacy: A Comparative Guide to CCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 4 (CCR4) has emerged as a critical target in cancer immunotherapy. Its role in recruiting regulatory T cells (Tregs) to the tumor microenvironment, thereby suppressing anti-tumor immunity, has made it a focal point for therapeutic intervention. This guide provides a comparative analysis of the in vivo efficacy of various CCR4 antagonists, offering a valuable resource for researchers seeking to understand and replicate key experimental findings. While the specific designation "CCR4 antagonist 4" is not publicly documented, this guide will compare the performance of several well-characterized CCR4 antagonists, providing a framework for evaluating novel compounds.
Comparative In Vivo Efficacy of CCR4 Antagonists
The following tables summarize key quantitative data from preclinical in vivo studies of various CCR4 antagonists. These studies highlight the potential of these agents to inhibit tumor growth and modulate the tumor microenvironment.
| Compound | Cancer Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Effect on Tregs | Source |
| Mogamulizumab | Cutaneous T-Cell Lymphoma (CTCL) | 1.0 mg/kg, once a week for 4 weeks, then every 2 weeks | Overall response rate of 36.8% in patients | Efficiently depleted Tregs in blood and skin lesions | [1] |
| Affi-5 | Renal Cell Carcinoma (RENCA mouse model) | Not specified | Antitumor activity observed | Did not reduce the proportion of infiltrating leukocytes but altered myeloid cell phenotype and increased NK cell and Th1 cytokine levels | [2] |
| C021 | Cutaneous T-Cell Lymphoma (CTCL xenograft mice) | 5 mg/kg or 2 mg/kg, twice a week or daily x 3 days a week (i.p. and s.c.) | Inhibited tumor growth | Not explicitly quantified in vivo, but inhibited chemotaxis of CCR4+ cells in vitro | [3][4] |
| FLX475 | EBV+ NK/T cell lymphoma | Monotherapy | Induced complete responses in two of six evaluable subjects | Decreased Treg cell populations | [5] |
| FLX475 + Pembrolizumab | Non-small-cell lung cancer (NSCLC) | Combination therapy | 31% (4/13) confirmed partial responses in checkpoint inhibitor naïve patients | Not explicitly quantified in this combination study | |
| CCR4 Antagonist (pharmacological) | Pancreatic Cancer (syngeneic mouse model) | Started 14 days after tumor implantation | Reduced mean tumor volume at day 42 (157.5 ± 117.7 mm³ vs. 274.1 ± 112.9 mm³ in control) | Diminished intratumoral macrophage recruitment |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in the literature.
In Vivo Tumor Growth Studies
A common experimental design to assess the in vivo efficacy of CCR4 antagonists involves the following steps:
-
Cell Line and Animal Model: Human cancer cell lines (e.g., CTCL cell lines MJ and HuT 78) are cultured under standard conditions. Immunocompromised mice (e.g., NSG mice) are used for xenograft models. For syngeneic models, murine cancer cell lines (e.g., RENCA for renal carcinoma) are implanted in immunocompetent mice (e.g., C57BL/6).
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 × 10^6 cells/site) are injected subcutaneously or orthotopically into the mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The CCR4 antagonist is administered at specified doses and schedules (e.g., intraperitoneally or subcutaneously). The control group typically receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width²) / 2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Tumor weight may also be measured at the end of the study. Survival of the animals is also a key endpoint in many studies.
Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
To evaluate the effect of CCR4 antagonists on the tumor microenvironment, IHC is frequently employed:
-
Tissue Preparation: Tumors are harvested at the end of the in vivo study, fixed in formalin, and embedded in paraffin.
-
Sectioning: The paraffin-embedded tumors are sectioned into thin slices (e.g., 4-5 µm).
-
Staining: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies specific for immune cell markers (e.g., CD8 for cytotoxic T cells, FOXP3 for Tregs).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen to visualize the stained cells.
-
Quantification: The number of positive cells is quantified per unit area (e.g., per high-power field) to determine the density of different immune cell populations within the tumor.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Diagrams are essential for understanding the complex biological processes and experimental designs involved in CCR4 antagonist research.
Caption: CCR4 signaling pathway initiated by ligand binding.
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion
The available preclinical data strongly support the therapeutic potential of CCR4 antagonists in various cancers. By blocking the recruitment of immunosuppressive Tregs to the tumor microenvironment, these agents can enhance anti-tumor immunity and inhibit tumor growth. This guide provides a snapshot of the current landscape, offering valuable data and protocols to aid in the design and interpretation of future studies. As research in this area continues to evolve, a thorough understanding of these foundational experiments will be essential for the development of novel and more effective CCR4-targeted therapies.
References
- 1. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
CCR4 Antagonist 4: A Comparative Analysis of Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CCR4 Antagonist 4's Performance Against Alternative Therapies, Supported by Experimental Data.
The C-C chemokine receptor 4 (CCR4) has emerged as a compelling target in oncology. Its role in mediating the trafficking of regulatory T cells (Tregs) into the tumor microenvironment, thereby suppressing anti-tumor immunity, has positioned CCR4 antagonists as a promising therapeutic strategy.[1][2] This guide provides a comparative analysis of the anti-tumor activity of CCR4 antagonists, with a focus on a representative compound, here designated "this compound," benchmarked against other known CCR4 inhibitors.
Comparative Analysis of In Vitro Anti-Tumor Activity
The in vitro efficacy of CCR4 antagonists is primarily assessed through their ability to inhibit cancer cell proliferation and migration. The following table summarizes the available quantitative data for various CCR4 antagonists across different cancer cell lines.
| Antagonist | Cell Line | Assay | IC50 | Source |
| This compound (as C021) | MJ (Mycosis Fungoides) | Cell Proliferation (MTS) | 3.21 µM | [3][4] |
| HuT 78 (Sézary Syndrome) | Cell Proliferation (MTS) | 5.98 µM | [3] | |
| MJ (Mycosis Fungoides) | Chemotaxis (CCL17) | 186 nM | ||
| MJ (Mycosis Fungoides) | Chemotaxis (CCL22) | 1300 nM | ||
| HuT 78 (Sézary Syndrome) | Chemotaxis (CCL17) | Not explicitly stated | ||
| HuT 78 (Sézary Syndrome) | Chemotaxis (CCL22) | Not explicitly stated | ||
| AZD2098 | MJ (Mycosis Fungoides) | Cell Proliferation (MTS) | No inhibition observed | |
| HuT 78 (Sézary Syndrome) | Cell Proliferation (MTS) | No inhibition observed | ||
| MJ (Mycosis Fungoides) | Chemotaxis (CCL17) | Not explicitly stated | ||
| MJ (Mycosis Fungoides) | Chemotaxis (CCL22) | Not explicitly stated | ||
| HuT 78 (Sézary Syndrome) | Chemotaxis (CCL17) | 120 nM | ||
| HuT 78 (Sézary Syndrome) | Chemotaxis (CCL22) | 866 nM |
Comparative Analysis of In Vivo Anti-Tumor Activity
In vivo studies are critical for validating the therapeutic potential of CCR4 antagonists. These studies typically involve xenograft models where human cancer cells are implanted into immunocompromised mice.
| Antagonist | Cancer Model | Key Findings | Source |
| This compound (as C021) | Cutaneous T-cell Lymphoma (CTCL) Xenograft | Significantly inhibited tumor growth. | |
| AZD2098 | Cutaneous T-cell Lymphoma (CTCL) Xenograft | Did not inhibit tumor growth. | |
| Mogamulizumab | Relapsed/Refractory CTCL (Phase 3 MAVORIC trial) | Overall Response Rate (ORR) of 28% vs 5% for vorinostat. Median Progression-Free Survival (PFS) of 7.7 months vs 3.1 months for vorinostat. | |
| Previously Treated CTCL (Phase 1/2 trial) | Overall Response Rate (ORR) of 36.8% (47.1% in Sézary syndrome). | ||
| Affi-5 (anti-CCR4 antibody) | RENCA (Renal Cell Carcinoma) Mouse Model | Demonstrated anti-tumor activity. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR4 signaling pathway and a general workflow for testing anti-tumor activity.
Detailed Experimental Protocols
Cell Proliferation Assay (MTS)
-
Cell Seeding: Cancer cell lines (e.g., MJ, HuT 78) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the CCR4 antagonist (e.g., C021, AZD2098) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 12 hours).
-
MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation is calculated relative to the vehicle-treated control. The IC50 value, the concentration of antagonist that inhibits cell proliferation by 50%, is then determined.
Chemotaxis Assay (Transwell)
-
Cell Preparation: CCR4-expressing cells (e.g., CCRF-CEM, MJ, HuT 78) are harvested and resuspended in assay medium.
-
Assay Setup: The lower chamber of a Transwell plate is filled with assay medium containing a CCR4 ligand (e.g., CCL17 or CCL22) at a concentration that induces maximal migration.
-
Antagonist Pre-incubation: The cells are pre-incubated with different concentrations of the CCR4 antagonist or vehicle control in the upper chamber.
-
Migration: The upper chamber containing the cells and antagonist is placed into the lower chamber, and the plate is incubated for a set time (e.g., 3 hours) to allow cell migration through the porous membrane.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by flow cytometry or a cell viability assay. The results are expressed as a percentage of the migration observed with the ligand alone, and the IC50 for chemotaxis inhibition is calculated.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., CTCL cell lines) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: The CCR4 antagonist is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Conclusion
The available data indicates that CCR4 antagonists, such as the representative "this compound" ( exemplified by C021), demonstrate significant anti-tumor activity, particularly in hematological malignancies like Cutaneous T-cell Lymphoma. The mechanism of action is primarily through the inhibition of cancer cell proliferation and migration, driven by the blockade of the CCR4 signaling pathway.
Comparative analysis reveals that not all CCR4 antagonists are equally effective. For instance, the class I antagonist C021 showed superior in vitro and in vivo anti-tumor effects compared to the class II antagonist AZD2098 in CTCL models. Furthermore, the monoclonal antibody Mogamulizumab has shown clinical efficacy in patients with relapsed or refractory CTCL, providing strong validation for CCR4 as a therapeutic target.
The provided experimental protocols and workflows offer a standardized framework for the preclinical evaluation of novel CCR4 antagonists. Future research should focus on expanding the evaluation of these antagonists in a broader range of solid tumors and in combination with other immunotherapies to fully realize their therapeutic potential.
References
CCR4 Antagonists in Chemotaxis Inhibition: A Comparative Analysis of C021 and CCR4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule antagonists of the C-C chemokine receptor 4 (CCR4): C021 and CCR4 antagonist 4. The focus of this analysis is their respective efficacy in inhibiting chemotaxis, a critical process in immune cell trafficking and a key target in various inflammatory diseases and oncology. This document includes a summary of their performance based on experimental data, detailed experimental protocols for assessing chemotaxis inhibition, and a visualization of the underlying CCR4 signaling pathway.
Performance in Chemotaxis Inhibition: Quantitative Data
The inhibitory potency of C021 and this compound on chemokine-mediated chemotaxis has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. A lower IC50 value indicates greater potency.
| Compound | Target Species | Chemotaxis Assay Type | Chemoattractant | IC50 |
| C021 | Human | Functional Chemotaxis | CCL22 | 140 nM |
| Mouse | Functional Chemotaxis | Not Specified | 39 nM | |
| This compound | Not Specified | MDC-mediated Chemotaxis | MDC (CCL22) | 7 nM (0.007 µM)[1] |
Experimental Protocols
The following is a representative protocol for a transwell chemotaxis assay, a common method used to evaluate the efficacy of CCR4 antagonists in inhibiting cell migration.
Transwell Chemotaxis Assay Protocol
This protocol is designed to measure the in-vitro inhibition of CCR4-mediated chemotaxis of a CCR4-expressing cell line (e.g., Hut78) in response to a chemokine ligand (e.g., CCL22/MDC).
Materials:
-
CCR4-expressing cells (e.g., Hut78 human T-cell lymphoma line)
-
Chemoattractant: Recombinant human CCL22 (MDC)
-
CCR4 Antagonists: C021 and this compound
-
Assay Medium: RPMI 1640 with 1% BSA and 1 mM HEPES
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Plate reader with fluorescence detection capabilities
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Preparation:
-
Culture CCR4-expressing cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^7 cells/mL.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in the assay medium.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of the CCR4 antagonists (C021 and this compound) in the assay medium.
-
Incubate the fluorescently labeled cells with the different concentrations of the antagonists or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add the chemoattractant (CCL22) to the lower wells of the 24-well plate at a concentration known to induce optimal chemotaxis (e.g., 1-10 nM). Include wells with assay medium only as a negative control.
-
Place the transwell inserts into the wells.
-
Add the antagonist-treated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours). The optimal incubation time should be determined empirically for the specific cell line used.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of chemotaxis inhibition for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using a suitable curve-fitting software.
-
Signaling Pathways and Experimental Workflows
CCR4 Signaling Pathway
The binding of chemokines, such as CCL17 and CCL22, to the CCR4 receptor initiates a cascade of intracellular signaling events that ultimately lead to cell migration. This process is primarily mediated through G-protein coupled signaling pathways.
Caption: Simplified CCR4 signaling pathway leading to chemotaxis.
Experimental Workflow for Chemotaxis Inhibition Assay
The workflow for determining the inhibitory effect of CCR4 antagonists on chemotaxis is a multi-step process, from cell preparation to data analysis.
Caption: Workflow for a CCR4 chemotaxis inhibition assay.
References
Unveiling the Mechanism of Action of CCR4 Antagonist 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCR4 antagonist 4, also identified as compound 22, with other known CCR4 antagonists. The objective is to elucidate its mechanism of action through supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to CCR4 and its Antagonists
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[2] By binding to CCR4, these chemokines trigger downstream signaling cascades that lead to chemotaxis, the directed movement of cells.[3] This process is crucial in the inflammatory response and immune surveillance. However, in pathological conditions such as allergic inflammation and cancer, the CCR4 signaling pathway can be dysregulated, contributing to disease progression.[3]
CCR4 antagonists are molecules designed to inhibit the function of this receptor, offering therapeutic potential for a range of diseases.[3] These antagonists can be broadly categorized into small molecules and monoclonal antibodies, each with distinct mechanisms of action. Small molecule antagonists can be further classified based on their binding sites on the receptor.
This compound (Compound 22): A Profile
This compound, also referred to as compound 22, is a potent and selective small-molecule antagonist of the CCR4 receptor. It has been investigated for its therapeutic potential in allergic inflammation and autoimmune diseases.
Quantitative Performance of this compound
The following table summarizes the in vitro potency of this compound (compound 22) in various functional assays.
| Assay Type | Ligand | IC50 | Source |
| CCR4 Binding Assay | - | 0.02 µM | |
| MDC-mediated Chemotaxis | CCL22 | 0.007 µM | |
| Ca2+ Mobilization | CCL22 | 0.003 µM |
Comparative Analysis with Other CCR4 Antagonists
To better understand the mechanism and potential of this compound, its performance is compared with other notable CCR4 antagonists. This includes small molecules from different chemical classes and a monoclonal antibody.
| Antagonist | Type | Mechanism of Action | Key In Vitro Potency (IC50) | Source |
| This compound (compound 22) | Small Molecule | Potent and selective CCR4 antagonist | Binding: 0.02 µM; Chemotaxis: 0.007 µM | |
| C-021 | Small Molecule | Potent CCR4 antagonist | Chemotaxis (human): 140 nM; [35S]GTPγS binding: 18 nM | |
| AZD2098 | Small Molecule | Potent and selective CCR4 inhibitor | pIC50 (human): 7.8 | |
| GSK2239633A | Small Molecule | CCR4 antagonist | [125I]-TARC binding: pIC50 of 7.96 | |
| Mogamulizumab | Monoclonal Antibody | Binds to CCR4 and induces antibody-dependent cellular cytotoxicity (ADCC) | N/A (biological activity) |
Visualizing the Mechanism of Action
To illustrate the biological context and experimental approaches, the following diagrams are provided.
Caption: CCR4 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Confirming CCR4 Antagonist Activity.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to characterize this compound and similar molecules.
Chemotaxis Assay
Objective: To determine the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemoattractant (e.g., CCL22).
General Protocol:
-
CCR4-expressing cells (e.g., Hut78 cells or primary T cells) are placed in the upper chamber of a transwell plate, which has a porous membrane.
-
The lower chamber contains media with a specific concentration of a CCR4 ligand, such as CCL22, to create a chemotactic gradient.
-
The test antagonist (e.g., this compound) is added to the upper chamber with the cells at varying concentrations.
-
The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow cell migration.
-
The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or a plate reader.
-
The IC50 value is calculated, representing the concentration of the antagonist that inhibits 50% of the cell migration induced by the ligand.
Calcium Mobilization Assay
Objective: To measure the antagonist's ability to block the intracellular calcium influx that occurs upon CCR4 activation.
General Protocol:
-
CCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then treated with different concentrations of the CCR4 antagonist.
-
A CCR4 ligand (e.g., CCL22) is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric imaging plate reader.
-
The antagonist's ability to inhibit the ligand-induced calcium signal is quantified, and an IC50 value is determined.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To evaluate the therapeutic efficacy of a CCR4 antagonist in a mouse model of multiple sclerosis.
General Protocol:
-
EAE is induced in wild-type mice, typically by immunization with a myelin-derived peptide (e.g., MOG35-55) in complete Freund's adjuvant, followed by pertussis toxin injections.
-
Mice are treated with the CCR4 antagonist (e.g., compound 22) or a vehicle control, with administration starting either before or after the onset of clinical signs.
-
The severity of EAE is monitored and scored daily based on a standardized clinical scale (e.g., assessing tail and limb paralysis).
-
At the end of the experiment, spinal cords can be collected for histological analysis to assess inflammation and demyelination.
-
The effect of the antagonist is determined by comparing the clinical scores and pathological findings between the treated and control groups. To confirm the specificity of the antagonist, the experiment can be repeated in CCR4-knockout mice, where the antagonist is expected to have no effect.
Conclusion
This compound (compound 22) demonstrates potent and selective inhibition of the CCR4 receptor, as evidenced by its low nanomolar IC50 values in binding, calcium mobilization, and chemotaxis assays. Its mechanism of action is consistent with blocking the interaction of the natural ligands CCL17 and CCL22 with the CCR4 receptor, thereby preventing the downstream signaling events that lead to immune cell migration. Comparative analysis with other CCR4 antagonists, including both small molecules and a monoclonal antibody, highlights the diverse therapeutic strategies being employed to target this pathway. The in vivo data from preclinical models of autoimmune and allergic diseases further support the therapeutic potential of this compound. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other CCR4-targeting compounds.
References
- 1. A Narrative Review of the State of the Art of CCR4-Based Therapies in Cutaneous T-Cell Lymphomas: Focus on Mogamulizumab and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Head-to-Head Showdown: Preclinical Efficacy of CCR4 Antagonists in Oncology
A Comparative Analysis of CCR4 Antagonists in Preclinical Cancer Models for Researchers and Drug Development Professionals
The C-C chemokine receptor 4 (CCR4) has emerged as a compelling therapeutic target in oncology due to its pivotal role in tumor immunity. Expressed on various immune cells, including regulatory T cells (Tregs), CCR4 facilitates their migration into the tumor microenvironment (TME), where they suppress anti-tumor immune responses. Consequently, a range of CCR4 antagonists, including monoclonal antibodies and small molecule inhibitors, are in development to block this immunosuppressive pathway. This guide provides a head-to-head comparison of the preclinical performance of key CCR4 antagonists, supported by experimental data, to aid researchers in navigating this promising class of cancer immunotherapies.
Quantitative Data Summary
The in vitro potency of various CCR4 antagonists has been assessed through their ability to inhibit the binding of the natural ligands, CCL17 and CCL22, and to block subsequent downstream signaling and cell migration. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative data from preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell types, and assay formats.
Table 1: In Vitro Potency of Small Molecule CCR4 Antagonists
| Antagonist | Class | Assay Type | Cell Line/System | Target Ligand | IC50 (nM) | Reference |
| C021 | Class I | Chemotaxis | MJ (MF) | CCL17 | ~100 | [1] |
| Chemotaxis | MJ (MF) | CCL22 | ~10 | [1] | ||
| Chemotaxis | HuT 78 (SS) | CCL17 | ~300 | [1] | ||
| Chemotaxis | HuT 78 (SS) | CCL22 | ~30 | [1] | ||
| AZD2098 | Class II | Chemotaxis | MJ (MF) | CCL17 | ~1000 | [1] |
| Chemotaxis | MJ (MF) | CCL22 | ~300 | |||
| Chemotaxis | HuT 78 (SS) | CCL17 | >1000 | |||
| Chemotaxis | HuT 78 (SS) | CCL22 | ~1000 | |||
| CCR4-351 | N/A | Calcium Flux | N/A | N/A | 22 | N/A |
| Chemotaxis | N/A | N/A | 50 | N/A | ||
| FLX475 (Tivumecirnon) | N/A | Chemotaxis (human Treg) | Primary human Tregs | CCL22 | "low double-digit nM" | |
| K777 | N/A | [125I]-CCL17 Binding | Hut78 cells | CCL17 | 57 | |
| Chemotaxis | Hut78 cells | CCL17 | 8.9 |
MF: Mycosis Fungoides; SS: Sézary Syndrome
Table 2: Preclinical In Vivo Efficacy of CCR4 Antagonists
| Antagonist | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| C021 | Cutaneous T-Cell Lymphoma (CTCL) Xenograft (MJ cells) | NSG Mice | 5 mg/kg, i.p., daily | Significant inhibition of tumor growth compared to vehicle. | |
| AZD2098 | Cutaneous T-Cell Lymphoma (CTCL) Xenograft (MJ cells) | NSG Mice | 5 mg/kg, i.p., daily | No significant inhibition of tumor growth compared to vehicle. | |
| Affi-5 | Renal Cell Carcinoma (RENCA) | BALB/c Mice | 20 mg/kg, twice weekly | Antitumor activity, altered myeloid cell phenotype, and increased NK cells in the TME. | |
| CCR4-351 | Pancreatic (Pan02) & Colon (CT26) Carcinoma | Syngeneic Mice | N/A | Reduced Treg infiltration and enhanced anti-tumor immunity, especially in combination with checkpoint inhibitors. | |
| FLX475 (Tivumecirnon) | Pancreatic Carcinoma (Pan02) | C57BL/6 Mice | 100 mg/kg, PO, BID | Selectively blocked Treg migration into tumors. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate CCR4 antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used in the evaluation of CCR4 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR4 receptor.
-
Materials:
-
Cell membranes or whole cells expressing CCR4 (e.g., Hut78 cells).
-
Radiolabeled CCR4 ligand (e.g., [125I]-CCL17).
-
Test CCR4 antagonist.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add the cell membrane preparation (3-120 µg protein per well), a fixed concentration of the radiolabeled ligand, and varying concentrations of the test antagonist.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
-
Calcium Flux Assay
This functional assay measures the antagonist's ability to block the intracellular calcium mobilization induced by a CCR4 agonist.
-
Materials:
-
CCR4-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay buffer (e.g., RPMI with 2% FCS and 25mM HEPES).
-
CCR4 agonist (e.g., CCL17 or CCL22).
-
Test CCR4 antagonist.
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer.
-
-
Procedure:
-
Load the CCR4-expressing cells with the calcium-sensitive dye by incubating them with the dye for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in assay buffer and add them to a 96-well plate.
-
Add serial dilutions of the test antagonist to the wells and incubate for a specified period.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the CCR4 agonist to stimulate calcium flux.
-
Immediately measure the change in fluorescence over time.
-
Calculate the IC50 value of the antagonist based on the inhibition of the agonist-induced calcium signal.
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
-
Materials:
-
CCR4-expressing cells (e.g., MJ, HuT 78, or primary T cells).
-
Transwell inserts (with appropriate pore size, e.g., 5 µm).
-
24-well or 96-well plates.
-
Chemotaxis buffer (e.g., RPMI 1640 with 1% BSA).
-
CCR4 ligand (e.g., CCL17 or CCL22).
-
Test CCR4 antagonist.
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a plate reader-based viability assay).
-
-
Procedure:
-
Pre-treat the CCR4-expressing cells with various concentrations of the test antagonist for 30 minutes.
-
Add the CCR4 ligand to the lower chamber of the Transwell plate.
-
Place the Transwell insert into the well.
-
Add the pre-treated cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for 3 hours to allow for cell migration.
-
After incubation, remove the insert and count the number of cells that have migrated to the lower chamber.
-
Determine the IC50 value of the antagonist by plotting the percentage of inhibition of migration against the antagonist concentration.
-
In Vivo Tumor Model
This experiment evaluates the anti-tumor efficacy of a CCR4 antagonist in a living organism.
-
Animal Model:
-
Immunodeficient mice (e.g., NSG) for xenograft models using human cell lines (e.g., MJ cells).
-
Syngeneic mouse models (e.g., BALB/c or C57BL/6) for immunocompetent studies using murine cancer cell lines (e.g., RENCA, Pan02, CT26).
-
-
Procedure:
-
Inject cancer cells subcutaneously or orthotopically into the mice to establish tumors.
-
Once tumors reach a palpable size (e.g., 40-70 mm³), randomize the mice into treatment and control groups.
-
Administer the CCR4 antagonist or vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injections or oral gavage).
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, euthanize the mice and harvest the tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis.
-
Analyze the tumor microenvironment by techniques such as flow cytometry to quantify immune cell populations (e.g., Tregs, CD8+ T cells) or immunohistochemistry to assess protein expression.
-
Conclusion
The preclinical data available to date highlights the potential of CCR4 antagonists as a promising therapeutic strategy in oncology. The direct comparison of the small molecule inhibitors C021 and AZD2098 in CTCL models suggests that Class I antagonists may exhibit more potent anti-tumor effects than Class II antagonists. However, further head-to-head studies are warranted to directly compare the efficacy of small molecule inhibitors with antibody-based antagonists like mogamulizumab in the same preclinical settings. The choice of a specific CCR4 antagonist for further development will likely depend on a variety of factors, including its potency, selectivity, pharmacokinetic properties, and the specific cancer indication being targeted. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers designing and interpreting preclinical studies in this exciting field.
References
"evaluating the therapeutic index of CCR4 antagonist 4 compared to other drugs"
For researchers, scientists, and drug development professionals, understanding the therapeutic index (TI) is paramount in evaluating the potential of a drug candidate. This guide provides a comparative analysis of the therapeutic index of various C-C chemokine receptor 4 (CCR4) antagonists, offering insights into their efficacy and safety profiles based on available preclinical and clinical data. While a specific compound designated "CCR4 antagonist 4" could not be identified in publicly available literature, this guide will focus on a comparison of other prominent CCR4 antagonists.
The therapeutic index, a ratio comparing the dose of a drug that causes toxicity to the dose that produces the desired therapeutic effect, is a critical measure of a drug's safety margin. A wider therapeutic index is generally preferred, indicating a greater separation between efficacy and toxicity. In the context of CCR4 antagonists, this translates to effectively blocking the CCR4 pathway to inhibit tumor growth or modulate immune responses with minimal adverse effects.
Comparative Analysis of CCR4 Antagonists
This section provides an overview of the available efficacy and safety data for several key CCR4 antagonists, which allows for a qualitative assessment of their therapeutic windows. The antagonists are categorized into small molecules and a monoclonal antibody.
Small Molecule CCR4 Antagonists
Small molecule antagonists offer the potential for oral administration and may have different safety profiles compared to biologic therapies.
| Drug Candidate | Class | Highest Non-Toxic Dose (Preclinical/Clinical) | Effective Dose (Preclinical/Clinical) | Key Efficacy Findings | Key Toxicity Findings |
| C021 | Class I | Data not available | In vitro: IC50 for chemotaxis inhibition ~186 nM (CCL17) and ~1300 nM (CCL22) in MJ cells[1] | Inhibited tumor growth in a CTCL xenograft mouse model[2] | Data not available |
| AZD2098 | Class II | Data not available | In vitro: Inhibited chemotaxis | Did not show significant anti-tumor effects in vitro or in vivo in a CTCL model[2] | Data not available |
| GSK2239633 | Class II | Well-tolerated up to 1500 mg in healthy volunteers[3][4] | 1500 mg dose achieved a mean CCR4 occupancy of 74% | Clinical efficacy data in patients not available | Most adverse events were mild to moderate in healthy volunteers |
| Tivumecirnon (FLX475) | - | Well-tolerated in combination with pembrolizumab | 100 mg once daily | Objective response rate of 60% in EBV-positive gastric cancer (in combo with pembrolizumab) | Most common treatment-related adverse events were QTc prolongation and pruritus |
Monoclonal Antibody CCR4 Antagonist
Monoclonal antibodies represent a different therapeutic modality, typically administered intravenously, with distinct mechanisms of action and potential side effects.
| Drug | Type | Recommended Dose | Efficacy | Notable Adverse Events |
| Mogamulizumab (Poteligeo®) | Humanized IgG1 kappa monoclonal antibody | 1.0 mg/kg intravenously | Overall response rates of 28-37% in relapsed/refractory CTCL | Infusion-related reactions, skin rashes, infections, and autoimmune complications |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of CCR4 antagonists.
Chemotaxis Assay
This assay is fundamental to assessing the ability of a CCR4 antagonist to block the migration of cells towards CCR4 ligands like CCL17 and CCL22.
-
Cell Preparation : CCR4-expressing cells (e.g., CTCL cell lines like MJ and HuT 78) are cultured and prepared in an appropriate assay medium.
-
Transwell System : A transwell plate with a porous membrane is used. The lower chamber is filled with medium containing a CCR4 ligand (e.g., CCL17 or CCL22) to act as a chemoattractant.
-
Antagonist Treatment : The cells are pre-incubated with varying concentrations of the CCR4 antagonist or a vehicle control before being added to the upper chamber of the transwell.
-
Incubation : The plate is incubated for a set period (e.g., 3 hours) at 37°C to allow for cell migration through the membrane.
-
Quantification : The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye. The inhibitory concentration 50 (IC50) can then be calculated.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CCR4 antagonists in a living organism.
-
Cell Implantation : Human cancer cells expressing CCR4 (e.g., CTCL cell lines) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : Mice are randomized into treatment and control groups. The CCR4 antagonist is administered (e.g., intraperitoneally) according to a specified dosing schedule. The control group receives a vehicle.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis : At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess the effects on the tumor microenvironment.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay is particularly relevant for monoclonal antibodies like mogamulizumab, which can eliminate target cells through this mechanism.
-
Target Cell Preparation : CCR4-expressing target cells are labeled with a substance that can be measured upon cell lysis (e.g., a radioactive isotope or a fluorescent dye).
-
Effector Cell Preparation : Effector cells, typically Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are isolated.
-
Co-incubation : The labeled target cells, effector cells, and the antibody (mogamulizumab) at various concentrations are co-incubated.
-
Cytotoxicity Measurement : The amount of substance released from the lysed target cells is measured, which is proportional to the level of ADCC.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: CCR4 signaling pathway and the inhibitory action of a CCR4 antagonist.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
CCR4 Antagonism: A Comparative Analysis of "Antagonist 4" in Validating a Key Drug Target
The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in a range of diseases, including allergic inflammation and cancer.[1][2][3] Its role in mediating the migration of key immune cells, such as T helper type 2 (Th2) cells and regulatory T cells (Tregs), positions it as a critical node in various pathological processes.[4][5] The validation of CCR4 as a drug target has been significantly advanced by the development of specific antagonists. This guide provides a comparative analysis of a representative small molecule antagonist, referred to here as "Antagonist 4" (an aryl sulfonamide compound), against other therapeutic modalities targeting CCR4, supported by experimental data.
Comparative Efficacy of CCR4 Antagonists
The validation of CCR4 as a druggable target has been pursued through various approaches, primarily focusing on small molecule inhibitors and monoclonal antibodies. Below is a summary of the quantitative data from studies evaluating "Antagonist 4" and its alternatives.
| Antagonist Class | Specific Agent/Example | Assay Type | Target Cells | Ligand | IC50 / Potency | Reference |
| Aryl Sulfonamide | Antagonist 4 (Compound 4) | Chemotaxis | Human Th2 cells | CCL22 | ~10 nM | |
| Aryl Sulfonamide | GSK2239633A | CCR4 Activation | Recombinant cells | CCL7 | pIC50 of 7.4 | |
| Lipophilic Amine | Compound 2 | Chemotaxis | Human Th2 cells | CCL22 | ~30 nM | |
| Monoclonal Antibody | Mogamulizumab | Antibody-Dependent Cellular Cytotoxicity (ADCC) | CCR4+ T-cell lines | N/A | Approved Drug | |
| Monoclonal Antibody | Affi-5 | Cell Migration | RENCA (murine renal cancer) cells | CCL17/CCL22 | Inhibition Observed | |
| Small Molecule | FLX475 | Chemotaxis | Primary human Tregs | CCL22 | Low double-digit nM | |
| Small Molecule | RPT193 | Chemotaxis | Human Th2 cells | CCL22/CCL17 | Not specified | |
| Small Molecule | SP50 | In vivo fungal burden | Murine model of Aspergillosis | N/A | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the validation of CCR4 antagonists.
Chemotaxis Assay
This assay is fundamental for assessing the ability of an antagonist to block the migration of cells towards a CCR4 ligand.
-
Cell Preparation: Primary human CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs). Th2 cells are then differentiated in vitro.
-
Antagonist Incubation: The differentiated Th2 cells are pre-incubated with varying concentrations of "Antagonist 4" or a vehicle control for 30 minutes at 37°C.
-
Migration Assessment: A multi-well chemotaxis chamber is used, with the lower chamber containing a CCR4 ligand (e.g., CCL22 at 3 nM) and the upper chamber containing the pre-incubated Th2 cells.
-
Quantification: After a 3-hour incubation at 37°C, the number of cells that have migrated to the lower chamber is quantified using a fluorescent plate reader. The results are expressed as a percentage of the migration observed with the vehicle control.
Receptor Binding Assay
This assay determines the affinity of the antagonist for the CCR4 receptor.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing human CCR4.
-
Radioligand Binding: The membranes are incubated with a radiolabeled CCR4 ligand (e.g., [125I]CCL17) and varying concentrations of the antagonist.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Analysis: The data is used to calculate the inhibition constant (Ki) of the antagonist, which reflects its binding affinity.
In Vivo Efficacy in a Murine Cancer Model
Animal models are essential for evaluating the therapeutic potential of a CCR4 antagonist.
-
Tumor Implantation: RENCA murine renal adenocarcinoma cells are implanted subcutaneously into BALB/c mice.
-
Treatment: Once tumors are established, mice are treated with the CCR4 antagonist (e.g., Affi-5 antibody) or a control antibody via intraperitoneal injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested, and the immune cell populations (e.g., Tregs, CD8+ T cells) are analyzed by flow cytometry.
Visualizing Molecular and Experimental Frameworks
To better understand the context of CCR4 antagonism, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the comparative mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Antagonists of CCR4 as immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in the development of antagonists to the chemokine receptors CCR3 and CCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of CCR4 Antagonists: The Clinical-Stage Candidate FLX475 versus the Preclinical Tool Compound 4
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two C-C chemokine receptor type 4 (CCR4) antagonists: FLX475 (tivumecirnon), a clinical-stage investigational drug, and CCR4 antagonist 4 (also known as compound 22), a preclinical research compound. This document outlines their mechanisms of action, presents available performance data, and details relevant experimental methodologies.
Introduction to CCR4 Antagonism
C-C chemokine receptor type 4 (CCR4) is a key G protein-coupled receptor involved in the migration of immune cells, particularly T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1] By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, CCR4 antagonists can modulate immune responses. This mechanism is being explored for therapeutic applications in oncology, autoimmune disorders, and inflammatory conditions.[1] In cancer, the focus is on preventing the recruitment of immunosuppressive Tregs into the tumor microenvironment (TME), thereby enhancing anti-tumor immunity.[2][3]
Overview of FLX475 and this compound
FLX475 (tivumecirnon) is an orally bioavailable small molecule CCR4 antagonist developed by RAPT Therapeutics.[4] It is currently in clinical trials for various cancers, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The primary therapeutic hypothesis for FLX475 in oncology is that by blocking Treg migration into tumors, it can enhance the efficacy of anti-tumor immune responses.
This compound (compound 22) is a potent and selective small molecule CCR4 antagonist available commercially for research purposes. It has been characterized in in vitro assays and used in preclinical animal models of allergic inflammation and viral infection. There is currently no publicly available information to suggest that this compound is in clinical development for any indication.
Comparative Data
The following tables summarize the available quantitative data for FLX475 and this compound.
Table 1: In Vitro Potency
| Compound | Assay | Target/Stimulus | IC50 | Source(s) |
| FLX475 | Receptor Occupancy | Human Treg migration | Doses of ~75 mg PO QD and above are sufficient to maintain target drug exposure above the IC90 | |
| This compound | CCR4 Binding | Not specified | 0.02 µM | |
| Chemotaxis | MDC (CCL22) | 0.007 µM | ||
| Ca2+ Mobilization | Not specified | 0.003 µM |
Table 2: Developmental and Pharmacological Profile
| Feature | FLX475 (tivumecirnon) | This compound (compound 22) |
| Development Stage | Phase 1/2 Clinical Trials | Preclinical |
| Therapeutic Area (Focus) | Oncology | Allergic Inflammation (research) |
| Administration Route | Oral | Transcutaneous (in a preclinical study) |
| Pharmacokinetics (Human) | Half-life of approx. 72 hours; 4-5x accumulation over 14 days of daily dosing | Not available |
| Clinical Trials | NCT03674567 (Dose escalation and expansion study, alone and with pembrolizumab) | Not applicable |
| Key Preclinical Findings | Inhibits tumor growth and increases tumor regression as a single agent; enhances effects of checkpoint inhibitors. | Ameliorates atopic dermatitis-like skin lesions in a mouse model. |
Mechanism of Action and Signaling Pathway
Both FLX475 and this compound function by blocking the CCR4 receptor. This prevents the binding of the chemokines CCL17 and CCL22, which are secreted in the tumor microenvironment. The downstream effect is the inhibition of signaling pathways that lead to the chemotaxis (directed migration) of Tregs into the tumor. By reducing the number of immunosuppressive Tregs in the TME, the anti-tumor activity of other immune cells, such as cytotoxic T lymphocytes, can be enhanced.
Caption: CCR4 signaling pathway and the mechanism of action of FLX475 and this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of these compounds.
In Vitro Chemotaxis Assay (Representative Protocol)
This assay is fundamental for assessing the ability of a CCR4 antagonist to block the migration of CCR4-expressing cells towards a chemokine gradient.
-
Cell Preparation: Isolate primary human Tregs from peripheral blood mononuclear cells (PBMCs) or use a CCR4-expressing cell line.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane separating the upper and lower chambers.
-
Antagonist Incubation: Pre-incubate the cells in the upper chamber with varying concentrations of the CCR4 antagonist (e.g., this compound or FLX475) or vehicle control.
-
Chemokine Gradient: Add a CCR4 ligand (e.g., recombinant human CCL22/MDC) to the lower chamber to create a chemotactic gradient.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 2-4 hours) at 37°C in a CO2 incubator.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a cell viability assay (e.g., Calcein-AM staining).
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration and determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the chemokine-induced migration.
In Vivo Tumor Model (Representative Protocol for FLX475)
In vivo studies are essential to evaluate the anti-tumor efficacy of a CCR4 antagonist.
-
Animal Model: Use an appropriate mouse model, such as a syngeneic tumor model where mouse tumor cells are implanted into immunocompetent mice of the same strain.
-
Tumor Implantation: Implant tumor cells (e.g., a cell line known to elicit a Treg-infiltrated TME) subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, FLX475 alone, a checkpoint inhibitor (e.g., anti-PD-1) alone, and the combination of FLX475 and the checkpoint inhibitor. Administer FLX475 orally according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors and lymphoid organs (spleen, lymph nodes) for analysis. Use flow cytometry or immunohistochemistry to quantify the infiltration of different immune cell populations, particularly Tregs (e.g., CD4+FoxP3+ cells) and effector T cells (e.g., CD8+ cells), to determine the Teff/Treg ratio.
-
Data Analysis: Compare tumor growth curves between the different treatment groups to assess efficacy. Analyze the immune cell populations within the TME to confirm the mechanism of action.
Caption: A workflow diagram illustrating the comparative evaluation stages for FLX475 and this compound.
Summary and Conclusion
FLX475 and this compound are both potent small molecule inhibitors of the CCR4 receptor. However, they occupy different positions in the drug development landscape.
FLX475 is a clinical-stage candidate with a clear therapeutic strategy in oncology. It has demonstrated a favorable pharmacokinetic and safety profile in humans and is being actively evaluated in multiple cancer indications. The available data supports its mechanism of action in modulating the tumor microenvironment by blocking the infiltration of regulatory T cells.
This compound is a valuable preclinical research tool. Its high in vitro potency makes it suitable for investigating the biological roles of CCR4 in various disease models, particularly in the context of inflammation. The lack of public information regarding its clinical development suggests it is primarily used for discovery and validation purposes.
References
Assessing the Translational Potential of CCR4 Antagonist 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in immunology and oncology. Its role in mediating the migration of T-helper 2 (Th2) cells and regulatory T (Treg) cells positions it as a key player in allergic inflammation and the tumor microenvironment. Consequently, the development of potent and selective CCR4 antagonists is an area of intense research. This guide provides a comparative analysis of "CCR4 antagonist 4" against other notable CCR4 inhibitors, supported by experimental data and detailed protocols to aid in the assessment of its translational potential.
Performance Comparison of CCR4 Antagonists
The following tables summarize the in vitro potency of this compound and its comparators—C021, AZD2098, and FLX475—across various functional assays. It is important to note that direct comparison of IC50 values between studies should be approached with caution due to potential variations in experimental conditions.[1][2][3]
Table 1: In Vitro Binding Affinity and Functional Inhibition of CCR4 Antagonists
| Compound | Binding Assay (IC50/pIC50) | Chemotaxis Assay (IC50) | Calcium Mobilization (IC50) |
| This compound | 0.02 µM[4] | 0.007 µM (MDC-mediated)[4] | 0.003 µM |
| C021 | 18 nM ([³⁵S]GTPγS binding) | 140 nM (human), 39 nM (mouse) | Not widely reported |
| AZD2098 | pIC50 = 7.8 (human) | pIC50 = 6.3 (CCL17/22-induced) | pIC50 = 7.5 (CCL22-induced) |
| FLX475 | Potent and selective | Potent inhibition of Treg migration | Not widely reported |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the CCR4 signaling cascade and the experimental setups used for their evaluation.
CCR4 Signaling Pathway
CCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligands (CCL17 and CCL22), activates intracellular signaling pathways. This can involve coupling to different G proteins, primarily Gαi and Gαq. Activation of the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key signaling event that contributes to cellular responses like chemotaxis.
References
- 1. Comparability of mixed IC₅₀ data - a statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for CCR4 Antagonist 4
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond experimental success to encompass the safe and responsible management of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of "CCR4 Antagonist 4," ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is paramount for any research professional engaged in the handling of potent, biologically active small molecules.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. As a potent research chemical, it should be treated as hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, nitrile or other chemically resistant gloves, and safety glasses with side shields or goggles to protect from splashes or dust.[1]
-
Engineering Controls: Handle the compound in a well-ventilated area. For powdered forms or if aerosolization is possible, a chemical fume hood is required to prevent inhalation.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
II. Waste Identification and Segregation: The Foundation of Safe Disposal
Proper waste segregation is the foundational step in safe disposal. Never mix this compound waste with general laboratory trash. All chemical waste should be treated as hazardous until confirmed otherwise.[2]
Table 1: Waste Stream Classification for this compound
| Waste Type | Description |
| Solid Waste | Unused or expired solid this compound, contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | Solutions containing this compound (e.g., from experiments), and the first rinse of emptied containers. |
| Sharps Waste | Any needles, syringes, or other sharps contaminated with the compound. |
| Empty Containers | Original containers that held the this compound. |
III. Step-by-Step Disposal Protocol
The disposal of any chemical waste must adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Container Selection and Labeling
-
Select appropriate, leak-proof, and chemically compatible containers for each waste stream. Plastic is often preferred.
-
Clearly label each container with "Hazardous Waste" and the full chemical name: "this compound Waste."
-
Include the concentration (if in solution) and the date the waste was first added to the container.
Step 2: Waste Accumulation and Storage
-
Solid Waste: Collect in a designated, leak-proof container.
-
Liquid Waste: Collect in a separate, compatible liquid waste container. Keep halogenated and non-halogenated solvent wastes separate, as disposal costs can differ.
-
Sharps Waste: Dispose of all contaminated sharps immediately into a designated sharps container.
-
Storage: Keep waste containers securely closed except when adding waste. Store waste in a designated satellite accumulation area at or near the point of generation. Use secondary containment for all liquid waste to prevent spills from reaching drains.
Step 3: Handling Empty Containers
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.
-
After appropriate rinsing, obliterate or remove the label from the empty container before disposal as solid waste or glass waste.
Step 4: Requesting Waste Pickup
-
Once a waste container is full, contact your institution's EHS department to schedule a waste pickup.
-
Do not transport hazardous waste yourself; this must be done by trained EHS staff.
-
Never dispose of this compound waste by evaporation, in the regular trash, or down the sewer drain.
IV. Spill Management
Chemical spills must be cleaned up immediately. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.
-
Small Spills: Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a sealed container.
-
Large Spills: Evacuate the area and notify your institution's EHS department immediately.
V. Experimental Protocol Considerations
While specific experimental protocols for this compound will vary, the principles of waste management remain constant. For a typical in vitro experiment involving the dissolution of the compound in a solvent (e.g., DMSO) for cell treatment, the following waste streams will be generated and must be disposed of according to the procedures outlined above:
-
Leftover stock solutions of this compound.
-
Contaminated media and buffers.
-
Contaminated labware, such as pipette tips, microplates, and culture flasks.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of CCR4 antagonist waste.
References
Essential Safety and Operational Guide for Handling CCR4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of CCR4 antagonist 4. Given that specific safety data for this compound may be limited, these guidelines are based on established best practices for handling potent, biologically active small molecules in a laboratory setting. A conservative approach, assuming the compound is hazardous, is essential to ensure personnel safety.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Provides a robust barrier against skin contact and absorption. The outer glove should be changed immediately after handling the compound to minimize contamination. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from airborne particles and potential splashes of solutions. |
| Body Protection | A dedicated laboratory coat, preferably disposable or fluid-resistant. | Prevents contamination of personal clothing. Should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when handling the powder form outside of a certified containment system (e.g., chemical fume hood, glove box) to minimize inhalation risk.[1] |
| Foot Protection | Closed-toe shoes. | Mandatory for protecting feet from potential spills.[1] |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
Engineering Controls:
-
All manipulations of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to contain any airborne particles.[2]
-
Ensure the work area is clean and uncluttered.
-
Verify that an SDS, if available, or these handling guidelines are readily accessible.
Weighing and Solution Preparation:
-
Preparation: Don the appropriate PPE as outlined in Table 1.
-
Weighing: Use a dedicated, clean spatula and weighing paper. Handle the powder carefully to avoid generating dust.[2]
-
Dissolving: Slowly add the solvent to the powder to prevent splashing. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Storage of Stock Solutions: Once prepared, aliquot the solution to prevent product inactivation from repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, unless otherwise specified.[3]
General Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
Table 2: Emergency Response
| Exposure Route | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures:
-
Small Spills: Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it in a designated, sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains. Contact your institution's Environmental Health and Safety (EHS) department for assistance.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be disposed of in accordance with federal, state, and local regulations.
Table 3: Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Contaminated Materials (e.g., gloves, wipes, pipette tips) | Place in a sealed, labeled container and dispose of as hazardous chemical waste. |
| Contaminated Labware (plastic) | Dispose of as hazardous waste in a designated sharps or waste container. |
| Contaminated Labware (glass) | Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container. |
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the chemical constituents, and the date.
Visual Information
CCR4 Signaling Pathway
The C-C chemokine receptor 4 (CCR4) is a G-protein coupled receptor that, upon binding to its ligands (such as CCL17 and CCL22), initiates a cascade of intracellular signaling events. These pathways are crucial in various cellular processes, including chemotaxis, cell activation, and immune responses. While CCR4 can couple to G-proteins, some studies suggest it can also signal independently of G-proteins through β-arrestin recruitment.
Caption: CCR4 signaling is initiated by ligand binding, leading to downstream cellular responses.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound, from initial preparation to final disposal, ensuring safety at each step.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
